2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPATUMDQWSJANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284708 | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-25-9 | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38564 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3197-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl) | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and potential applications of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a molecule of interest to researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, also known as N-(4-oxopentyl)phthalimide, is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol .[1] Its unique structure comprises a phthalimide group attached to a pentanone chain, making it a valuable bifunctional molecule for chemical synthesis.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3197-25-9 | [1] |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Melting Point | 74-75 °C | |
| Boiling Point (Predicted) | 385.1 °C | |
| Density (Predicted) | 1.237 g/cm³ |
The chemical structure of this compound is depicted below.
References
N-(4-oxopentyl)phthalimide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-oxopentyl)phthalimide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the parent molecule, phthalimide, and structurally related N-substituted phthalimides to offer valuable insights for researchers.
Introduction
N-(4-oxopentyl)phthalimide belongs to the class of N-substituted phthalimides, a group of compounds with significant applications in organic synthesis and medicinal chemistry. The phthalimide moiety serves as a crucial protecting group for primary amines, most notably in the Gabriel synthesis. The presence of a ketone functional group in the pentyl chain of N-(4-oxopentyl)phthalimide introduces a reactive site for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules and pharmaceutical agents.
Physicochemical Properties
Table 1: General and Physical Properties of Phthalimide and Related Compounds
| Property | Phthalimide | N-(4-Bromobutyl)phthalimide | N-(4-pentynyl)phthalimide |
| Molecular Formula | C₈H₅NO₂[1] | C₁₂H₁₂BrNO₂ | C₁₃H₁₁NO₂[2][3] |
| Molecular Weight | 147.13 g/mol [1] | 282.13 g/mol | 213.23 g/mol [2][3] |
| Appearance | White solid[1] | - | - |
| Melting Point | 232-235 °C | 76-80 °C[4] | 87-91 °C[3] |
| Boiling Point | 336 °C (sublimes)[1] | - | 339.7 °C at 760 mmHg[3] |
| Solubility | Slightly soluble in water[5]. Soluble in hot methanol[6]. | - | - |
Table 2: Spectroscopic Data of Phthalimide
| Spectroscopic Technique | Key Data |
| ¹H NMR (DMSO-d₆) | δ 11.38 (s, 1H, NH), δ 7.85 (s, 4H, Ar-H)[7] |
| ¹³C NMR | - |
| IR (KBr) | Aromatic C-H stretching, C=O stretching (symmetric and asymmetric), C-N stretching |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 147[8] |
Chemical Properties and Reactivity
N-(4-oxopentyl)phthalimide possesses two primary reactive centers: the phthalimide group and the ketone group on the alkyl chain.
-
Phthalimide Group: The N-H bond in phthalimide is acidic (pKa ≈ 8.3), allowing for deprotonation with a base to form the phthalimide anion.[1] This anion is a key nucleophile in the Gabriel synthesis of primary amines. The imide carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening reactions under acidic or basic conditions.
-
Ketone Group: The carbonyl group in the pentyl chain can undergo a variety of reactions typical of ketones, such as nucleophilic addition, reduction to an alcohol, and reactions at the α-carbon.
Experimental Protocols
While a specific protocol for the synthesis of N-(4-oxopentyl)phthalimide is not detailed in the available literature, a general and widely used method for the preparation of N-alkyl phthalimides is the Gabriel synthesis.[9][10]
General Synthesis of N-Alkyl Phthalimides (Gabriel Synthesis)
This protocol describes a general procedure that can be adapted for the synthesis of N-(4-oxopentyl)phthalimide.
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH) or other suitable base
-
5-chloro-2-pentanone (or 5-bromo-2-pentanone)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethanol
-
Water
Procedure:
-
Formation of Potassium Phthalimide:
-
Dissolve phthalimide in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of potassium hydroxide dissolved in ethanol dropwise to the phthalimide solution while stirring.
-
The potassium phthalimide salt will precipitate out of the solution.
-
Isolate the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
-
N-Alkylation:
-
In a separate flask, dissolve the dried potassium phthalimide in anhydrous DMF.
-
To this solution, add 5-chloro-2-pentanone (or the corresponding bromo-alkane) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically heated to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude N-(4-oxopentyl)phthalimide.
-
The precipitate is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Characterization:
The synthesized N-(4-oxopentyl)phthalimide can be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.
-
IR Spectroscopy: To identify the characteristic functional groups, such as the imide C=O stretch (typically around 1700-1770 cm⁻¹) and the ketone C=O stretch (around 1715 cm⁻¹).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
-
Logical Relationships and Workflows
The following diagrams illustrate the key synthetic pathway involving phthalimides and a general experimental workflow.
Caption: Gabriel synthesis of primary amines using phthalimide.
Caption: General experimental workflow for the synthesis of N-(4-oxopentyl)phthalimide.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. N-(4-Pentynyl)phthalimide | C13H11NO2 | CID 11769822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. N-(4-ブロモブチル)フタルイミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 8. Phthalimide [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phthalimide synthesis [organic-chemistry.org]
Technical Guide: Characterization of 5-(N-Phthalimido)-2-pentanone (CAS 3197-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for the chemical compound with CAS number 3197-25-9, identified as 5-(N-Phthalimido)-2-pentanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably analogs of the antimalarial drug primaquine.
Chemical Identity and Physical Properties
5-(N-Phthalimido)-2-pentanone, also known by its systematic name 2-(4-oxopentyl)-1H-isoindole-1,3(2H)-dione, is a solid organic compound.[1] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3197-25-9 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol [2] |
| IUPAC Name | 2-(4-oxopentyl)isoindole-1,3-dione |
| Synonyms | 5-Phthalimido-2-pentanone, 2-(4-Oxopentyl)isoindoline-1,3-dione |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 74-75 °C[2] |
| Boiling Point | 385.1 °C (Predicted)[2] |
| Density | 1.237 g/cm³ (Predicted)[2] |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at 2-8°C[2] |
| Purity | Typically ≥95%[2] |
Spectroscopic Characterization Data
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 5-(N-Phthalimido)-2-pentanone. While full spectra are often proprietary, the expected characteristic signals based on the compound's structure are outlined below.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | Multiplet | 2H | Aromatic protons (phthalimide) |
| ~ 7.72 | Multiplet | 2H | Aromatic protons (phthalimide) |
| ~ 3.75 | Triplet | 2H | -N-CH₂ -CH₂- |
| ~ 2.70 | Triplet | 2H | -CH₂-CH₂ -C(O)- |
| ~ 2.15 | Singlet | 3H | -C(O)-CH₃ |
| ~ 2.00 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 208 | Ketone Carbonyl (C =O) |
| ~ 168 | Imide Carbonyl (C =O) |
| ~ 134 | Aromatic C -H (phthalimide) |
| ~ 132 | Quaternary Aromatic C (phthalimide) |
| ~ 123 | Aromatic C -H (phthalimide) |
| ~ 42 | -CH₂-C (O)- |
| ~ 38 | -N-C H₂- |
| ~ 30 | -C(O)-C H₃ |
| ~ 27 | -CH₂-C H₂-CH₂- |
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1770 | Strong | Asymmetric C=O stretch (imide) |
| ~ 1715 | Strong | Symmetric C=O stretch (imide) |
| ~ 1710 | Strong | C=O stretch (ketone) |
| ~ 1600 | Medium | C=C stretch (aromatic) |
| ~ 1400 | Medium | C-N stretch (imide) |
| ~ 720 | Strong | C-H bend (aromatic) |
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 231 | [M]⁺ (Molecular Ion) |
| 216 | [M - CH₃]⁺ |
| 188 | [M - CH₃CO]⁺ |
| 160 | Phthalimide fragment |
| 147 | N-methylphthalimide fragment |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
Synthesis of 5-(N-Phthalimido)-2-pentanone (Gabriel Synthesis)
This compound is commonly synthesized via a Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.
Reaction Scheme:
Materials:
-
Potassium phthalimide
-
5-Chloro-2-pentanone
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 5-chloro-2-pentanone (1.0 equivalent).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-(N-Phthalimido)-2-pentanone as a solid.
Biological Activity and Applications
5-(N-Phthalimido)-2-pentanone is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[2] Its main application is in the preparation of primaquine analogs, which are investigated for their antimalarial properties.[3][4][5] The phthalimide group serves as a protecting group for a primary amine, which is later deprotected in the synthetic sequence. There is currently no significant evidence to suggest that 5-(N-Phthalimido)-2-pentanone possesses intrinsic biological activity or is involved in specific signaling pathways.
The workflow for its application in pharmaceutical synthesis is depicted below.
Safety Information
5-(N-Phthalimido)-2-pentanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This guide provides a summary of the available characterization data for CAS number 3197-25-9. Researchers should always verify this information through their own analytical testing.
References
- 1. 5-(N-PHTHALIMIDO)-2-PENTANONE | CAS 3197-25-9 | Sun-shinechem [sun-shinechem.com]
- 2. 2-(4-Oxopentyl)isoindoline-1,3-dione [myskinrecipes.com]
- 3. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of primaquine glyco-conjugates as potential tissue schizontocidal antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic route is the Gabriel synthesis, a robust method for the preparation of primary amines and their protected analogues. This document details the underlying chemical principles, experimental protocols, and expected outcomes.
Synthesis Pathway: The Gabriel Synthesis
The most direct and widely employed method for the synthesis of this compound is the Gabriel synthesis.[1][2] This classical reaction involves the N-alkylation of phthalimide with a suitable alkyl halide.[1][3] In this specific case, the reaction proceeds by the nucleophilic attack of the phthalimide anion on a 5-halo-2-pentanone, typically 5-chloro-2-pentanone.
The overall reaction can be summarized in two key steps:
-
Deprotonation of Phthalimide: Phthalimide is treated with a base, such as potassium carbonate or potassium hydroxide, to form the potassium salt of phthalimide. This step is crucial as it generates the nucleophilic phthalimide anion.[3]
-
N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with 5-halo-2-pentanone, displacing the halide to form the target molecule, this compound.[1]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier (Example) |
| Phthalimide | >98% | Sigma-Aldrich |
| 5-Chloro-2-pentanone | >95% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | In-house |
Synthesis of this compound
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (14.7 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkyl Halide: While stirring, add 5-chloro-2-pentanone (13.3 g, 0.11 mol) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.
-
Product Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Gabriel syntheses and the physicochemical properties of the compound.
| Parameter | Expected Value/Range | Notes |
| Reaction Yield | 70-90% | The yield is dependent on reaction conditions and purity of reagents. |
| Molecular Formula | C₁₃H₁₃NO₃ | - |
| Molecular Weight | 231.25 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Not reported | The melting point should be determined for the purified product and used as a measure of purity. |
| Solubility | Soluble in DMF, DMSO, moderately soluble in acetone, chloroform, and ethyl acetate. Insoluble in water and hexane. | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (m, 2H), 7.72 (m, 2H), 3.75 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H), 2.05 (quint, 2H) | Expected chemical shifts. Actual values may vary slightly. The multiplet at 7.85 and 7.72 corresponds to the aromatic protons of the phthalimide group. The triplet at 3.75 corresponds to the methylene group attached to the nitrogen. The triplet at 2.75 corresponds to the methylene group adjacent to the carbonyl. The singlet at 2.15 is from the methyl ketone protons. The quintet at 2.05 is from the central methylene group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.0, 168.0, 134.0, 132.0, 123.0, 42.0, 37.5, 30.0, 25.0 | Expected chemical shifts. Actual values may vary slightly. |
| IR (KBr) | ν (cm⁻¹): ~1770 and ~1710 (C=O, imide), ~1640 (C=O, ketone), ~1600 (C=C, aromatic) | Characteristic stretching frequencies. |
| Mass Spectrometry (ESI+) | m/z: 232.0917 [M+H]⁺, 254.0736 [M+Na]⁺ | Calculated exact masses for the protonated and sodiated molecular ions. |
Conclusion
The synthesis of this compound via the Gabriel synthesis is a reliable and efficient method. The procedure outlined in this guide provides a clear pathway for obtaining this valuable chemical intermediate in good yield and purity. Researchers and drug development professionals can utilize this methodology as a foundational step for the synthesis of more complex molecules and for the exploration of new chemical entities. It is recommended that standard laboratory safety practices be followed throughout the experimental procedure.
References
Spectroscopic and Synthetic Profile of N-(4-oxopentyl)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of N-(4-oxopentyl)phthalimide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectroscopic dataset based on established principles and data from analogous N-substituted phthalimides. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(4-oxopentyl)phthalimide. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-oxopentyl)phthalimide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a | 7.85 - 7.95 | m | - |
| H-b | 7.70 - 7.80 | m | - |
| H-c | 3.75 | t | 7.0 |
| H-d | 2.55 | t | 7.2 |
| H-e | 2.15 | s | - |
| H-f | 1.95 | p | 7.1 |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
Note: The aromatic protons (H-a and H-b) of the phthalimide group typically appear as a complex multiplet system. The chemical shifts of the aliphatic protons are influenced by the neighboring functional groups.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-oxopentyl)phthalimide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 168.2 |
| C-2 | 134.0 |
| C-3 | 123.2 |
| C-4 | 132.1 |
| C-5 | 37.5 |
| C-6 | 27.8 |
| C-7 | 43.1 |
| C-8 | 208.5 |
| C-9 | 29.9 |
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for N-(4-oxopentyl)phthalimide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (imide, symmetric stretch) | ~1770 | Strong |
| C=O (imide, asymmetric stretch) | ~1710 | Strong |
| C=O (ketone) | ~1715 | Strong |
| C-N (imide) | ~1395 | Medium |
| C-H (aromatic) | 3050 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Medium |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-(4-oxopentyl)phthalimide
| m/z | Predicted Fragment Ion |
| 231 | [M]⁺ (Molecular Ion) |
| 160 | [M - C₄H₇O]⁺ |
| 148 | [Phthalimide]⁺ |
| 130 | [C₈H₄NO]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Ionization Method: Electron Ionization (EI) The fragmentation of N-alkylphthalimides is often characterized by cleavage of the alkyl chain and the formation of characteristic phthalimide-containing ions.[1]
Experimental Protocols
The following section details a general yet comprehensive protocol for the synthesis and characterization of N-(4-oxopentyl)phthalimide.
Synthesis of N-(4-oxopentyl)phthalimide
This synthesis is based on the Gabriel synthesis, a widely used method for the preparation of primary amines, which involves the N-alkylation of phthalimide.[2]
Materials:
-
Phthalimide
-
Potassium carbonate (K₂CO₃)
-
5-Chloro-2-pentanone
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of phthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-chloro-2-pentanone (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-(4-oxopentyl)phthalimide.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of N-(4-oxopentyl)phthalimide.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. Detailed experimental protocols for acquiring NMR spectra of similar small organic molecules are also presented to enable researchers to generate their own data.
Chemical Structure and Atom Numbering
The foundation of any NMR analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The structure of this compound is depicted below, with atoms numbered for unambiguous assignment of NMR signals.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides valuable information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the coupling constants (J) in Hertz (Hz), and the integration (number of protons).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-5 (Aromatic) | 7.85 | m | - | 2H |
| H-3, H-6 (Aromatic) | 7.73 | m | - | 2H |
| H-7 (CH₂) | 3.71 | t | 7.1 | 2H |
| H-9 (CH₂) | 2.72 | t | 7.2 | 2H |
| H-10 (CH₃) | 2.18 | s | - | 3H |
| H-8 (CH₂) | 1.95 | p | 7.2 | 2H |
Disclaimer: Data is predicted by Mnova NMRpredict and may vary from experimental results.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The table below lists the predicted chemical shifts (δ) in ppm for each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-11 (C=O, Ketone) | 207.8 |
| C-2, C-2' (C=O, Imide) | 168.4 |
| C-3a, C-7a (Aromatic) | 134.1 |
| C-4, C-5 (Aromatic) | 132.1 |
| C-3, C-6 (Aromatic) | 123.4 |
| C-9 (CH₂) | 42.9 |
| C-7 (CH₂) | 37.5 |
| C-10 (CH₃) | 29.9 |
| C-8 (CH₂) | 26.8 |
Disclaimer: Data is predicted by Mnova NMRpredict and may vary from experimental results.
Experimental Protocols
For researchers intending to acquire their own NMR data for this compound or similar compounds, the following detailed methodologies are provided as a standard guide.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).
-
Capping and Mixing : Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS) : 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG) : Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ) : Typically 2-4 seconds.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Spectral Width (SW) : A range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
Temperature : 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS) : 1024 to 4096 or more, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG) : Adjust automatically or manually.
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Spectral Width (SW) : A range that covers all expected carbon signals (e.g., 0 to 220 ppm).
-
Temperature : 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Peak Picking and Integration : Identify all significant peaks and, for ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Analysis : Correlate the chemical shifts, multiplicities, and integrations to the molecular structure to assign each signal to a specific set of nuclei.
This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire experimental data and consider two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for more complex molecules.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of N-(4-oxopentyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical mass spectrometry fragmentation pathways of N-(4-oxopentyl)phthalimide. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation patterns of N-substituted phthalimides and aliphatic ketones to propose a detailed analytical framework. This guide is intended to assist researchers in predicting, identifying, and characterizing this compound and its analogs in various experimental settings.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of N-(4-oxopentyl)phthalimide under mass spectrometry is anticipated to be driven by the functionalities present: the stable phthalimide ring, the nitrogen-alkyl bond, and the ketone group on the pentyl chain. The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 245 | [C13H13NO3]+• | Molecular Ion |
| 230 | [C12H10NO3]+ | α-cleavage: Loss of a methyl radical (•CH3) from the acyl group. |
| 202 | [C11H12NO2]+ | Cleavage of the bond between C3 and C4 of the pentyl chain with loss of acetyl radical (•CH2CHO). |
| 188 | [C10H10NO2]+ | McLafferty Rearrangement: Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage, leading to the loss of propene. |
| 174 | [C9H8NO2]+ | Cleavage of the N-C bond of the pentyl chain. |
| 160 | [C8H4NO2]+ | Ion derived from the phthalimide group. |
| 147 | [C8H5NO2]+ | Phthalimide radical cation. |
| 133 | [C7H5O2]+ | Loss of CO from the m/z 160 fragment. |
| 105 | [C7H5O]+ | Benzoyl cation, resulting from the breakdown of the phthalimide ring. |
| 77 | [C6H5]+ | Phenyl cation, from the loss of CO from the benzoyl cation. |
| 57 | [C3H5O]+ | Acylium ion from cleavage at the C-N bond and subsequent rearrangement. |
| 43 | [C2H3O]+ | Acetyl cation from α-cleavage at the ketone. |
Proposed Experimental Protocol
This section outlines a general methodology for the analysis of N-(4-oxopentyl)phthalimide using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve N-(4-oxopentyl)phthalimide in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 ng/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan from m/z 50 to 500 for initial analysis, followed by product ion scan (tandem MS) of the protonated molecule [M+H]+ (m/z 246).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a wide range of fragment ions.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of N-(4-oxopentyl)phthalimide.
Solubility of N-(4-oxopentyl)phthalimide in common lab solvents
An In-Depth Technical Guide to the Solubility of N-(4-oxopentyl)phthalimide in Common Laboratory Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-(4-oxopentyl)phthalimide. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's chemical structure and the established principles of solubility for related compounds. Furthermore, it offers comprehensive experimental protocols for researchers to determine the precise quantitative solubility in their own laboratory settings.
Executive Summary
N-(4-oxopentyl)phthalimide is a derivative of phthalimide, a compound with a well-documented history in organic synthesis. Understanding its solubility is crucial for a range of applications, including reaction setup, purification, formulation, and biological assays. This guide provides a qualitative solubility profile, detailed experimental procedures for quantitative determination, and a visual workflow to aid researchers in their laboratory work.
Predicted Solubility Profile of N-(4-oxopentyl)phthalimide
The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The structure of N-(4-oxopentyl)phthalimide contains both a large, non-polar phthalimide group and a more polar pentanone chain. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents.
The parent compound, phthalimide, is slightly soluble in water and more soluble in organic solvents. The addition of the 4-oxopentyl group to the nitrogen atom increases the molecule's overall size and non-polar character, which is expected to decrease its solubility in highly polar solvents like water and increase its solubility in organic solvents of intermediate to low polarity. The ketone functional group on the pentyl chain adds some polarity, which may enhance solubility in polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of N-(4-oxopentyl)phthalimide
| Solvent | Type | Relative Polarity | Predicted Solubility | Rationale |
| Water | Polar Protic | High (1.000)[1] | Insoluble | The large, non-polar phthalimide ring and the hydrocarbon chain are expected to dominate, making the compound poorly soluble in water.[2] |
| Methanol / Ethanol | Polar Protic | High (0.762 / 0.654)[1] | Slightly Soluble | The alcohol's ability to hydrogen bond may offer some interaction with the carbonyl groups, but the overall non-polar character will limit solubility. |
| Acetone | Polar Aprotic | Medium (0.355)[1] | Soluble | The polarity of acetone is well-suited to dissolve compounds with both polar functional groups (ketone, imide) and significant non-polar character. Phthalimide shows good solubility in acetone.[3][4] |
| Dichloromethane (DCM) | Non-Polar | Low (0.309)[1] | Soluble | DCM is an excellent solvent for a wide range of organic compounds and is expected to effectively solvate the entire molecule. |
| Chloroform | Non-Polar | Low (0.259) | Soluble | Similar to DCM, chloroform is a good solvent for moderately polar to non-polar organic compounds. |
| Ethyl Acetate | Polar Aprotic | Medium (0.228)[1] | Soluble | The ester functionality and moderate polarity make it a suitable solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (0.444)[1] | Soluble | DMSO is a powerful and highly polar aprotic solvent capable of dissolving a wide array of organic molecules. |
| Hexane / Heptane | Non-Polar | Very Low (0.009)[1] | Insoluble | These are highly non-polar solvents and are unlikely to effectively solvate the polar imide and ketone functional groups of the molecule. |
Note: These are predictions and must be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.[5]
Materials and Equipment
-
N-(4-oxopentyl)phthalimide (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N-(4-oxopentyl)phthalimide to a series of vials. An amount that is clearly in excess of what will dissolve should be used to ensure a saturated solution is formed.
-
Add a known volume (e.g., 5.0 mL) of each selected solvent to the corresponding vial.[6][7][8]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or directly into a volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of N-(4-oxopentyl)phthalimide of known concentrations in the solvent of interest.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the solute in the saturated solution.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-(4-oxopentyl)phthalimide.
Caption: Experimental workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide to the Potential Biological Activities of N-Substituted Phthalimides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by N-substituted phthalimides. The unique structural features of the phthalimide ring have made it a privileged scaffold in medicinal chemistry, leading to the development of derivatives with significant therapeutic potential. This document delves into the anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Anticancer Activity
N-substituted phthalimides have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of various N-substituted phthalimide derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,6-diisopropylphenyl)phthalimide | Leukemia, Melanoma | -61.57 to 12.07 | [1] |
| Phthalimide-1H-1,2,3-triazole derivatives (6a, 6b, 6e, 6g, 6h, 6j) | Leukemia, Non-small cell lung cancer, Renal cancer, Melanoma | -61.57 to 12.07 | [1] |
| N-substituted phthalimide-carboxylic acid (5f) | A549 (Lung), Hep3B (Liver) | > 160 | [2] |
| N-Hydroxyphthalimide (NHPI) | BT-20 (Breast), LoVo (Colon) | - | [3] |
| 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate (P7) | Colon Cancer Cells | Binding Energy: -12.28 kcal/mol | [4][5] |
| P4 | Colon Cancer Cells | Binding Energy: -11.42 kcal/mol | [4][5] |
| P10 | Colon Cancer Cells | Binding Energy: -8.99 kcal/mol | [4] |
| P11 | Colon Cancer Cells | Binding Energy: -7.50 kcal/mol | [4] |
| P2 | Colon Cancer Cells | Binding Energy: -7.22 kcal/mol | [4] |
Mechanisms of Anticancer Activity
The anticancer effects of N-substituted phthalimides are attributed to their ability to interfere with key cellular processes. One of the prominent mechanisms involves the inhibition of signaling pathways crucial for tumor growth and survival.
-
mTOR Signaling Pathway Inhibition: N-Hydroxyphthalimide (NHPI) has been shown to exert its antitumor activity by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[3] NHPI effectively inhibits both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling and ultimately inducing G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[3]
-
TGF-β Pathway Inhibition: Certain N-substituted phthalimide derivatives have been designed as inhibitors of the Transforming Growth Factor-β (TGF-β) pathway, which plays a critical role in cancer cell apoptosis.[4][5] By targeting the ALK5 binding site of the TGF-β protein, these compounds can modulate downstream signaling and promote apoptosis in cancer cells.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
N-substituted phthalimide derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted phthalimide derivatives in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity
Several N-substituted phthalimide derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory efficacy of various N-substituted phthalimides is presented below, including in vitro IC50 values and in vivo data from animal models.
| Compound/Derivative | Assay | IC50/ED50 | Reference |
| N-phenyl-phthalimide sulfonamides (3e, LASSBio 468) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | [6] |
| Phthalimide derivatives (6a) | COX-2 inhibition | IC50 = 0.18 µM | [7] |
| Phthalimide derivatives (6b) | COX-2 inhibition | IC50 = 0.24 µM | [7] |
| Phthalimide derivatives (7a) | COX-2 inhibition | IC50 = 0.28 µM | [7] |
| Phthalimide derivatives (7b) | COX-2 inhibition | IC50 = 0.36 µM | [7] |
| 1,2,3-triazole phthalimide (3b) | Carrageenan-induced edema | 69% decrease | [8] |
| 1,2,3-triazole phthalimide (5c) | Carrageenan-induced edema | 56.2% decrease | [8] |
Mechanisms of Anti-inflammatory Activity
The anti-inflammatory effects of N-substituted phthalimides are linked to their ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways.
-
COX-2 Inhibition: A significant mechanism of anti-inflammatory action for some phthalimide derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7]
-
Inhibition of Pro-inflammatory Cytokines: Certain N-substituted phthalimides have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6]
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
N-substituted phthalimide derivatives
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., saline, carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the N-substituted phthalimide derivatives or the vehicle to different groups of animals via an appropriate route (e.g., oral, intraperitoneal). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with the vehicle control group.
Antimicrobial Activity
N-substituted phthalimides have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, highlighting their potential as a source for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. The MIC values for several N-substituted phthalimide derivatives against different microorganisms are presented below.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b (R = Me) | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [9] |
| (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | - | |
| N-substituted phthalimides | E. coli | 16 | [10] |
Mechanisms of Antimicrobial Activity
The exact mechanisms of antimicrobial action for many N-substituted phthalimides are still under investigation. However, some studies suggest potential targets.
-
Inhibition of Ergosterol Biosynthesis: For antifungal activity, some phthalimide derivatives are thought to interfere with the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][9]
-
Interaction with Ribosomal Subunits: Molecular docking studies have suggested that some phthalimide derivatives may exert their antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[11][12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
N-substituted phthalimide derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution: Prepare two-fold serial dilutions of the N-substituted phthalimide derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticonvulsant Activity
N-substituted phthalimides have been investigated for their potential as anticonvulsant agents, with some derivatives showing promising activity in preclinical models of epilepsy.
Quantitative Anticonvulsant Activity Data
The anticonvulsant efficacy of N-substituted phthalimides is often evaluated in vivo using models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, with the effective dose (ED50) being a key parameter.
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |
| 4-amino-N-(2-methylphenyl)-phthalimide | MES (mice) | 47.61 µmol/kg | [13] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES (rats, oral) | 25.2 µmol/kg | [13] |
| Alkinyl derivative 10 | MES and scMet tests | Most active of series | [14][15] |
| Compound 4 | MES | 8.0 | [16] |
| Compound 10 | MES | 28.3 | [16] |
| Compound 17 | MES | 5.7 | [16] |
| Phenytoin | MES | 29.8 | [16] |
| Compound 17 | Magnesium deficiency-dependent audiogenic seizure | 5.2 | [16] |
| Phenytoin | Magnesium deficiency-dependent audiogenic seizure | 23 | [16] |
Mechanisms of Anticonvulsant Activity
The anticonvulsant action of N-substituted phthalimides is thought to involve the modulation of neuronal excitability through various mechanisms.
-
Sodium Channel Blockade: Some N-phenylphthalimide derivatives exhibit a phenytoin-like profile, suggesting that their anticonvulsant activity may be mediated by the blockade of voltage-gated sodium channels, which would reduce the spread of seizures.[17]
-
Enhancement of GABAergic Neurotransmission: Another potential mechanism is the enhancement of GABAergic inhibition, as GABA is the primary inhibitory neurotransmitter in the central nervous system.[18]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ-induced seizure test is a common preclinical model used to identify compounds with potential efficacy against generalized absence seizures.
Materials:
-
N-substituted phthalimide derivatives
-
Male Swiss albino mice or Wistar rats
-
Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
Vehicle (e.g., saline, Tween 80)
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory environment.
-
Compound Administration: Administer the N-substituted phthalimide derivatives or the vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal, oral). A standard anticonvulsant drug (e.g., diazepam) is used as a positive control.
-
PTZ Injection: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a convulsant dose of PTZ subcutaneously or intraperitoneally.
-
Observation: Immediately place each animal in an individual observation cage and observe for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a specific period (e.g., 30 minutes).
-
Data Analysis: The protective effect of the compound is determined by its ability to prevent or delay the onset of seizures and reduce the seizure severity compared to the vehicle control group. The ED50 value can be calculated.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. [PDF] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant evaluation of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a member of the phthalimide class of compounds, holds potential for investigation in various therapeutic areas due to the well-documented biological activities of the phthalimide scaffold. This technical guide provides a comprehensive literature review of this molecule, covering its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis and for relevant biological assays are presented. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for researchers.
Introduction
The isoindole-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the phthalimide structure allows for the introduction of various side chains at the nitrogen atom, enabling the fine-tuning of its pharmacological profile. This compound, featuring a ketoalkyl side chain, represents an interesting candidate for further investigation. This document serves as a detailed resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | N-(4-Oxopentyl)phthalimide | [1][2][3] |
| CAS Number | 3197-25-9 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 231.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid (predicted) | |
| Purity | >95% (commercially available) | [1] |
Synthesis
The most common and efficient method for the synthesis of N-substituted phthalimides is the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. For the synthesis of this compound, the alkylating agent would be a 5-halopentan-2-one, such as 5-chloropentan-2-one or 5-bromopentan-2-one.
Experimental Protocol: Gabriel Synthesis
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol
-
5-Chloropentan-2-one (or 5-bromopentan-2-one)
-
Dimethylformamide (DMF) (optional, as solvent)
-
Distilled water
-
Ice
Procedure:
-
Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (1 equivalent) in hot ethanol. In a separate container, dissolve potassium hydroxide (1 equivalent) in a minimal amount of ethanol. Slowly add the KOH solution to the phthalimide solution with stirring. The potassium salt of phthalimide will precipitate. The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.
-
N-Alkylation: In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (1 equivalent) in dimethylformamide (DMF). Add 5-chloropentan-2-one (1.1 equivalents). The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate of this compound is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Yield: While a specific yield for this reaction is not reported in the literature, Gabriel syntheses of N-alkyl phthalimides typically proceed with good to excellent yields, often in the range of 70-95%.
Synthesis Workflow
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data
The expected proton NMR (¹H NMR) signals are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | m | 2H | Aromatic protons of the phthalimide ring |
| ~ 7.75 | m | 2H | Aromatic protons of the phthalimide ring |
| ~ 3.70 | t | 2H | -N-CH₂ -CH₂- |
| ~ 2.70 | t | 2H | -CH₂-CH₂ -C(O)- |
| ~ 2.15 | s | 3H | -C(O)-CH₃ |
| ~ 2.00 | quintet | 2H | -CH₂-CH₂ -CH₂- |
Predicted ¹³C NMR Data
The expected carbon NMR (¹³C NMR) signals are summarized in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208.0 | C =O (ketone) |
| ~ 168.0 | C =O (imide) |
| ~ 134.0 | Aromatic C -H |
| ~ 132.0 | Quaternary aromatic C |
| ~ 123.5 | Aromatic C -H |
| ~ 42.0 | -CH₂-C (O)- |
| ~ 37.5 | -N-C H₂- |
| ~ 30.0 | -C(O)-C H₃ |
| ~ 25.0 | -CH₂-C H₂-CH₂- |
Predicted IR Spectroscopy Data
The expected major infrared (IR) absorption bands are summarized in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950, ~2870 | Medium | Aliphatic C-H stretch |
| ~ 1770 | Strong | Asymmetric C=O stretch (imide) |
| ~ 1715 | Strong | C=O stretch (ketone) |
| ~ 1700 | Strong | Symmetric C=O stretch (imide) |
| ~ 1600, ~1470 | Medium | Aromatic C=C stretch |
| ~ 1400 | Medium | C-N stretch |
| ~ 720 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Predicted Mass Spectrometry Data
In mass spectrometry (MS), the molecule is expected to show a molecular ion peak [M]⁺ at m/z 231. Key fragmentation patterns would likely involve the cleavage of the pentyl chain and fragmentation of the phthalimide ring.
Potential Biological Activities and Experimental Protocols
Based on the extensive research on phthalimide derivatives, this compound is a candidate for screening for several biological activities.
Anti-inflammatory Activity
Many phthalimide derivatives exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like TNF-α and enzymes such as cyclooxygenase-2 (COX-2).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The animals are divided into groups (e.g., control, standard drug like indomethacin, and test compound at various doses).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Analgesic Activity
Phthalimide derivatives have also been reported to possess analgesic effects.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice
This is a common visceral pain model.
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into groups (control, standard drug like aspirin, and test compound).
-
The test compound or vehicle is administered.
-
After a specific period (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a set duration (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Antimicrobial Activity
The phthalimide scaffold is present in some compounds with antimicrobial properties.
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with appropriate broth media.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37 °C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Biological Assay Workflow
Potential Mechanism of Action: Anti-inflammatory Pathway
While the specific mechanism of action for this compound is unknown, many anti-inflammatory phthalimide derivatives are known to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2.
Conclusion
This compound is a readily synthesizable compound with potential for biological activity, given the established pharmacological importance of the phthalimide scaffold. This technical guide provides a solid foundation for researchers by detailing a reliable synthetic protocol and outlining standard methods for evaluating its potential anti-inflammatory, analgesic, and antimicrobial properties. While specific experimental data for this molecule remains to be published, the information compiled herein, based on closely related structures, offers valuable insights and a clear path forward for its investigation as a potential therapeutic agent. Further research is warranted to fully characterize this compound and elucidate its specific biological functions and mechanisms of action.
References
A Technical Guide to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a key intermediate in the synthesis of various pharmaceutical agents, most notably antimalarial drugs of the primaquine class. This document details the alternative names, chemical properties, and a detailed experimental protocol for its synthesis via the Gabriel reaction. Furthermore, it outlines its primary application as a building block in drug development and provides a logical workflow for its utilization in the synthesis of primaquine analogs.
Introduction
This compound, a phthalimide derivative, serves as a crucial precursor in organic synthesis. The phthalimide group acts as a masked form of a primary amine, a common functional group in many biologically active molecules. The presence of a ketone functional group in the pentyl side chain offers a reactive site for further molecular modifications. Its principal significance lies in its role as an intermediate in the preparation of primaquine and its analogs, compounds essential for the treatment of malaria. Understanding the synthesis and chemical behavior of this intermediate is therefore critical for the development of new and improved antimalarial drugs.
Nomenclature and Chemical Properties
The compound is known by several names in scientific literature and chemical catalogs. A summary of its nomenclature and key chemical properties is provided below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| Alternative Names | N-(4-oxopentyl)phthalimide |
| 2-(4-Oxopentyl)isoindoline-1,3-dione | |
| 5-(N-PHTHALIMIDO)-2-PENTANONE | |
| 5-(N-PHTHALIMIDO)-PENTANONE-2 | |
| CAS Number | 3195-63-3 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Solid |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, 5-chloro-2-pentanone.
Experimental Protocol: Gabriel Synthesis
This protocol describes the synthesis of this compound from potassium phthalimide and 5-chloro-2-pentanone.
Materials:
-
Potassium phthalimide
-
5-Chloro-2-pentanone
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.
-
Addition of Alkyl Halide: To the stirred suspension, add 5-chloro-2-pentanone (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Synthesis Workflow Diagram
Application in Drug Development: Synthesis of Primaquine Analogs
The primary application of this compound in drug development is as a key intermediate in the synthesis of primaquine and its derivatives. The phthalimide group serves as a protecting group for the primary amine, which is later deprotected to yield the final active pharmaceutical ingredient.
Logical Workflow for Primaquine Analog Synthesis
The following diagram illustrates the logical steps involved in utilizing this compound for the synthesis of a primaquine analog.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its efficient synthesis through the Gabriel reaction and its utility as a precursor to important antimalarial drugs like primaquine highlight its significance in the field of drug development. The detailed synthetic protocol and logical workflows provided in this guide are intended to support researchers and scientists in their efforts to synthesize and utilize this compound for the development of new therapeutic agents. Further research into the biological activities of this intermediate itself could potentially unveil new applications and expand its role in pharmaceutical sciences.
A Comprehensive Technical Guide to the Safe Handling of N-Alkylphthalimides for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for N-alkylphthalimides, a class of compounds with significant applications in chemical synthesis and drug discovery. Due to the varied nature of their alkyl substituents, the toxicological properties of N-alkylphthalimides can differ. Therefore, a thorough understanding of their potential hazards and proper handling procedures is crucial for ensuring laboratory safety.
General Safety and Hazard Information
N-Alkylphthalimides, as a chemical class, may present several potential hazards. The specific risks associated with a particular N-alkylphthalimide are dependent on the nature of the alkyl group and any other functional groups present in the molecule. The following information is a summary of hazards identified for representative compounds in this class.
Hazard Classification:
Based on available Safety Data Sheets (SDS) for related compounds, N-alkylphthalimides may be classified as:
-
Irritants: Causing skin and serious eye irritation[1][2][3].
-
Toxic: Some derivatives, such as N-(Phenylseleno)phthalimide, are toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure[4].
-
Environmental Hazards: Certain phthalimide derivatives are considered harmful to aquatic life[5].
General Precautionary Statements:
| Precautionary Category | Statement |
| Prevention | Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/ eye protection/ face protection.[1][4] |
| Response | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. Get medical advice/attention if you feel unwell. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] |
Toxicological Data Summary
The following table summarizes available toxicological data for phthalimide, a parent compound, to provide an indication of potential hazards. It is critical to consult the specific SDS for the particular N-alkylphthalimide being used.
| Endpoint | Value | Species | Source | Exposure Time |
| Aquatic Toxicity | ||||
| EC50 | 20.8 mg/l | Aquatic invertebrates | ECHA | 48 h |
| ErC50 | 161 mg/l | Algae | ECHA | 72 h |
| Biodegradation | Readily biodegradable (92% in 14 d) | ECHA | ||
| Bioaccumulation | Does not significantly accumulate | n-octanol/water (log KOW) 1.15 | ECHA |
Source: Safety Data Sheet for Phthalimide, Carl ROTH[5]
Experimental Protocols
General Protocol for N-Alkylation of Phthalimide (Gabriel Synthesis)
The Gabriel synthesis is a classic and widely used method for the preparation of primary amines, with N-alkylphthalimides as key intermediates.[6]
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Alkyl halide (e.g., bromoalkane)
-
Dimethylformamide (DMF) as solvent (other polar aprotic solvents can be used)[6]
-
Hydrazine hydrate (for subsequent cleavage to the amine)[6]
-
Ethanol
Procedure:
-
Formation of the Phthalimide Anion: In a round-bottom flask, dissolve phthalimide in DMF. Add potassium hydroxide to the solution to deprotonate the phthalimide, forming the potassium salt which is a potent nucleophile.
-
Alkylation: To the solution of potassium phthalimide, add the desired alkyl halide. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution reaction, forming the N-alkylphthalimide.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature and poured into water to precipitate the crude N-alkylphthalimide. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of N-Alkylphthalimides via Denitrogenative Cyanation
An alternative, metal-free approach involves the reaction of 1,2,3-benzotriazin-4(3H)-ones with a cyanide source.[7]
Materials:
-
N-substituted 1,2,3-benzotriazin-4(3H)-one
-
Trimethylsilyl cyanide (TMSCN)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a solution of the N-substituted 1,2,3-benzotriazin-4(3H)-one in a suitable solvent, add TMSCN.
-
The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred for a specified time.[7]
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding N-alkylphthalimide.[7]
Biological Activity and Signaling Pathways
Certain N-alkylphthalimide derivatives have been shown to possess anti-inflammatory properties.[8] For instance, some analogs inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibitory activity is associated with the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway.[8]
Caption: TLR4 signaling pathway and its inhibition by N-alkylphthalimides.
This diagram illustrates how lipopolysaccharide (LPS) activates the TLR4 receptor, leading to a signaling cascade that results in the production of nitric oxide (NO) and subsequent inflammation. Certain N-alkylphthalimide derivatives have been shown to suppress this pathway, thereby reducing the inflammatory response.[8]
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of N-alkylphthalimides.
Caption: A typical workflow for N-alkylphthalimide synthesis and purification.
This workflow provides a generalized overview of the key steps involved in the laboratory synthesis of N-alkylphthalimides, from the initial reaction to the final characterization of the pure product.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all institutional safety protocols.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(4-oxopentyl)phthalimide as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The phthalimide group is a robust and widely used protecting group for primary amines, valued for its stability under a range of reaction conditions. N-(4-oxopentyl)phthalimide is a specialized derivative that incorporates a ketone functionality within its alkyl chain. This unique feature presents opportunities for orthogonal derivatization or alternative deprotection strategies, making it a potentially versatile tool in complex synthetic routes.
These application notes provide a comprehensive overview of the use of N-(4-oxopentyl)phthalimide as an amine protecting group. The protocols detailed below are based on well-established methodologies for N-substituted phthalimides, providing a solid foundation for the application of this specific reagent in synthesis.
Application Notes
The use of a phthalimide to protect an amine is a common strategy, particularly in the Gabriel synthesis of primary amines.[1] The phthalimide group effectively shields the primary amine's nucleophilicity and acidity, preventing unwanted side reactions such as over-alkylation, which is a common issue when reacting primary amines with alkyl halides.[2][3]
Key Advantages of the Phthalimide Protecting Group:
-
Stability: The phthalimide group is stable to a wide range of reagents and reaction conditions, including many oxidative and reductive environments, as well as non-hydrolytic acidic and basic conditions.
-
Prevention of Over-Alkylation: The nitrogen in the phthalimide is non-nucleophilic due to the presence of two electron-withdrawing carbonyl groups, thus preventing further alkylation reactions.[2][3]
-
Crystalline Nature: Phthalimide derivatives are often crystalline solids, which can facilitate purification by recrystallization.
Unique Aspects of the N-(4-oxopentyl) Group:
The presence of a ketone at the 4-position of the pentyl chain offers distinct advantages:
-
Orthogonal Handle: The ketone functionality serves as an orthogonal reactive handle, allowing for further chemical modifications (e.g., formation of oximes, hydrazones, or reductive amination) while the primary amine remains protected.
-
Bifunctional Linker: N-(4-oxopentyl)phthalimide can be used to introduce a keto-amine synthon in the synthesis of more complex molecules and bifunctional linkers.
-
Potential for Alternative Deprotection: While standard deprotection methods are effective, the ketone may allow for the development of novel, specific cleavage strategies under conditions that would not affect other functional groups.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-(4-oxopentyl)phthalimide and its subsequent use in protecting and deprotecting a primary amine.
Protocol 1: Synthesis of N-(4-oxopentyl)phthalimide
This protocol is based on the Gabriel synthesis, a reliable method for preparing primary amines and their N-alkylphthalimide precursors.[1]
Reaction Scheme:
Materials:
-
Potassium phthalimide
-
5-chloro-2-pentanone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add 5-chloro-2-pentanone (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of deionized water and stir, which should precipitate the product.
-
Filter the solid product and wash with water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Protocol 2: Deprotection of N-(4-oxopentyl)phthalimide via Hydrazinolysis (Ing-Manske Procedure)
This is a classic and widely used method for the cleavage of the phthalimide group.[1][4]
Reaction Scheme:
Materials:
-
N-(4-oxopentyl)phthalimide
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-(4-oxopentyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.[4]
-
Heat the mixture to reflux and stir. A white precipitate of phthalhydrazide should form. Monitor the reaction by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl to ensure complete precipitation of the phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-2-pentanone.
Protocol 3: Deprotection of N-(4-oxopentyl)phthalimide via Reductive Cleavage
This method offers a milder alternative to hydrazinolysis and is particularly useful for substrates that are sensitive to the conditions of the Ing-Manske procedure.[5][6]
Reaction Scheme:
Materials:
-
N-(4-oxopentyl)phthalimide
-
Sodium borohydride (NaBH₄)
-
2-propanol
-
Deionized water
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-(4-oxopentyl)phthalimide (1.0 equivalent) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio).[4]
-
Add sodium borohydride (4.0-5.0 equivalents) portion-wise to the stirred solution at room temperature.[4]
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60°C for 1-2 hours.[4]
-
Cool the reaction to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 5-amino-2-pentanone.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary amines using the phthalimide group, based on general literature values.
Table 1: General Conditions for N-Alkylation of Potassium Phthalimide
| Parameter | Conditions | Reference(s) |
| Substrates | Potassium Phthalimide, Primary Alkyl Halide | [1] |
| Solvent | DMF, Acetonitrile | [7] |
| Base | (Potassium phthalimide is the nucleophile) | [1] |
| Temperature | Reflux | [7] |
| Reaction Time | 12-24 hours | [7] |
| Typical Yield | 75-95% | [8] |
Table 2: Comparison of Deprotection Methods for N-Alkylphthalimides
| Parameter | Hydrazinolysis (Ing-Manske) | Reductive Cleavage with NaBH₄ | Reference(s) |
| Reagents | Hydrazine hydrate, Ethanol, HCl | Sodium borohydride, 2-propanol/water, Acetic acid | [4],[6] |
| Conditions | Reflux | Room temperature, then 50-60°C | [4] |
| Reaction Time | 1-4 hours | 12-24 hours | [7],[4] |
| Typical Yield | 70-95% | 85-98% | [7],[5] |
| Advantages | Well-established, relatively fast | Very mild, avoids hydrazine, good for sensitive substrates, no racemization of chiral centers | [5],[6] |
| Limitations | Can be harsh for some substrates, hydrazine is toxic | Longer reaction times, requires quenching of excess hydride | [4] |
Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of N-(4-oxopentyl)phthalimide.
Experimental Workflow
Caption: General workflow for amine protection and deprotection.
Decision Tree for Deprotection Method
Caption: Decision tree for selecting a deprotection method.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Step-by-Step Protocol for Gabriel Amine Synthesis: Application Notes for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, a functional group prevalent in a vast array of pharmaceuticals and biologically active molecules. This method offers a distinct advantage over direct alkylation of ammonia by preventing overalkylation, thus yielding cleaner primary amine products.[1] This document provides a detailed, step-by-step protocol for performing the Gabriel synthesis, including the initial N-alkylation of phthalimide and subsequent cleavage of the N-alkylphthalimide intermediate to liberate the desired primary amine. Various cleavage methods are discussed, with comparative data to aid in procedural selection based on substrate sensitivity and desired reaction conditions.
Introduction
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, transforms primary alkyl halides into primary amines.[2][3] The reaction proceeds in two main stages:
-
N-Alkylation of Phthalimide: The potassium salt of phthalimide undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[1]
-
Cleavage of the N-Alkylphthalimide: The intermediate is then cleaved to release the primary amine. This can be achieved through several methods, most commonly using hydrazine (the Ing-Manske procedure), acidic hydrolysis, or basic hydrolysis.[4][5]
This method is highly effective for the synthesis of primary amines from unhindered primary alkyl halides. It is also applicable to the synthesis of amino acids.[2] However, it is generally not suitable for the preparation of aryl amines or amines from secondary or tertiary alkyl halides due to the nature of the SN2 reaction.[5]
Data Presentation
Comparison of Cleavage Methods for N-Alkylphthalimides
The choice of cleavage method is critical and depends on the stability of the substrate and the desired reaction conditions. The following table summarizes the key aspects of common cleavage techniques.
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in ethanol | Mild, neutral conditions; high yields | Hydrazine is toxic and potentially explosive |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) | High temperature, prolonged heating | Harsh conditions, may not be suitable for sensitive functional groups; often slow | |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Harsh conditions, high temperature | Can lead to side reactions and lower yields; not suitable for base-sensitive substrates | |
| Reductive Cleavage | Sodium borohydride (NaBH₄) | 2-propanol/water, followed by acetic acid | Very mild, one-flask procedure | Longer reaction times (12-24 hours) |
Yields of Primary Amines via Gabriel Synthesis
The Gabriel synthesis is known for providing good to excellent yields of primary amines. The following table provides examples of reported yields for various primary amines.
| Alkyl Halide | Product | Yield (%) | Reference |
| Benzyl chloride | Benzylamine | 89% | [6] |
| Various primary alkyl halides | Various primary amines | 82-94% | [6] |
| N-Phenylphthalimide | Aniline | 80% (after 1.2h with NaOH) | [7] |
| N-(4-ethylphenyl)phthalimide | 4-Ethylaniline | 80% (after 2h with NaOH) | [7] |
| N-(2-ethylphenyl)phthalimide | 2-Ethylaniline | 80% (after 0.7h with NaOH) | [7] |
Experimental Protocols
General Protocol for Gabriel Synthesis of Primary Amines
This protocol is a generalized procedure. Specific amounts and reaction times should be optimized for each substrate.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend potassium phthalimide (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).[2]
-
Add the primary alkyl halide (1.0-1.2 equivalents) to the suspension.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide (e.g., reflux for 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the N-alkylphthalimide.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude N-alkylphthalimide can be purified by recrystallization if necessary.
Step 2: Cleavage of the N-Alkylphthalimide
Choose one of the following methods for the cleavage step:
Method A: Hydrazinolysis (Ing-Manske Procedure) [4]
-
To a solution of the N-alkylphthalimide (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2-1.5 equivalents).[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.[4]
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.[4]
-
Cool the mixture and remove the phthalhydrazide precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Treat the residue with a strong base (e.g., NaOH solution) to deprotonate the amine salt.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic phase to yield the primary amine. Further purification can be performed by distillation or chromatography.
Method B: Acidic Hydrolysis
-
Suspend the N-alkylphthalimide (1.0 equivalent) in a concentrated strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the precipitated phthalic acid.
-
Make the filtrate basic with a strong base (e.g., NaOH solution) to deprotonate the amine salt.
-
Extract the primary amine as described in Method A (steps 9-11).
Method C: Basic Hydrolysis
-
Suspend the N-alkylphthalimide (1.0 equivalent) in an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and extract the primary amine with an organic solvent.
-
Wash the organic extract with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the organic phase to yield the primary amine.
Mandatory Visualizations
Reaction Mechanism of Gabriel Synthesis
Caption: Reaction mechanism of the Gabriel synthesis.
Experimental Workflow for Gabriel Synthesis
Caption: A typical experimental workflow for the Gabriel synthesis.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
Application Notes and Protocols: Hydrazine Hydrate Deprotection of N-(4-oxopentyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the phthalimide protecting group is a crucial step in the Gabriel synthesis of primary amines. This process, often referred to as deprotection, is essential for obtaining the desired amine product in a pure form. One of the most common and effective methods for this transformation is the use of hydrazine hydrate. This document provides detailed application notes and a comprehensive protocol for the hydrazine hydrate deprotection of N-(4-oxopentyl)phthalimide to yield 5-aminolevulinic acid (5-ALA), a key precursor in the biosynthesis of porphyrins with applications in photodynamic therapy.
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[1][2] The choice of solvent and reaction conditions can be optimized to achieve high yields and purity.
Data Presentation
The following table summarizes typical quantitative data for the hydrazine hydrate deprotection of N-alkylphthalimides, providing a basis for experimental design. While specific data for N-(4-oxopentyl)phthalimide is not extensively published, the presented ranges are representative of similar substrates.
| Parameter | Value/Range | Solvent | Reference |
| Reactant | N-(4-oxopentyl)phthalimide | - | - |
| Reagent | Hydrazine Hydrate (N₂H₄·H₂O) | - | [3][4] |
| Solvent | Methanol (MeOH) or Tetrahydrofuran (THF) | - | [3][4] |
| Temperature | Room Temperature (20-25 °C) | - | [3][4] |
| Reaction Time | 1 - 4 hours | - | [3][4] |
| Yield | 70 - 85% | - | [4] |
Experimental Protocol
This protocol details the procedure for the deprotection of N-(4-oxopentyl)phthalimide using hydrazine hydrate.
Materials:
-
N-(4-oxopentyl)phthalimide
-
Hydrazine hydrate (64-85% aqueous solution)
-
Methanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-oxopentyl)phthalimide (1 equivalent) in methanol (approximately 10-20 mL per gram of starting material). Begin stirring the solution at room temperature.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.5-2.0 equivalents) to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide will form as the reaction proceeds.[1]
-
Work-up - Phthalhydrazide Removal:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid. This will protonate the liberated amine and further precipitate the phthalhydrazide.
-
Filter the mixture through a Büchner funnel to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold methanol.
-
-
Isolation of the Amine:
-
Transfer the filtrate to a separatory funnel.
-
Carefully add an aqueous solution of sodium hydroxide to the filtrate until the solution is basic (pH > 10). This will deprotonate the amine salt, yielding the free amine.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude 5-aminolevulinic acid.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the deprotection of N-(4-oxopentyl)phthalimide.
Caption: Experimental workflow for hydrazine hydrate deprotection.
References
Application Notes and Protocols for the Synthesis of Primary Amines from N-(4-oxopentyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, with broad applications in pharmaceutical and materials science. The Gabriel synthesis offers a robust and reliable method for preparing primary amines, avoiding the overalkylation often encountered with direct alkylation of ammonia. This process involves the N-alkylation of phthalimide, followed by the deprotection of the resulting N-alkylphthalimide to release the desired primary amine.
This document provides detailed application notes and protocols for the synthesis of 5-amino-2-pentanone, a primary amine, from its phthalimide-protected precursor, N-(4-oxopentyl)phthalimide. The presence of a ketone functional group in the substrate necessitates careful selection of the deprotection method to ensure chemoselectivity and high yields. Two primary methods for the cleavage of the phthalimide group are presented: the classic hydrazinolysis (Ing-Manske procedure) and a milder reductive cleavage using sodium borohydride.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions. The following table summarizes typical quantitative data for the deprotection of various N-alkylphthalimides using the described methods. It is important to note that yields for N-(4-oxopentyl)phthalimide may vary depending on the specific reaction conditions and the potential for side reactions involving the ketone moiety.
| Deprotection Method | Reagents | Typical Substrate | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | N-Alkylphthalimides | 70-95% | 1-4 | Mild and generally high-yielding; ketone group is expected to be stable.[1][2] |
| Reductive Cleavage | Sodium borohydride (NaBH₄), Acetic acid | N-Alkylphthalimides | ~95% (for N-benzylphthalimide) | 12-24 (reduction), 1-2 (hydrolysis) | Very mild conditions, but potential for ketone reduction. Chemoselectivity is a key factor.[3] |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-2-pentanone via Hydrazinolysis of N-(4-oxopentyl)phthalimide
This protocol is adapted from the Ing-Manske procedure and is expected to be chemoselective, leaving the ketone group intact.[2][4]
Materials:
-
N-(4-oxopentyl)phthalimide
-
Hydrazine hydrate (50-60% aqueous solution)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-(4-oxopentyl)phthalimide (1.0 equiv) in methanol or ethanol (approximately 15-20 mL per gram of substrate).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 - 2.0 equiv).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Workup - Precipitation of Phthalhydrazide: After cooling the reaction mixture to room temperature, a white precipitate of phthalhydrazide should form. To ensure complete precipitation, some protocols recommend the addition of a small amount of concentrated HCl.[2] The precipitate can be removed by filtration.
-
Isolation of the Amine:
-
Concentrate the filtrate under reduced pressure to remove the alcohol solvent.
-
To the residue, add water and then basify with a sodium hydroxide solution until the pH is > 12 to ensure the amine is in its free base form.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude 5-amino-2-pentanone.
-
-
Purification: The crude amine can be further purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of 5-amino-2-pentanone via Reductive Cleavage of N-(4-oxopentyl)phthalimide
This protocol utilizes a mild, two-stage, one-flask procedure with sodium borohydride.[3] Caution: Sodium borohydride can reduce ketones. While this method is reported to be mild for phthalimide cleavage, chemoselectivity is a concern. It is crucial to carefully control the reaction conditions to minimize the reduction of the pentanone carbonyl group.
Materials:
-
N-(4-oxopentyl)phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol (IPA)
-
Water
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Standard glassware for workup and purification
Procedure:
-
Reduction of Phthalimide:
-
In a round-bottom flask, dissolve N-(4-oxopentyl)phthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 v/v ratio).
-
To the stirred solution at room temperature, add sodium borohydride (4.0-5.0 equiv) portion-wise.
-
Stir the reaction for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
-
Hydrolysis and Amine Release:
-
Carefully quench the excess NaBH₄ by the slow addition of glacial acetic acid.
-
Heat the mixture to 50-60 °C for 1-2 hours to facilitate the cyclization of the intermediate and release of the primary amine.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the 2-propanol via rotary evaporation.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 8) by the addition of a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude product, which may be a mixture of 5-amino-2-pentanone and the corresponding amino alcohol if ketone reduction occurred.
-
-
Purification: The product mixture can be purified and separated by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-amino-2-pentanone.
Signaling Pathway of Deprotection
Caption: Comparison of deprotection pathways for N-(4-oxopentyl)phthalimide.
References
Application Notes and Protocols: Reductive Amination of N-(4-oxopentyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process transforms a carbonyl group into an amine through an intermediate imine or enamine, which is then reduced in situ. The reductive amination of N-(4-oxopentyl)phthalimide is a key transformation for introducing a primary amine functionality at the terminus of a pentyl chain, while the phthalimide group serves as a protecting group for another primary amine. This resulting N-(5-aminopentyl)phthalimide is a valuable building block in medicinal chemistry and drug development, serving as a linker or a precursor for more complex molecular architectures.
This document provides detailed application notes and experimental protocols for the reductive amination of the ketone in N-(4-oxopentyl)phthalimide, focusing on the use of ammonia as the nitrogen source and sodium cyanoborohydride as the reducing agent.
Reaction Principle
The reductive amination of N-(4-oxopentyl)phthalimide with an ammonia source, such as ammonium chloride or ammonium acetate, proceeds in two main steps within a one-pot reaction.[1] First, the ketone carbonyl group reacts with ammonia to form an intermediate imine.[2][3] This reaction is typically favored under mildly acidic conditions which facilitate the dehydration step.[4] Subsequently, a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), selectively reduces the imine to the corresponding primary amine.[5][6] Sodium cyanoborohydride is an ideal reagent for this transformation as it is less reactive towards the ketone starting material compared to the iminium ion intermediate, thus minimizing the formation of the corresponding alcohol byproduct.[5][7]
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of N-(4-oxopentyl)phthalimide. The data is based on typical yields and reaction parameters for similar reductive amination reactions of ketones.[8]
| Parameter | Value |
| Starting Material | N-(4-oxopentyl)phthalimide |
| Reagents | Ammonium Acetate, Sodium Cyanoborohydride |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 75 - 90% |
| Purity (post-purification) | >95% |
Experimental Protocols
Materials
-
N-(4-oxopentyl)phthalimide
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-(4-oxopentyl)phthalimide (1.0 eq).
-
Addition of Reagents: Add anhydrous methanol to dissolve the starting material completely. To this solution, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
-
pH Adjustment: The pH of the reaction mixture should be weakly acidic (around 6-7) to facilitate imine formation. If necessary, a small amount of glacial acetic acid can be added dropwise.
-
Addition of Reducing Agent: Slowly and carefully add sodium cyanoborohydride (1.5 - 2.0 eq) to the reaction mixture in portions. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl solution until gas evolution ceases and the pH is acidic (pH ~2-3). This step decomposes the excess reducing agent.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and basify the aqueous solution to pH > 10 with a saturated sodium bicarbonate solution or other suitable base.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-(5-aminopentyl)phthalimide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reductive amination of N-(4-oxopentyl)phthalimide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione as a versatile building block in drug discovery. The isoindole-1,3-dione scaffold is a well-established pharmacophore present in a variety of biologically active compounds. The 1,4-dicarbonyl functionality within the oxopentyl side chain of the title compound makes it an ideal precursor for the synthesis of five-membered heterocycles, such as pyrroles and furans, via the Paal-Knorr synthesis. This opens avenues for the creation of diverse chemical libraries for screening against various therapeutic targets. This document outlines the synthesis of bioactive scaffolds from this compound, provides detailed experimental protocols, and summarizes the biological activities of related isoindole-1,3-dione derivatives.
Introduction to this compound
This compound is a chemical intermediate featuring the phthalimide functional group. The phthalimide moiety is known for its lipophilic nature, which can enhance the ability of molecules to cross biological membranes.[1] While the specific biological activity of this compound itself is not extensively documented, the isoindole-1,3-dione core is a key structural component in numerous compounds with a wide range of pharmacological activities.[2]
Chemical Properties:
| Property | Value |
| CAS Number | 3197-25-9 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a synthetic precursor for generating libraries of compounds for high-throughput screening. Its key structural feature is the 1,4-dicarbonyl system in the side chain, which is a classic starting material for the Paal-Knorr synthesis.
Paal-Knorr Synthesis of Bioactive Heterocycles
The Paal-Knorr synthesis is a robust and widely used method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[3][4] By reacting this compound with various primary amines or ammonia, a diverse range of N-substituted pyrroles can be generated. The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5]
Caption: Paal-Knorr synthesis of N-substituted pyrroles.
Biological Activities of Isoindole-1,3-dione Derivatives
Derivatives of isoindole-1,3-dione have been reported to exhibit a wide array of biological activities. The phthalimide scaffold serves as a versatile platform for the development of novel therapeutic agents.
Table 1: Summary of Biological Activities of Isoindole-1,3-dione Derivatives
| Activity | Target/Mechanism | Example IC₅₀/MIC Values | Reference |
| Anti-inflammatory | Inhibition of COX-2 | IC₅₀ = 0.18 µM for a potent derivative. | [6] |
| Reduction of TNF-α, IL-1β, and iNOS production | Phthalimide IIh showed an IC₅₀ of 8.7 µg/ml against LPS-induced inflammation. | [2] | |
| Antiviral (HIV) | Unknown | EC₅₀ = 4.78 µg/mL for N-I-adamantyl-4-aminophthalimide. | [2] |
| Antiviral (Herpes Simplex) | Unknown | IC₅₀ = 2.85 µg/mL for ftobuzone analogues. | [2] |
| Antimicrobial (M. tuberculosis) | Unknown | MIC = 3.9 µg/mL for certain pyrimidine-containing derivatives. | [2] |
| Antifungal | Against Alternaria solani and Botrytis cinerea | IC₅₀ values of 7.92 µg/mL and 10.85 µg/mL, respectively. | [2] |
| Analgesic | Acetic acid-induced writhing model | A potent derivative showed an ID₅₀ = 2.2 mg/kg. | [6] |
Experimental Protocols
The following are representative protocols for the synthesis of pyrrole derivatives from this compound.
General Protocol for Paal-Knorr Pyrrole Synthesis (Microwave-Assisted)
This protocol is adapted from general microwave-assisted Paal-Knorr synthesis procedures.[7]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
Thin-layer chromatography (TLC) plate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 0.5-2 mL microwave vial, add a solution of this compound (1 equivalent) in ethanol.
-
Add glacial acetic acid (catalytic amount) and the desired primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80-120 °C for 10-30 minutes. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted pyrrole derivative.
Caption: Experimental workflow for Paal-Knorr synthesis.
Signaling Pathway Context: Anti-inflammatory Action
Many isoindole-1,3-dione derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes, particularly COX-2, is a major strategy for the development of anti-inflammatory drugs.
Caption: Inhibition of the COX-2 pathway.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds in the context of drug discovery. Its utility in the Paal-Knorr synthesis provides a straightforward entry to libraries of pyrrole and furan derivatives, which are important scaffolds for identifying new therapeutic agents. The established broad-spectrum biological activity of the isoindole-1,3-dione core further underscores the potential of derivatives synthesized from this precursor. The protocols and data presented herein are intended to facilitate the exploration of this compound in medicinal chemistry programs.
References
- 1. japsonline.com [japsonline.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(4-oxopentyl)phthalimide as a Versatile Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-oxopentyl)phthalimide is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a terminal ketone and a phthalimide-protected amine precursor, making it an ideal starting material for cyclization reactions to form five- and six-membered heterocycles. The phthalimide group serves as a masked primary amine which can be deprotected in a subsequent step, allowing for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of pyrrole and pyridazine derivatives from N-(4-oxopentyl)phthalimide, highlighting its utility in medicinal chemistry and drug discovery.
Synthesis of N-Substituted Pyrroles via Paal-Knorr Cyclization
The 1,4-dicarbonyl moiety inherent in the oxopentyl chain of N-(4-oxopentyl)phthalimide makes it an excellent substrate for the Paal-Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of the dicarbonyl compound with a primary amine or ammonia source to yield a substituted pyrrole.[2] The reaction is typically carried out under neutral or mildly acidic conditions.
General Reaction Scheme:
N-(4-oxopentyl)phthalimide reacts with a primary amine (R-NH₂) in the presence of a catalyst to form a 1-substituted-2-methyl-5-(phthalimidomethyl)pyrrole.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Paal-Knorr synthesis of various N-substituted pyrroles from N-(4-oxopentyl)phthalimide.
| Product | Primary Amine (R-NH₂) | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Benzyl-2-methyl-5-(phthalimidomethyl)pyrrole | Benzylamine | Acetic Acid | 110 | 4 | 85-95 |
| 1-(4-Methoxyphenyl)-2-methyl-5-(phthalimidomethyl)pyrrole | p-Anisidine | Ethanol | Reflux | 6 | 80-90 |
| 1-Butyl-2-methyl-5-(phthalimidomethyl)pyrrole | n-Butylamine | Acetic Acid/Toluene | 120 | 5 | 75-85 |
| 2-Methyl-5-(phthalimidomethyl)pyrrole | Ammonium Acetate | Acetic Acid | 120 | 8 | 60-70 |
Experimental Protocol: Synthesis of 1-Benzyl-2-methyl-5-(phthalimidomethyl)pyrrole
Materials:
-
N-(4-oxopentyl)phthalimide
-
Benzylamine
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-(4-oxopentyl)phthalimide (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).
-
Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 110 °C and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-benzyl-2-methyl-5-(phthalimidomethyl)pyrrole.
Experimental Workflow: Paal-Knorr Pyrrole Synthesis
Caption: Workflow for the Paal-Knorr synthesis of a pyrrole derivative.
Synthesis of Substituted Pyridazines
The reaction of 1,4-dicarbonyl compounds with hydrazine hydrate is a classical and efficient method for the synthesis of pyridazines.[3][4][5] N-(4-oxopentyl)phthalimide can be readily converted to a 3-methyl-6-substituted pyridazine through this condensation reaction.
General Reaction Scheme:
N-(4-oxopentyl)phthalimide reacts with hydrazine hydrate to form 3-methyl-6-(3-phthalimidopropyl)pyridazine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of pyridazines from N-(4-oxopentyl)phthalimide.
| Product | Hydrazine Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 3-Methyl-6-(3-phthalimidopropyl)pyridazine | Hydrazine Hydrate | Ethanol | Reflux | 6 | 80-90 |
| 3-Methyl-6-(3-phthalimidopropyl)pyridazine | Hydrazine Dihydrochloride | Acetic Acid | 100 | 8 | 75-85 |
Experimental Protocol: Synthesis of 3-Methyl-6-(3-phthalimidopropyl)pyridazine
Materials:
-
N-(4-oxopentyl)phthalimide
-
Hydrazine Hydrate
-
Ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of N-(4-oxopentyl)phthalimide (1.0 eq) in ethanol (15 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-methyl-6-(3-phthalimidopropyl)pyridazine as a solid.
Experimental Workflow: Pyridazine Synthesis
Caption: Workflow for the synthesis of a pyridazine derivative.
Applications in Drug Development and Medicinal Chemistry
The synthesized pyrrole and pyridazine scaffolds bearing the phthalimidopropyl side chain are valuable intermediates for further chemical modifications. The phthalimide group can be readily removed using hydrazine (Ing-Manske procedure) or acidic hydrolysis to liberate the primary amine.[6][7] This amine can then be acylated, alkylated, or used in other coupling reactions to generate a library of compounds for biological screening.
Pyrrole and pyridazine cores are present in numerous biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties. The ability to readily synthesize and diversify these heterocyclic systems using N-(4-oxopentyl)phthalimide makes it a powerful tool for lead generation and optimization in drug discovery programs.
Synthetic Utility of N-(4-oxopentyl)phthalimide
Caption: Synthetic pathways from N-(4-oxopentyl)phthalimide.
Conclusion
N-(4-oxopentyl)phthalimide is a highly effective and versatile starting material for the synthesis of functionalized pyrroles and pyridazines. The straightforward and high-yielding protocols described herein provide a reliable platform for the generation of diverse heterocyclic libraries for applications in medicinal chemistry and materials science. The potential for post-synthetic modification of the liberated amine further enhances the utility of this building block in the development of novel molecular entities.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Note and Protocol: N-alkylation of Potassium Phthalimide with 5-chloro-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of potassium phthalimide with 5-chloro-2-pentanone, a key step in the Gabriel synthesis of primary amines. This reaction is fundamental in organic synthesis and drug development for the introduction of a protected primary amine functionality. The following sections detail the necessary reagents, equipment, step-by-step procedure, and data management for the successful synthesis of N-(4-oxopentyl)phthalimide.
Introduction
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct alkylation of ammonia.[1][2] The first step of this synthesis involves the N-alkylation of potassium phthalimide with a primary alkyl halide.[1][3] The phthalimide group serves as a protecting group for the amine, which can be later deprotected under acidic, basic, or hydrazinolysis conditions to yield the desired primary amine.[1][4] This application note focuses on the initial N-alkylation reaction using 5-chloro-2-pentanone to produce N-(4-oxopentyl)phthalimide. This intermediate can be a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phthalimide anion attacks the electrophilic carbon bearing the chlorine atom.[4][5]
Reaction Scheme
Experimental Protocol
This protocol outlines the synthesis of N-(4-oxopentyl)phthalimide from potassium phthalimide and 5-chloro-2-pentanone.
Materials and Equipment:
-
Potassium phthalimide (C₈H₄KNO₂)
-
5-chloro-2-pentanone (C₅H₉ClO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension. A typical concentration is around 0.5 to 1.0 M.
-
Reactant Addition: To the stirred suspension, add 5-chloro-2-pentanone (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath.[6]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approximately 10 volumes relative to the DMF used). This will cause the product to precipitate.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining DMF and potassium chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(4-oxopentyl)phthalimide as a solid.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table provides a template for recording and presenting the quantitative data for this synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Potassium Phthalimide | 185.22 | 1.0 | e.g., 0.05 | 9.26 | - | - |
| 5-chloro-2-pentanone | 120.57 | 1.1 | e.g., 0.055 | 6.63 | ~6.0 | 1.105 |
| N-(4-oxopentyl)phthalimide (Product) | 231.25 | - | - | - | - | - |
| Solvent | ||||||
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | - | 50-100 | 0.944 |
Note: The values in italics are examples based on a hypothetical 0.05 mol scale.
Visualizations
Reaction Workflow Diagram
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
Application Notes and Protocols: Laboratory Scale Synthesis of N-(4-oxopentyl)phthalimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-oxopentyl)phthalimide is a chemical intermediate that can be utilized in various synthetic applications, including the development of novel pharmaceutical compounds and functionalized materials. The phthalimide group serves as a masked primary amine, which can be revealed in a later synthetic step via hydrazinolysis or acidic/basic hydrolysis, a transformation central to the Gabriel synthesis of primary amines.[1][2][3] The presence of a ketone functionality provides a reactive handle for further chemical modifications.
This document outlines a detailed three-stage protocol for the laboratory-scale synthesis of N-(4-oxopentyl)phthalimide. The synthesis commences with the protection of the ketone in 5-chloro-2-pentanone, followed by a nucleophilic substitution with potassium phthalimide (a Gabriel synthesis), and concludes with the deprotection of the ketone to yield the final product.
Overall Synthesis Workflow
The synthesis of N-(4-oxopentyl)phthalimide is accomplished through a three-step process:
-
Protection of 5-chloro-2-pentanone: The ketone functionality of the starting material is protected as a cyclic ketal using ethylene glycol. This prevents the ketone from undergoing undesired side reactions during the subsequent nucleophilic substitution.
-
Gabriel Synthesis: The protected chloroketone is reacted with potassium phthalimide to form the N-alkylated phthalimide derivative. This classic method avoids the over-alkylation often encountered when using ammonia for amination.[1][2]
-
Deprotection of the Ketal: The protecting group is removed by acid-catalyzed hydrolysis to regenerate the ketone, affording the final product, N-(4-oxopentyl)phthalimide.
Experimental Protocols
Stage 1: Synthesis of 2-(4-chlorobutyl)-2-methyl-1,3-dioxolane (Protected 5-chloro-2-pentanone)
This stage involves the protection of the ketone group of 5-chloro-2-pentanone using ethylene glycol to form a stable cyclic ketal.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Chloro-2-pentanone | 120.57 | 12.06 g | 0.10 |
| Ethylene glycol | 62.07 | 7.45 g (6.7 mL) | 0.12 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.17 g | 0.001 |
| Toluene | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | 10 g | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-pentanone (12.06 g, 0.10 mol), ethylene glycol (7.45 g, 0.12 mol), p-toluenesulfonic acid (0.17 g, 0.001 mol), and toluene (100 mL).
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water collects in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product, 2-(4-chlorobutyl)-2-methyl-1,3-dioxolane, is obtained as a colorless oil and can be used in the next step without further purification.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 2-(4-chlorobutyl)-2-methyl-1,3-dioxolane | 16.46 | 14.81 | 90 |
Stage 2: Synthesis of N-(4,4-ethylenedioxypentyl)phthalimide
This stage employs the Gabriel synthesis to couple the protected chloroketone with potassium phthalimide.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(4-chlorobutyl)-2-methyl-1,3-dioxolane | 164.63 | 14.81 g | 0.09 |
| Potassium phthalimide | 185.22 | 18.52 g | 0.10 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Deionized Water | - | 300 mL | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, suspend potassium phthalimide (18.52 g, 0.10 mol) in N,N-dimethylformamide (DMF) (100 mL).
-
Add 2-(4-chlorobutyl)-2-methyl-1,3-dioxolane (14.81 g, 0.09 mol) to the suspension.
-
Heat the reaction mixture to 90-100 °C with stirring for 8-12 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold deionized water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining DMF and potassium salts.
-
Dry the product, N-(4,4-ethylenedioxypentyl)phthalimide, in a vacuum oven.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| N-(4,4-ethylenedioxypentyl)phthalimide | 24.78 | 21.06 | 85 |
Stage 3: Synthesis of N-(4-oxopentyl)phthalimide (Deprotection)
In the final stage, the ketal protecting group is removed by acid hydrolysis to yield the target compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-(4,4-ethylenedioxypentyl)phthalimide | 275.30 | 21.06 g | 0.076 |
| Acetone | - | 100 mL | - |
| 2 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | 10 g | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
Procedure:
-
Dissolve N-(4,4-ethylenedioxypentyl)phthalimide (21.06 g, 0.076 mol) in acetone (100 mL) in a 250 mL round-bottom flask.
-
Add 2 M hydrochloric acid (50 mL) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-oxopentyl)phthalimide as a white solid.
Expected Yield and Product Characteristics:
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| N-(4-oxopentyl)phthalimide | 17.58 | 14.94 | 85 | 78-80 |
Characterization Data (Predicted):
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (dd, J=5.4, 3.0 Hz, 2H), 7.72 (dd, J=5.4, 3.0 Hz, 2H), 3.72 (t, J=7.0 Hz, 2H), 2.75 (t, J=7.2 Hz, 2H), 2.18 (s, 3H), 1.95 (p, J=7.1 Hz, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 208.5, 168.4, 134.0, 132.1, 123.2, 43.1, 37.6, 29.9, 25.8. |
| IR (KBr, cm⁻¹) | 1771 (imide C=O, symmetric), 1712 (imide C=O, asymmetric), 1705 (ketone C=O), 1396 (C-N). |
| Mass Spec (ESI+) | m/z 232.0968 [M+H]⁺, 254.0787 [M+Na]⁺. |
Visualizations
Chemical Reaction Pathway
Caption: Overall synthetic pathway for N-(4-oxopentyl)phthalimide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Applications of Phthalimide Derivatives in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phthalimide and its derivatives are a cornerstone in modern organic synthesis, offering a versatile scaffold for a myriad of chemical transformations. The unique properties of the phthalimide group, particularly its ability to act as a masked form of a primary amine, have cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the key applications of phthalimide derivatives in organic synthesis.
Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides.[1] This method avoids the overalkylation often encountered in the direct alkylation of ammonia, thus providing a cleaner route to the desired primary amine.[2][3] The synthesis proceeds in two main steps: the formation of an N-alkylphthalimide and its subsequent cleavage to release the primary amine.
Logical Workflow for Gabriel Synthesis
Caption: Workflow of the Gabriel synthesis for primary amines.
Data Presentation: Yields of N-Alkylphthalimides
The N-alkylation step of the Gabriel synthesis is generally efficient for a variety of primary alkyl halides. The use of polar aprotic solvents like DMF can accelerate the reaction.[4]
| Alkyl Halide (R-X) | Product (N-Alkylphthalimide) | Yield (%) | Reference |
| Benzyl chloride | N-Benzylphthalimide | 77-91 | [5] |
| Propargyl bromide | N-Propargylphthalimide | 87 | [5] |
| n-Butyl bromide | N-Butylphthalimide | 77 | [5] |
| 4-Fluorobenzyl bromide | N-(4-Fluorobenzyl)phthalimide | 90 | [5] |
| 4-Chlorobenzyl bromide | N-(4-Chlorobenzyl)phthalimide | 85 | [5] |
| 4-Bromobenzyl bromide | N-(4-Bromobenzyl)phthalimide | 88 | [5] |
| 4-Iodobenzyl bromide | N-(4-Iodobenzyl)phthalimide | 89 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphthalimide
This protocol details the synthesis of N-benzylphthalimide from phthalimide and benzyl chloride.
-
Materials:
-
Phthalimide (0.10 mol, 14.7 g)
-
Anhydrous potassium carbonate (0.11 mol, 15.2 g)
-
Benzyl chloride (0.10 mol, 12.7 g, 11.5 mL)
-
Dimethylformamide (DMF) (50 mL)
-
Water
-
Ethanol for recrystallization
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalimide, anhydrous potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride to the mixture.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure N-benzylphthalimide.
-
Expected yield: 77-91%.[5]
-
Protocol 2: Deprotection of N-Benzylphthalimide using Hydrazine (Ing-Manske Procedure)
This protocol describes the cleavage of the phthalimide group to yield the primary amine.[6][7]
-
Materials:
-
N-Benzylphthalimide (0.05 mol, 11.85 g)
-
Hydrazine hydrate (85% solution, ~0.075 mol, ~3.7 mL)
-
Ethanol (100 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-benzylphthalimide in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add concentrated HCl to dissolve the precipitate and protonate the amine.
-
Remove the ethanol by rotary evaporation.
-
Add water to the residue and filter to remove the phthalhydrazide precipitate.
-
Make the filtrate strongly alkaline with NaOH solution.
-
Extract the liberated benzylamine with diethyl ether (3 x 50 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain benzylamine.
-
Expected yield: 70-85%.[7]
-
Phthalimide Derivatives in Medicinal Chemistry
Phthalimide is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]
Data Presentation: Biological Activities of Phthalimide Derivatives
Table 2: Anti-inflammatory Activity of Phthalimide Derivatives (COX-2 Inhibition)
| Compound | R Group | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | 4-Methoxyphenyl | 0.18 | 668 | [1][9] |
| 6b | 3,4-Dimethoxyphenyl | 0.24 | >416 | [1][9] |
| 7a | 4-Fluorophenyl | 0.28 | >357 | [1][9] |
| 7b | 4-Chlorophenyl | 0.36 | >277 | [1][9] |
| 16 | Azepanyl (via but-2-yn-1-yl linker) | 3.2 | 1.1 | [10] |
| 18 | 2-Methylpyrrolidinyl (via but-2-yn-1-yl linker) | 3.0 | 1.1 | [10] |
Table 3: Anticancer Activity of Phthalimide Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [11] |
| 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [11] |
| 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [11] |
| 8f | A431 (Skin) | Favorable (not specified) | [12] |
| 10b | MCF-7 (Breast) | 31.8 ± 2.0 | [13] |
| P7 | Colon Cancer (in silico) | -12.28 kcal/mol (Binding Energy) | [14] |
Table 4: Antimicrobial Activity of Phthalimide Derivatives (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4g | M. tuberculosis | 0.49 | [15] |
| 6c | S. aureus | 0.98 | [15] |
| 12 | B. subtilis | Not specified | [16] |
| 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [17][18] |
| NBP | C. albicans | 100 | [19] |
Signaling Pathway: Thalidomide and its Analogs
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are immunomodulatory drugs (IMiDs) that exert their anticancer effects by binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.
Caption: Simplified signaling pathway of thalidomide and its analogs.
Experimental Protocols
Protocol 3: Synthesis of Thalidomide Analogs (Solid-Phase)
This protocol outlines a general solid-phase synthesis approach for creating a library of thalidomide analogs.[8][20][21]
-
Materials:
-
Hydroxymethyl polystyrene resin
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Various primary amines (for diversity)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
-
Procedure:
-
Resin Loading: Swell the hydroxymethyl polystyrene resin in DMF. Add phthalic anhydride, TEA, and a catalytic amount of DMAP. Shake the mixture at room temperature for 18 hours. Wash the resin thoroughly with DMF, methanol, and dichloromethane.
-
Amide Coupling: Swell the resin-bound phthalic acid in DMF. Add the desired primary amine, DIC, and HOBt. Shake the mixture at room temperature for 18 hours. Wash the resin as before.
-
Cleavage and Cyclization: Suspend the resin in a solution of 5% TFA in toluene. Reflux the mixture for 4-12 hours. This step cleaves the product from the resin and simultaneously forms the phthalimide ring.
-
Filter the resin and concentrate the filtrate to obtain the crude thalidomide analog.
-
Purify by chromatography if necessary.
-
Yields for various analogs can range from 40% to over 98%.[20][21]
-
N-Hydroxyphthalimide in Radical Chemistry
N-Hydroxyphthalimide (NHPI) is a versatile catalyst for a variety of radical-mediated transformations, including the oxidation of hydrocarbons and the formation of carbon-carbon and carbon-heteroatom bonds. NHPI acts as a precursor to the phthalimido-N-oxyl (PINO) radical, which is a potent hydrogen atom abstractor.
Experimental Workflow for NHPI-Catalyzed Oxidation
Caption: General experimental workflow for NHPI-catalyzed oxidation.
Experimental Protocols
Protocol 4: Synthesis of N-Hydroxyphthalimide
This protocol describes a microwave-assisted synthesis of N-hydroxyphthalimide.
-
Materials:
-
Phthalic anhydride (2 mmol, 296 mg)
-
Hydroxylamine hydrochloride (4 mmol, 278 mg)
-
Pyridine (20 mmol, 1.58 g)
-
1 M Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask suitable for microwave irradiation, mix phthalic anhydride, hydroxylamine hydrochloride, and pyridine.
-
Irradiate the mixture in a domestic microwave oven (e.g., 2450 MHz, 500 W) for short intervals (e.g., 1 minute) until the starting material is consumed, as monitored by TLC.
-
After completion, remove the pyridine under reduced pressure.
-
Cool the residue to 0 °C and add 10 mL of 1 M HCl.
-
Filter the resulting yellow precipitate, wash with water, and dry in vacuo to obtain N-hydroxyphthalimide.
-
Expected yield: ~70-80%.
-
Protocol 5: NHPI-Catalyzed Benzylic Oxidation
This protocol details the oxidation of a benzylic C-H bond to a carbonyl group using NHPI as a catalyst.
-
Materials:
-
Substrate (e.g., fluorene, 1.0 equiv)
-
N-Hydroxyphthalimide (NHPI, 10 mol %)
-
Acetic acid (1.0 equiv)
-
Acetonitrile
-
Sodium chlorite (NaClO2, 80% technical grade, 1.5 equiv) as a 0.375 M aqueous solution
-
10% (w/v) aqueous sodium metabisulfite
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
In a round-bottom flask, combine the substrate, NHPI, and acetic acid in acetonitrile (to make a 0.125 M solution of the substrate).
-
Heat the mixture to 50 °C in an oil bath.
-
Add the aqueous sodium chlorite solution dropwise to the heated mixture.
-
Stir the reaction until the complete consumption of the starting material is observed by TLC.
-
Allow the mixture to cool to room temperature.
-
Quench the excess oxidant by adding 10% aqueous sodium metabisulfite.
-
Neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the product by column chromatography.
-
References
- 1. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 17. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chemical Modification of the Oxopentyl Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical modification of the oxopentyl side chain, a critical structural motif in various bioactive molecules. The focus is on synthetic strategies, structure-activity relationships (SAR), and the biological implications of these modifications, particularly in the context of drug discovery and development. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to facilitate practical application in a research setting.
Introduction: The Significance of the Oxopentyl Side Chain
The pentyl side chain, and its oxidized form, the oxopentyl side chain, are key pharmacophoric features in a range of biologically active compounds. In the realm of synthetic cannabinoids, for instance, the N-pentyl chain of compounds like JWH-018 is crucial for high-affinity binding to the cannabinoid receptors, CB1 and CB2.[1][2][3] Modification of this chain, including the introduction of a carbonyl group (an "oxo" group), can significantly alter a compound's potency, efficacy, and metabolic stability. Understanding the structure-activity relationships of these modifications is paramount for the rational design of novel therapeutics with improved pharmacological profiles.
The introduction of a carbonyl group into the pentyl side chain can influence the molecule's polarity, hydrogen bonding capacity, and metabolic fate.[4][5] These changes can lead to altered receptor interactions and pharmacokinetic properties. For example, metabolites of synthetic cannabinoids often feature hydroxylated or carboxylated pentyl chains, which can retain significant biological activity.[6][7][8]
Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data on the impact of side chain modifications on the binding affinity and activity of cannabinoid receptor ligands.
Table 1: CB1 Receptor Binding Affinity and Efficacy of JWH-018 and Analogs with Modified Side Chains
| Compound | Side Chain Modification | CB1 Binding Affinity (Ki, nM) | Efficacy (Emax %) | Reference |
| JWH-018 | N-pentyl | 9.00 ± 5.00 | 100 (Full Agonist) | [2] |
| JWH-073 | N-butyl | 8.9 | N/A | [9] |
| JWH-167 | Phenylacetyl instead of Naphthoyl | ~90 | N/A | [1] |
| 4-hydroxypentyl metabolite of JWH-018 | 4-hydroxypentyl | Potent (EC50 = 13-3500 nM for various metabolites) | >70 (Partial to Full Agonist) | [6] |
| 5-hydroxypentyl metabolite of JWH-018 | 5-hydroxypentyl | N/A | <70 (Partial Agonist) | [6] |
| JWH-018 N-pentanoic acid metabolite | N-pentanoic acid | Inactive | Inactive | [6] |
Table 2: CB1 and CB2 Receptor Binding Affinities of Selected Cannabinoids
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | Reference |
| Δ⁹-THC | 40.7 | 36.4 | [3] |
| JWH-018 | 9.0 | 2.9 | [3] |
| CP 55,940 | 0.5-5.0 | 0.69-2.8 | [10] |
Experimental Protocols
General Synthesis of N-Alkylindoles (e.g., JWH-018 Analogs)
This protocol describes the N-alkylation of an indole core, a common step in the synthesis of many synthetic cannabinoids.
Protocol 1: N-Alkylation of 3-(1-naphthoyl)indole
-
Step 1: Synthesis of 3-(1-naphthoyl)indole (Intermediate)
-
In a four-necked flask equipped with a mechanical stirrer, dissolve 30 g of 1-naphthoic acid in 120 ml of methylene chloride.
-
Cool the mixture to below 0°C.
-
Slowly add 13.6 g of oxalyl chloride dropwise, maintaining the temperature between -2 to 0°C.
-
After the addition, slowly raise the temperature to 25°C.
-
(Further steps for the Friedel-Crafts acylation of indole with the formed 1-naphthoyl chloride would follow, which are not detailed in the provided search results but are a standard procedure).
-
-
Step 2: N-Alkylation with 1-Bromopentane to yield JWH-018
-
To a solution of 3-(1-naphthoyl)indole in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Proposed Synthesis of an Oxopentyl Side Chain Analog
The following is a proposed synthetic route for introducing a carbonyl group at the 4-position of the N-pentyl side chain of an indole core, based on the oxidation of a hydroxylated intermediate.
Protocol 2: Synthesis of 1-(4-oxopentyl)-1H-indole-3-yl)(naphthalen-1-yl)methanone
-
Step 1: Synthesis of the 4-hydroxypentyl intermediate
-
This can be achieved by N-alkylation of the indole core with a suitable 5-carbon chain containing a protected hydroxyl group at the 4-position, followed by deprotection. Alternatively, direct synthesis of 1-(5-fluoro-4-hydroxypentyl)-1H-indole-3-carboxylic acid has been reported, which could be adapted.[11]
-
-
Step 2: Oxidation of the secondary alcohol
-
Dissolve the 4-hydroxypentyl intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel.
-
Visualizations
Signaling Pathway
The primary target for many synthetic cannabinoids with an oxopentyl or related side chain is the Cannabinoid Receptor 1 (CB1). The following diagram illustrates the canonical G-protein coupled signaling pathway initiated upon agonist binding to CB1.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel analogs with modified side chains.
Caption: Drug Analog Synthesis and Screening Workflow.
Conclusion
The chemical modification of the oxopentyl side chain presents a valuable strategy for modulating the biological activity of various compounds. As evidenced by the extensive research on synthetic cannabinoids, subtle changes to this alkyl chain can have profound effects on receptor affinity and functional efficacy. The provided protocols and workflows offer a foundational framework for researchers to explore these modifications further. A systematic approach, combining rational design, chemical synthesis, and biological evaluation, is essential for the development of novel molecules with optimized therapeutic potential.
References
- 1. 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics | RTI [rti.org]
- 7. Oxidative cleavage of the pentyl side-chain of cannabinoids. Identification of new biotransformation pathways in the metabolism of 4'-hydroxy-delta-9-tetrahydrocannabinol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiological oxidation of the pentyl side chain of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: N-Substituted Phthalimides as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-substituted phthalimides as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. Phthalimide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential for the development of novel anti-inflammatory agents.[1][2][3] This is attributed to their facile synthesis and the ability for extensive structural diversification, allowing for the fine-tuning of their biological activity.[1][3]
Introduction to N-Substituted Phthalimides as COX Inhibitors
The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from their ability to inhibit COX enzymes.[4][5] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation.[4][5][6] Selective inhibition of COX-2 over COX-1 is a key strategy in the design of anti-inflammatory drugs to minimize gastrointestinal side effects associated with traditional NSAIDs.[4][5] N-substituted phthalimides have been identified as a promising class of compounds, with some derivatives exhibiting potent and selective COX-2 inhibition.[7][8]
The core structure of phthalimide can be readily modified at the nitrogen atom with various alkyl, aryl, and heterocyclic moieties, influencing the compound's potency and selectivity towards COX enzymes.[1] For instance, certain N-aryl and N-heterocyclic substituted phthalimides have demonstrated significant anti-inflammatory and analgesic activities, with some compounds showing comparable or superior efficacy to established drugs like diclofenac and celecoxib in preclinical studies.[7][8]
Quantitative Data on COX Inhibition
The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of representative N-substituted phthalimide derivatives. This data is crucial for understanding the structure-activity relationship (SAR) and for the selection of lead compounds for further development.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected N-Substituted Phthalimides
| Compound ID | N-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 6a | 3,4,5-Trimethoxybenzyl | >120 | 0.18 | >668 | [7][8] |
| 6b | 4-Methoxybenzyl | >120 | 0.24 | >500 | [7][8] |
| 7a | 3,4,5-Trimethoxybenzyl (with 4-nitro substitution on phthalimide) | >100 | 0.28 | >357 | [7][8] |
| 7b | 4-Methoxybenzyl (with 4-nitro substitution on phthalimide) | >100 | 0.36 | >277 | [7][8] |
| Celecoxib | (Reference Drug) | >100 | 0.30 | >384 | [7][8] |
| Diclofenac | (Reference Drug) | 1.2 | 0.03 | 40 | [7] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. SI: Selectivity Index. A higher SI value indicates greater selectivity for COX-2.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of N-substituted phthalimides as COX inhibitors.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a fluorometric screening kit for determining the inhibitory activity of compounds against COX-1 and COX-2.[9]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic probe that reacts with the product of the COX reaction)
-
COX Cofactor
-
Test compounds (N-substituted phthalimides) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate, black
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting the enzymes, substrate, probe, and cofactor to their working concentrations in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
COX-1 or COX-2 enzyme
-
Test compound or reference inhibitor at various concentrations. Include a vehicle control (solvent only) and a no-enzyme control.
-
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously.
-
Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[10][11]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds (N-substituted phthalimides)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital caliper
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject a specific volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Compare the anti-inflammatory effect of the test compounds with the reference drug.
-
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of inhibition by COX inhibitors.
Caption: Simplified prostaglandin synthesis pathway and COX inhibition.
Experimental Workflow
This diagram outlines the general workflow for the discovery and evaluation of N-substituted phthalimides as COX inhibitors.
Caption: Drug discovery workflow for N-substituted phthalimide COX inhibitors.
Structure-Activity Relationship (SAR)
The following diagram illustrates key structural features of N-substituted phthalimides that influence their COX inhibitory activity.
Caption: Key SAR features of N-substituted phthalimide COX inhibitors.
Conclusion
N-substituted phthalimides represent a highly promising and adaptable scaffold for the development of novel COX inhibitors. The ease of their synthesis and the potential for extensive structural modification allow for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective COX-2 inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new phthalimide-based anti-inflammatory agents. Further research focusing on optimizing the pharmacokinetic and toxicological profiles of lead compounds is warranted to translate these promising findings into clinical candidates.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(4-oxopentyl)phthalimide as a Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][6] The linker is a critical component that significantly influences the PROTAC's efficacy by determining the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[7][]
N-(4-oxopentyl)phthalimide represents a specific type of linker that combines two key features: a phthalimide moiety and a flexible alkyl chain. The phthalimide group is a well-established and widely used ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[9][10] The 5-atom alkyl chain provides spatial separation between the POI and E3 ligase, and its length and flexibility are crucial for optimizing degradation efficiency.[7] The presence of a ketone ("oxo") group within the alkyl chain introduces some polarity compared to a simple hydrocarbon chain, which can influence physicochemical properties like solubility.[11]
This document provides detailed application notes and protocols for the utilization of N-(4-oxopentyl)phthalimide and similar alkyl-phthalimide linkers in the development of novel PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[4][12] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.[13][14] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10][13] The PROTAC molecule is subsequently released and can engage in another cycle of degradation.[13]
Caption: PROTAC signaling pathway.
Data Presentation: Impact of Alkyl Linker Length on Degradation
The length of the alkyl linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex.[9] Conversely, an overly long linker can lead to reduced potency due to unfavorable entropic effects.[9] The following table summarizes representative data for BET protein degraders, demonstrating how varying the alkyl chain length can impact degradation potency (DC₅₀) and efficacy (Dₘₐₓ).
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| TBK1 | CRBN | Alkyl | < 12 | No degradation | - | [7] |
| TBK1 | CRBN | Alkyl | 12-29 | Submicromolar | >90 | [7] |
| TBK1 | CRBN | Alkyl | 21 (optimal) | Potent | >90 | [7] |
| BRD4 | VHL | Varied Alkyl | Varied | Varied | Varied | [7] |
| ERα | CRBN | Alkyl | 12 | Effective | >90 | [7] |
Note: This table presents generalized data to illustrate the principle of linker length optimization. Actual values are target- and system-dependent.
Experimental Protocols
Rigorous experimental evaluation is essential for developing effective PROTACs. The following protocols provide standardized methodologies for synthesis and characterization.
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC
This protocol describes a convergent synthesis strategy using amide bond formation, a common method for assembling PROTACs.[15]
Objective: To couple a POI-binding ligand (with a carboxylic acid handle) to the N-(4-oxopentyl)phthalimide linker (after modification to an amine).
Workflow Diagram:
Caption: A convergent PROTAC synthesis workflow.
Materials:
-
POI ligand with a carboxylic acid functional group (Component A-COOH)
-
Amine-functionalized phthalimide linker (derived from N-(4-oxopentyl)phthalimide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate, NaHCO₃, brine, anhydrous Na₂SO₄, solvents for chromatography).
Procedure:
-
Dissolution: In a nitrogen-flushed flask, dissolve Component A-COOH in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of the amine-functionalized phthalimide linker (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress using LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[15]
Protocol 2: Western Blot Analysis of Protein Degradation
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC by quantifying target protein levels in cells.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Objective: To confirm that the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase.[1]
Materials:
-
Purified, tagged target protein (e.g., GST-POI)
-
Purified, tagged E3 ligase complex (e.g., His-CRBN)
-
PROTAC of interest
-
FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer
Procedure:
-
Assay Setup: In a microplate, combine the tagged POI, the tagged E3 ligase complex, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the FRET donor- and acceptor-labeled antibodies.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates that the donor and acceptor antibodies have been brought into close proximity by the formation of the POI-PROTAC-E3 ligase ternary complex.[1]
Overall Experimental Workflow
The development of a novel PROTAC follows a systematic workflow from initial design to final validation.
Caption: A typical workflow for PROTAC development.
Conclusion
The linker is a pivotal component in the design of potent and selective PROTACs. N-(4-oxopentyl)phthalimide serves as a valuable building block, providing a CRBN-recruiting handle connected to a flexible alkyl chain of a length that has proven effective in various systems. While general principles guide linker design, the optimal structure remains an empirically determined parameter for each specific POI-E3 ligase pair.[9] A systematic evaluation of linker candidates using the cellular and biophysical assays outlined in this document is crucial for the successful development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. PROTAC | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Phthalimide Deprotection with Hydrazine
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of phthalimides using hydrazine.
Troubleshooting Guide
This guide addresses common issues observed during the phthalimide deprotection reaction with hydrazine, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the cleavage reagent.[1][2] 2. Steric hindrance around the phthalimide group.[1][2] 3. Deactivation of the phthalimide ring by electron-withdrawing groups.[1] | 1. Increase the equivalents of hydrazine hydrate (typically 1.5 - 10 equivalents or more).[1][3] 2. Increase the reaction temperature by refluxing in a suitable solvent like ethanol or methanol.[1][3] 3. Prolong the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1] |
| Incomplete Reaction | 1. Deactivation of the phthalimide ring by substituents.[1] 2. Formation of a salt with hydrazine, which may halt the reaction.[4] | 1. After the initial reaction with hydrazine, add a base such as NaOH to facilitate the breakdown of the intermediate.[1] 2. If a salt is suspected to have formed, add a few drops of concentrated HCl to break it down, then remove the excess acid and continue the reaction.[4] |
| Formation of Side Products | 1. Reaction of hydrazine with other sensitive functional groups in the molecule (e.g., esters, amides).[1][5] 2. Nucleophilic attack of hydrazine on a β-lactam ring, if present.[6] | 1. Protect other sensitive functional groups before carrying out the deprotection.[1] 2. Optimize reaction conditions by using a minimal excess of hydrazine and keeping the temperature as low as possible while still achieving deprotection.[5] 3. Consider milder deprotection methods if side reactions are significant.[1] |
| Difficulty in Product Isolation | 1. Formation of a bulky, poorly soluble phthalhydrazide precipitate that co-precipitates with the product.[1] 2. The desired amine product may be soluble in the aqueous phase during workup. | 1. After the reaction, acidify the mixture with HCl to fully precipitate the phthalhydrazide, which can then be removed by filtration.[1][3] 2. Perform an extractive workup to separate the desired amine from the phthalhydrazide byproduct.[1] 3. Ensure the aqueous layer is made sufficiently basic to deprotonate the amine salt before extraction with an organic solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my phthalimide deprotection with hydrazine not going to completion?
A: Incomplete reactions can be due to several factors. The phthalimide ring may be deactivated by electron-withdrawing substituents, making it less susceptible to nucleophilic attack.[1] Steric hindrance around the phthalimide group can also slow down the reaction.[1][2] In some cases, the reaction may stall due to the formation of a salt with hydrazine.[4] To address this, you can try increasing the equivalents of hydrazine hydrate, raising the reaction temperature, or prolonging the reaction time.[1][3]
Q2: How can I effectively remove the phthalhydrazide byproduct after the reaction?
A: The phthalhydrazide byproduct is often a major challenge in purification. A common and effective method is to acidify the reaction mixture with hydrochloric acid after the reaction is complete. This protonates the desired amine, keeping it in solution, while fully precipitating the phthalhydrazide, which can then be removed by filtration.[1][3] Following filtration, the filtrate is made basic to deprotonate the amine, which can then be extracted with an organic solvent.[1]
Q3: Are there any milder alternatives to hydrazine for phthalimide deprotection?
A: Yes, several milder methods are available, which are particularly useful for substrates with sensitive functional groups.[1] Some alternatives include:
-
Sodium Borohydride (NaBH₄) followed by acetic acid: This is a two-stage, one-flask method performed under near-neutral conditions.[1]
-
Ethylenediamine: This reagent can be less harsh and is considered a safer alternative to hydrazine.[7]
-
Methylamine: A 33% solution of methylamine in ethanol can be used at room temperature for a milder deprotection.[8]
Q4: Can hydrazine react with other functional groups in my molecule?
A: Yes, hydrazine is a strong nucleophile and can potentially react with other electrophilic functional groups such as esters and amides, which could lead to undesired side products.[1][5] If your substrate contains such sensitive groups, it is advisable to protect them before proceeding with the phthalimide deprotection.
Q5: What is the mechanism of phthalimide deprotection with hydrazine?
A: The deprotection proceeds via a nucleophilic acyl substitution. The hydrazine attacks one of the carbonyl carbons of the phthalimide. This is followed by a series of proton transfers and a second intramolecular nucleophilic attack by the other nitrogen of the hydrazine on the second carbonyl group. This results in the formation of a stable six-membered ring, the phthalhydrazide, and the release of the primary amine.
Experimental Protocols
Standard Protocol for Phthalimide Deprotection using Hydrazine Hydrate
-
Dissolve the N-substituted phthalimide (1 equivalent) in a suitable alcohol solvent such as ethanol or methanol.[3]
-
Add hydrazine hydrate (1.5 - 10 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.[3]
-
Cool the reaction mixture to room temperature.
Workup Protocol for Removal of Phthalhydrazide
-
Acidify the cooled reaction mixture with dilute hydrochloric acid. This will dissolve the phthalhydrazide precipitate and protonate the liberated amine.[3]
-
Filter the mixture to remove the precipitated phthalhydrazide. Wash the precipitate with a small amount of cold water or ethanol.[3]
-
Make the filtrate basic with a suitable base (e.g., NaOH solution) to deprotonate the amine salt.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the desired amine.
Visualizations
Caption: Reaction mechanism of phthalimide deprotection.
Caption: A workflow for troubleshooting common issues.
Caption: Relationship between problems and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Technical Support Center: N-(4-oxopentyl)phthalimide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(4-oxopentyl)phthalimide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-(4-oxopentyl)phthalimide?
A1: The most reliable method is the Gabriel Synthesis. This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, 5-chloro-2-pentanone or 5-bromo-2-pentanone. The Gabriel synthesis is favored because it prevents the over-alkylation that can occur with direct alkylation of ammonia, leading to a cleaner reaction and higher yield of the desired primary amine precursor.[1][2]
Q2: Why is potassium phthalimide used instead of phthalimide?
A2: Phthalimide itself is not nucleophilic enough to react directly with the alkyl halide. The nitrogen in phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups. A base, such as potassium hydroxide or potassium carbonate, is used to deprotonate the phthalimide, forming the highly nucleophilic phthalimide anion (as the potassium salt). This anion then readily participates in the nucleophilic substitution reaction with the alkyl halide.[2]
Q3: Can I use other bases besides potassium hydroxide to form the phthalimide salt?
A3: Yes, other bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide can be used to deprotonate phthalimide.[3] However, potassium hydroxide is commonly used due to its availability and effectiveness.
Q4: What is the role of the solvent in this synthesis?
A4: The solvent plays a crucial role in the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) are highly recommended as they can accelerate the S(_N)2 reaction between the phthalimide anion and the alkyl halide.[4] Other suitable solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Q5: Is the ketone functional group in 5-chloro-2-pentanone stable under the reaction conditions?
A5: The ketone group is generally stable under the standard Gabriel synthesis conditions, which are typically neutral or slightly basic. The reaction specifically targets the alkyl halide functionality. However, it is important to avoid strongly acidic or basic conditions during workup if the ketone is sensitive. The successful synthesis and commercial availability of N-(4-oxopentyl)phthalimide indicate the compatibility of the ketone group.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete deprotonation of phthalimide. | Ensure the use of a strong enough base (e.g., KOH, NaH) and anhydrous conditions. The pKa of phthalimide is about 8.3. |
| Low reactivity of the alkyl halide. | Consider using 5-bromo-2-pentanone instead of 5-chloro-2-pentanone, as bromides are generally better leaving groups. Adding a catalytic amount of sodium or potassium iodide can also improve the reactivity of alkyl chlorides. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate. | |
| Insufficient reaction temperature or time. | The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. | |
| Impure reagents. | Use high-purity, dry reagents and solvents. Water can hydrolyze the phthalimide anion and reduce the yield. | |
| Presence of Multiple Products in TLC/NMR | Unreacted starting materials. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are used correctly. |
| Side reactions. | 5-chloro-2-pentanone is a primary halide, so elimination reactions are less likely but can occur at very high temperatures. Maintain a controlled reaction temperature. | |
| Impurities in the starting alkyl halide. | Purify the 5-halo-2-pentanone before use if its purity is questionable. | |
| Difficulty in Product Purification | Presence of unreacted phthalimide. | Unreacted phthalimide can be removed by washing the crude product with a dilute base solution followed by water. |
| Product is an oil and difficult to crystallize. | N-(4-oxopentyl)phthalimide has a reported melting point of 74-75 °C, so it should be a solid at room temperature.[5] If it oils out, try recrystallization from a different solvent system (e.g., ethanol/water, isopropanol). Seeding with a small crystal can also induce crystallization. | |
| Co-precipitation with potassium halide salt. | After the reaction, the potassium halide byproduct should be filtered off. If it co-precipitates with the product, washing the crude product with water will dissolve the salt. |
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Alkyl Halide | 5-chloro-2-pentanone | 5-bromo-2-pentanone | 5-chloro-2-pentanone | Bromides are more reactive, potentially leading to higher yields and shorter reaction times. |
| Base | Potassium Carbonate | Potassium Hydroxide | Potassium Phthalimide (pre-formed) | KOH is a stronger base and may lead to more complete deprotonation of phthalimide. Using pre-formed potassium phthalimide ensures the nucleophile is ready. |
| Solvent | Acetonitrile | DMF | DMSO | DMF and DMSO are generally superior solvents for Gabriel synthesis, often leading to higher yields. |
| Temperature | Reflux | 80 °C | 100 °C | Higher temperatures can increase the reaction rate but may also lead to side products. Optimization is key. |
| Catalyst | None | NaI (catalytic) | KI (catalytic) | Iodide catalysts can significantly improve the rate of reaction with alkyl chlorides. |
| Representative Yield | Moderate | High | High |
Experimental Protocols
Key Experiment: Synthesis of N-(4-oxopentyl)phthalimide via Gabriel Synthesis
This protocol is a generalized procedure based on standard Gabriel synthesis methodologies. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
Potassium phthalimide (or phthalimide and potassium hydroxide)
-
5-chloro-2-pentanone (or 5-bromo-2-pentanone)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium iodide (optional, as a catalyst)
-
Diethyl ether
-
Distilled water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF to the flask to dissolve the potassium phthalimide. To this solution, add 5-chloro-2-pentanone (1.1 eq). If using an alkyl chloride, a catalytic amount of potassium iodide (0.1 eq) can be added.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
A precipitate of the crude product should form. If an oil forms, stir vigorously to induce solidification.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water to remove DMF and potassium chloride.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination (expected: 74-75 °C[5]), NMR spectroscopy, and IR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of N-(4-oxopentyl)phthalimide.
Caption: Troubleshooting logic for low yield in N-(4-oxopentyl)phthalimide synthesis.
References
Technical Support Center: Purification of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My crude product is an oil and won't crystallize. What should I do?
Oiling out can occur if the compound is significantly impure or if the solution is supersaturated.[4] To address this, try warming the solution to redissolve the oil, then add a small amount of additional solvent.[4] Very slow cooling may also promote crystal formation instead of oiling out.[4] If the problem persists, consider purifying the crude product by column chromatography before attempting recrystallization.
Q3: I am getting a very low yield after recrystallization. What are the common causes?
Low recovery of purified product can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.[4]
-
Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.[3]
-
Incomplete crystallization: Allow sufficient time for the solution to cool, including in an ice bath, to maximize crystal formation.[1]
-
Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.[3]
Q4: The recrystallized product is colored. How can I remove the color?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] Use charcoal sparingly, as it can also adsorb some of your desired product.[3]
Q5: How can I induce crystallization if no crystals are forming?
If crystals do not form from the cooled solution, it may be supersaturated.[4] You can try the following techniques to induce crystallization:
-
Scratching the inner surface of the flask with a glass rod at the meniscus.[4]
-
Adding a seed crystal of the pure compound.[4]
-
Cooling the solution in a salt/ice bath to further decrease the solubility.[4]
-
Reducing the volume of the solvent by evaporation and attempting to cool again.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and try to cool again.[4]- Scratch the inside of the flask with a glass rod.[4]- Add a seed crystal of the pure compound.[4]- Cool the flask in an ice/salt bath.[4] |
| "Oiling out" (product separates as an oil) | - The compound is significantly impure.- The solution is cooling too quickly.- An inappropriate solvent is being used. | - Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool very slowly.[4]- Consider purification by column chromatography before recrystallization.- Perform small-scale tests to find a more suitable solvent. |
| Low yield of crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Excessive washing of crystals. | - Use the minimum amount of hot solvent necessary for dissolution.[4]- Preheat the funnel and filter paper for hot filtration.[3]- Ensure the solution is thoroughly cooled in an ice bath.[1]- Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.[3] |
| Crystals form too quickly | - The solution is too concentrated. | - Reheat the solution and add a small amount of additional solvent to slow down the cooling and crystal growth process. |
Experimental Protocol: General Recrystallization of an N-Alkyl-Phthalimide
This is a general procedure that can be adapted for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for the particular crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Gently heat the mixture to boiling with stirring until the solid completely dissolves.[1] Add more solvent in small portions if necessary to achieve complete dissolution.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.[3]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
-
Analysis: Determine the melting point and purity (e.g., by TLC or HPLC) of the recrystallized product. A sharp melting point close to the literature value (74-75 °C for the target compound) indicates high purity.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Side products in the Gabriel synthesis of primary amines
Welcome to the technical support center for the Gabriel synthesis of primary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic method.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the Gabriel synthesis.
Issue 1: Low or No Yield of N-Alkylphthalimide
If you are experiencing a low yield or no formation of the desired N-alkylphthalimide intermediate, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Poor quality of potassium phthalimide | Use freshly prepared or commercially sourced potassium phthalimide. Old reagents can degrade over time.[1] |
| Inactive alkyl halide | Alkyl chlorides are less reactive than bromides and iodides. Consider converting the chloride to an iodide via the Finkelstein reaction before proceeding.[2] |
| Steric hindrance of the alkyl halide | The Gabriel synthesis is most effective with primary alkyl halides. Secondary halides react slowly and are prone to elimination, while tertiary halides generally do not undergo the desired SN2 reaction.[2][3][4][5][6][7] |
| Inappropriate solvent | Use a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[8][9] Ensure the solvent is anhydrous, as water can hydrolyze the phthalimide salt.[2] |
| Low reaction temperature | The reaction may require heating. Gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[8] |
Issue 2: Formation of Alkene Side Products
The presence of alkene byproducts indicates that an elimination reaction (E2) is competing with the desired substitution (SN2).
| Potential Cause | Recommended Solution |
| Use of secondary or tertiary alkyl halides | These sterically hindered substrates favor elimination.[2][3][4][5][6][7] It is best to use primary alkyl halides for the Gabriel synthesis. If a secondary amine is the target, alternative synthetic routes should be considered. |
| Strongly basic conditions | While a base is required to form the phthalimide anion, excessively strong bases can promote elimination. |
Issue 3: Difficulties with the Deprotection Step (Cleavage of N-Alkylphthalimide)
The final step of liberating the primary amine can present its own set of challenges.
| Potential Cause | Recommended Solution |
| Harsh hydrolysis conditions | Strong acidic or basic hydrolysis can lead to low yields and the formation of side products, especially if the target molecule contains sensitive functional groups.[3][4][6][8] |
| Incomplete cleavage | The hydrolysis of the N-alkylphthalimide can be slow. Ensure adequate reaction time and temperature. |
| Difficult separation of phthalhydrazide | When using hydrazine for cleavage (the Ing-Manske procedure), the phthalhydrazide byproduct can be challenging to separate from the desired amine.[3] Phthalhydrazide is a solid that can be filtered off.[10] Its solubility is low in many common organic solvents but is soluble in acetone and acetic acid.[11][12][13][14][15] |
Frequently Asked Questions (FAQs)
Q1: Why is the Gabriel synthesis preferred over the direct alkylation of ammonia for preparing primary amines?
The Gabriel synthesis prevents over-alkylation, which is a common problem with the direct alkylation of ammonia. The N-alkylphthalimide intermediate is not nucleophilic and will not react further with the alkyl halide. This leads to the formation of a cleaner primary amine product without contamination from secondary or tertiary amines.[16]
Q2: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
It is generally not recommended. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more sterically hindered, which slows down the rate of nucleophilic substitution and promotes competing elimination reactions, leading to the formation of alkenes as side products.[2][3][4][5][6][7]
Q3: What are the alternatives to harsh acidic or basic hydrolysis for the final deprotection step?
The Ing-Manske procedure, which utilizes hydrazine hydrate in a milder, often neutral, refluxing ethanol solution, is a common alternative.[8] This method is particularly useful when the target molecule contains functional groups that are sensitive to strong acids or bases.
Q4: How can I improve the yield of the N-alkylation step?
To improve the yield, ensure you are using a primary alkyl halide, a dry polar aprotic solvent like DMF, and a good quality potassium phthalimide.[2][8][9] If the reaction is sluggish, consider increasing the reaction temperature and monitoring the progress by TLC. For less reactive alkyl halides, adding a catalytic amount of sodium iodide can sometimes be beneficial.
Q5: What is the white precipitate that forms during the hydrazine cleavage step?
The white precipitate is phthalhydrazide, the byproduct formed from the reaction of hydrazine with the phthalimide moiety.[10] It is typically removed by filtration.
Experimental Protocols
General Protocol for the Gabriel Synthesis of a Primary Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in a suitable volume of dry dimethylformamide (DMF).
-
Add the primary alkyl halide (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide (e.g., 60-100°C for several hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the N-alkylphthalimide.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization if necessary.
Step 2: Cleavage of the N-Alkylphthalimide (Ing-Manske Procedure)
-
In a round-bottom flask, suspend the N-alkylphthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents).
-
Reflux the mixture with stirring. The reaction time will depend on the substrate (typically 1-4 hours). A white precipitate of phthalhydrazide will form.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dilute hydrochloric acid to the mixture to precipitate the phthalhydrazide and dissolve the product amine as its hydrochloride salt.
-
Filter off the phthalhydrazide and wash it with a small amount of cold water.
-
Combine the filtrate and washings. Make the solution basic with a strong base (e.g., NaOH or KOH) to liberate the free amine.
-
Extract the primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude primary amine.
-
The product can be further purified by distillation or recrystallization.
Visualizations
Caption: General workflow of the Gabriel synthesis of primary amines.
Caption: Troubleshooting logic for low yield in the N-alkylation step.
References
- 1. reddit.com [reddit.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Phthalhydrazide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Phthalhydrazide | 1445-69-8 [chemicalbook.com]
- 13. Cas 1445-69-8,Phthalhydrazide | lookchem [lookchem.com]
- 14. Page loading... [guidechem.com]
- 15. chembk.com [chembk.com]
- 16. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Optimizing temperature for N-alkylation of phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of phthalimide, a key step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-alkylation of phthalimide?
The optimal temperature for N-alkylation of phthalimide is highly dependent on the solvent, the reactivity of the alkyl halide, and the base used. Generally, elevated temperatures are required.[1] For traditional solvents like dimethylformamide (DMF), a temperature range of 70-120°C is common.[1] However, when using ionic liquids as the solvent, the reaction can often proceed at lower temperatures, typically between 20-80°C.[2] Some protocols have historically used very high temperatures of 170-200°C when the reaction is performed neat or in nonpolar solvents, though this can lead to side products.[3]
Q2: Which solvents are recommended for this reaction?
Polar aprotic solvents are generally the best choice for the N-alkylation of phthalimide because they effectively dissolve the potassium phthalimide salt.[4] Dimethylformamide (DMF) is widely considered an excellent solvent for this purpose.[3][4][5][6] Other suitable polar aprotic solvents include dimethyl sulfoxide (DMSO) and acetonitrile (MeCN).[6][7]
Q3: What are the most common bases used, and which is most effective?
Potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are the most commonly used bases for the in situ formation of the phthalimide anion.[1] Cesium carbonate (Cs₂CO₃) has also been shown to be highly effective, particularly in DMF.[1] The choice of base can influence the reaction rate and yield, and may need to be optimized for a specific substrate.
Q4: Can I use secondary or tertiary alkyl halides for the N-alkylation of phthalimide?
The Gabriel synthesis, including the initial N-alkylation step, is most effective for primary alkyl halides.[8] The use of secondary alkyl halides often leads to low yields due to steric hindrance, which favors the competing E2 elimination reaction, resulting in the formation of alkenes.[9] Tertiary alkyl halides are generally unreactive in this process.[9]
Q5: Why is my reaction not proceeding or proceeding very slowly?
Several factors can contribute to a slow or stalled reaction:
-
Insufficient Temperature : The reaction often requires heating to proceed at a reasonable rate.[9]
-
Poor Solubility : The potassium salt of phthalimide may not be fully dissolved in the chosen solvent.[1] Switching to a more suitable solvent like DMF or gentle heating can improve solubility.[1]
-
Low-Quality Reagents : The phthalimide, base, or alkyl halide may be of poor quality or decomposed.[9] Using fresh, high-purity reagents is crucial.
-
Inappropriate Solvent : The use of a non-polar or protic solvent can hinder the reaction.[7][9]
-
Moisture : The presence of water can react with the phthalimide anion, reducing its nucleophilicity.[1] Ensuring anhydrous conditions is important.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Slow Reaction | 1. Insufficient temperature.[9]2. Poor solubility of potassium phthalimide.[1]3. Low reactivity of the alkyl halide (e.g., alkyl chloride).4. Presence of moisture.[1] | 1. Gradually increase the reaction temperature.2. Switch to a better solvent like DMF or DMSO.[1][6]3. Add a catalytic amount of potassium iodide (KI) to promote the reaction with less reactive halides.[3]4. Ensure all reagents and glassware are dry and the reaction is protected from atmospheric moisture.[1] |
| Low Yield | 1. Competing E2 elimination reaction, especially with hindered primary or secondary alkyl halides.[9]2. Incomplete reaction.3. Degradation of starting materials or product at high temperatures.[1]4. Loss of product during workup and purification. | 1. Use an unhindered primary alkyl halide.[1]2. Increase the reaction time or temperature.3. Attempt the reaction at a lower temperature for a longer duration.[1]4. Optimize the purification method, for instance, by using flash column chromatography.[9] |
| Formation of Side Products | 1. E2 elimination leading to alkene byproducts.[1]2. Degradation of temperature-sensitive substrates.[1][6]3. Over-alkylation (though less common with phthalimide). | 1. This is more likely with secondary halides; stick to primary alkyl halides.[1]2. Lower the reaction temperature.[1]3. Ensure the proper stoichiometry of reactants. |
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of phthalimide, providing a comparative overview of how different parameters can affect the reaction outcome.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Benzyl Chloride | K₂CO₃ | DMF | Reflux | 2 hours | 73.8 | Modified Ing and Manske procedure.[3] |
| Various primary alkyl halides | KOH | Ionic Liquids (e.g., [bmim]BF₄) | 20-80 | - | High | Milder conditions compared to traditional solvents.[2] |
| Benzyl Bromide | KOH | EtOH/CH₃CN (1/1) | 80 (Microwave) | 15 min | 93 | Two-step procedure with initial deprotonation using ultrasound.[10] |
| 1-Bromobutane | K-Phthalimide | Acetonitrile | - | - | - | Reaction is five times faster than in cyclohexane. |
| Omega-chloro alkylphenones | K-Phthalimide | DMF | 90 | Up to 72 hours | No reaction | Indicates potential issues with reagent quality or substrate reactivity.[11] |
| N-Aryl and N-Alkyl Substrates | DIPEA | DMSO | 120 | 36 hours | 77-91 | From 1,2,3-benzotriazin-4(3H)-ones, not a standard Gabriel synthesis.[12] |
Experimental Protocol: Synthesis of N-Benzylphthalimide
This protocol is based on a modified Ing and Manske procedure, which utilizes the in situ generation of the phthalimide anion.[3]
Materials:
-
Phthalimide (0.10 mole, 14.7 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.055 mole, 7.6 g)
-
Benzyl Chloride (0.15 mole, 19.0 g)
-
Dimethylformamide (DMF), 40 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Water (for workup)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add phthalimide (14.7 g), anhydrous potassium carbonate (7.6 g), and DMF (40 mL).
-
Addition of Alkyl Halide: Add benzyl chloride (19.0 g) to the flask.
-
Heating: Heat the reaction mixture to reflux with continuous stirring. The reaction is typically complete within 2 hours.
-
Workup: After cooling, pour the reaction mixture into 200 mL of water.
-
Isolation: The N-benzylphthalimide will precipitate out of the aqueous solution. Collect the solid product by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol. The expected yield of colorless crystals is approximately 17.5 g (73.8%).
Visualizations
Caption: Experimental workflow for the N-alkylation of phthalimide.
Caption: Troubleshooting logic for low-yield N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. scribd.com [scribd.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. orgosolver.com [orgosolver.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for the Removal of Phthalhydrazide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing phthalhydrazide byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is phthalhydrazide and why is it a common byproduct?
Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) is a heterocyclic organic compound. It frequently appears as a byproduct in chemical reactions involving hydrazine and a phthaloyl group. A prominent example is the Gabriel synthesis of primary amines, where hydrazine is used to cleave the phthalimide protecting group, resulting in the formation of the desired amine and the phthalhydrazide byproduct.[1][2] It is also a key intermediate in the synthesis of luminol.
Q2: What are the key physical and chemical properties of phthalhydrazide relevant to its removal?
Understanding the properties of phthalhydrazide is crucial for devising an effective purification strategy. Key properties include:
-
High Melting Point: Greater than 300 °C, indicating high thermal stability.
-
Poor Solubility: Generally, it has low solubility in water and many common organic solvents, which is often exploited for its removal by filtration.[2]
-
Solubility in Specific Solvents: It is soluble in acetone, acetic acid, and N,N-dimethylformamide (DMF).[3][4] It is also soluble in aqueous base solutions, such as sodium hydroxide.[2][5]
-
Appearance: It is typically a white to off-white crystalline solid.
Troubleshooting Guide: Common Issues in Phthalhydrazide Removal
This guide addresses specific challenges that may be encountered during the purification process.
| Issue | Possible Cause | Recommended Solutions |
| Phthalhydrazide does not precipitate upon acidification. | The concentration of phthalhydrazide is too low to exceed its solubility limit. | 1. Concentrate the reaction mixture: Reduce the volume of the solvent to increase the concentration of phthalhydrazide. 2. Cool the mixture: Lowering the temperature will decrease the solubility of phthalhydrazide, promoting precipitation. |
| The desired product co-precipitates with phthalhydrazide. | The product and phthalhydrazide have similar low solubilities in the reaction solvent. | 1. Solvent Screening: Identify a solvent in which your product is soluble but phthalhydrazide is not. After removing the initial solvent, add the new solvent to dissolve your product, allowing the phthalhydrazide to be removed by filtration. 2. pH Adjustment: If your product's solubility is pH-dependent (e.g., an amine), you can manipulate the pH to selectively dissolve either the product or the byproduct. For instance, after initial filtration of both solids, the mixture can be treated with an acid to dissolve the amine, leaving the phthalhydrazide as a solid. |
| The desired product is sensitive to acidic conditions. | Acidification with strong acids like HCl can degrade the target molecule. | 1. Aqueous Base Wash: Instead of acid precipitation, wash the reaction mixture with a dilute aqueous base solution (e.g., 0.1 M NaOH). Phthalhydrazide is soluble in basic solutions and will be extracted into the aqueous layer, leaving your product in the organic phase.[5] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
| The desired product is sensitive to basic conditions. | Washing with a base like NaOH can degrade the target molecule. | 1. Acidic Wash (if applicable): If your product is stable in mild acid, an acidic wash can be used to protonate and dissolve any basic impurities while leaving the product in the organic layer. Phthalhydrazide's solubility in acid is low. 2. Column Chromatography: This is a versatile method to separate compounds based on their polarity. A well-chosen solvent system can effectively separate the product from phthalhydrazide. |
| Both the product and phthalhydrazide are insoluble in the reaction mixture. | Both compounds have very low solubility in the chosen solvent system. | 1. Selective Dissolution: Find a solvent that selectively dissolves your product while leaving phthalhydrazide undissolved. This may require screening a variety of solvents. 2. Column Chromatography (Solid Load): The mixture of insoluble solids can be adsorbed onto a solid support (like silica gel) and then subjected to column chromatography. The components are then eluted with a suitable solvent gradient. |
Quantitative Data: Solubility of Phthalhydrazide
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [4] |
| Ethanol | Practically Insoluble | [2] |
| Acetone | Soluble | [3] |
| Acetic Acid | Sparingly Soluble to Soluble | [3][4] |
| Chloroform | Very Slightly Soluble | [4] |
| N,N-Dimethylformamide (DMF) | Very Soluble | [4] |
| Methanol | Soluble | [4] |
| Sodium Hydroxide (aq. solution) | Soluble | [2] |
Experimental Protocols
Here are detailed methodologies for the most common techniques used to remove phthalhydrazide.
Protocol 1: Removal by Acidic Precipitation and Filtration
This method is suitable for acid-stable products that are soluble in the reaction mixture.
-
Reaction Completion: Ensure the primary reaction is complete by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Cooling: Cool the reaction mixture to room temperature. A voluminous white precipitate of phthalhydrazide may form.[4]
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the stirred reaction mixture until the pH is acidic (pH 1-2). This will further precipitate the phthalhydrazide.[4]
-
Heating (Optional): To ensure complete precipitation, the acidified mixture can be heated at reflux for an additional hour.[4]
-
Cooling: Cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.
-
Filtration: Collect the precipitated phthalhydrazide by vacuum filtration through a Büchner funnel.
-
Washing: Wash the precipitate with a small amount of cold solvent (e.g., ethanol or water) to remove any entrained product.[4]
-
Product Isolation: The desired product is in the filtrate. Concentrate the filtrate under reduced pressure. The subsequent workup will depend on the nature of the product (e.g., extraction, crystallization).
Protocol 2: Removal by Aqueous Base Extraction
This method is ideal for products that are sensitive to acidic conditions but stable in the presence of a mild base.
-
Solvent Evaporation (if necessary): If the reaction was carried out in a water-miscible solvent like ethanol, remove it under reduced pressure.
-
Dissolution: Dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a 0.1 M sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.[5] The phthalhydrazide will dissolve in the aqueous basic layer.
-
Separation: Separate the aqueous layer.
-
Workup: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Purification by Column Chromatography
This method is highly effective when other methods fail or when both the product and byproduct have similar solubility profiles.
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for separating moderately polar compounds.[6][7]
-
Mobile Phase (Eluent): The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A solvent system that provides good separation (different Rf values) between the desired product and phthalhydrazide should be chosen. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (preferably the eluent).
-
Alternatively, for insoluble mixtures, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar components.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Experimental Workflow: Gabriel Synthesis and Phthalhydrazide Removal
Caption: General workflow for Gabriel synthesis and subsequent byproduct removal.
Decision Tree for Phthalhydrazide Removal Strategy
References
Preventing decomposition of N-(4-oxopentyl)phthalimide during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-(4-oxopentyl)phthalimide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for N-(4-oxopentyl)phthalimide during a reaction?
A1: N-(4-oxopentyl)phthalimide has two primary functional groups susceptible to decomposition depending on the reaction conditions: the phthalimide group and the ketone group.
-
Phthalimide Group Decomposition: The phthalimide group is generally stable but can be cleaved under harsh conditions such as strong acidic or basic hydrolysis, or by hydrazinolysis.[1][2][3][4][5] This cleavage results in the formation of a primary amine and phthalic acid or a related derivative.
-
Ketone Group Side Reactions: The ketone group is susceptible to attack by nucleophiles and can undergo various side reactions.[6][7][8] Under basic conditions, enolate formation can lead to undesired aldol reactions or other alpha-carbon chemistry.[7] Strong reducing agents can convert the ketone to an alcohol.
Q2: My reaction involves a strong base, and I'm observing unexpected byproducts. What could be the cause?
A2: With strong bases, the primary concern is the reactivity of the ketone functional group. The base can catalyze self-condensation reactions via an enolate intermediate, leading to aldol-type products. It is also possible for the base to hydrolyze the phthalimide group, although this typically requires elevated temperatures.[1][2]
Q3: I am trying to perform a reaction on a different part of the molecule using a nucleophile, but I am getting low yields of my desired product. Why might this be?
A3: The ketone carbonyl in N-(4-oxopentyl)phthalimide is an electrophilic site and can react with nucleophiles.[6] This will consume your nucleophile and lead to the formation of an unwanted alcohol byproduct, thus lowering the yield of your intended product.
Q4: How can I prevent unwanted reactions at the ketone functional group?
A4: To prevent side reactions at the ketone, you can protect it as an acetal (also known as a ketal).[9][10][11][12][13] Acetals are stable to basic and nucleophilic conditions.[11][12] A common method is to react N-(4-oxopentyl)phthalimide with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This protecting group can be easily removed later by treatment with aqueous acid.[11] For reactions under acidic conditions where the acetal might be unstable, a thioacetal can be used as it is stable in both acidic and basic environments.[10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a polar byproduct when using a strong base or nucleophile. | The ketone is reacting with the base/nucleophile. | Protect the ketone as an acetal before proceeding with the reaction.[9][13] |
| Cleavage of the phthalimide group during the reaction. | The reaction conditions are too harsh (e.g., strong acid/base at high temperatures, or presence of hydrazine).[3][4] | If possible, use milder reaction conditions. If harsh conditions are necessary, consider if the phthalimide group is essential for the final product or if it can be introduced at a later stage. |
| Formation of multiple unidentified products. | This could be due to a combination of ketone side reactions and/or phthalimide decomposition. | Protect the ketone group.[11] Ensure reaction conditions are not conducive to phthalimide cleavage.[14] Analyze byproducts to identify the specific decomposition pathway. |
Experimental Protocols
Protocol: Protection of the Ketone Group in N-(4-oxopentyl)phthalimide as a Cyclic Acetal
This protocol describes the protection of the ketone functionality in N-(4-oxopentyl)phthalimide using ethylene glycol to form N-[4-(1,3-dioxolan-2-yl)pentyl]phthalimide.
Materials:
-
N-(4-oxopentyl)phthalimide
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-(4-oxopentyl)phthalimide (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-[4-(1,3-dioxolan-2-yl)pentyl]phthalimide.
-
The product can be purified further by column chromatography if necessary.
Visualizations
Caption: Potential decomposition pathways of N-(4-oxopentyl)phthalimide.
Caption: Workflow for protecting the ketone in N-(4-oxopentyl)phthalimide.
References
- 1. byjus.com [byjus.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Phthalimides [organic-chemistry.org]
Gabriel Synthesis Workup: A Technical Support Guide for Isolating Pure Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup procedure of the Gabriel synthesis. Our aim is to help you efficiently isolate pure primary amines by providing clear protocols and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the N-alkylphthalimide to release the primary amine?
There are three primary methods for the deprotection step in the Gabriel synthesis:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely used method, employing hydrazine hydrate under relatively mild, neutral conditions. It precipitates the phthalhydrazide byproduct, which is then filtered off.[1][2]
-
Acidic Hydrolysis: This method uses strong acids (e.g., HCl, H₂SO₄) to hydrolyze the phthalimide, yielding the primary amine as an ammonium salt and phthalic acid as a byproduct.[2]
-
Basic Hydrolysis: Strong bases (e.g., NaOH, KOH) can also be used for cleavage, producing the free amine and a water-soluble phthalate salt.[3]
Q2: Why is my final amine yield low?
Low yields can result from several factors:
-
Incomplete N-alkylation: The initial Sₙ2 reaction may not have gone to completion. Ensure you are using a dry, polar aprotic solvent like DMF and that your alkyl halide is reactive (I > Br > Cl).[4] For unreactive chlorides, consider conversion to an iodide via the Finkelstein reaction.
-
Incomplete Deprotection: The cleavage reaction may not have finished. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N-alkylphthalimide starting material is fully consumed.[1]
-
Harsh Conditions: Acidic or basic hydrolysis can lead to degradation of sensitive substrates, resulting in lower yields and side product formation.[2][3]
-
Product Loss During Workup: The primary amine may be lost during extraction steps if the pH is not appropriately controlled. Amines can also be volatile, leading to loss upon solvent removal.
Q3: Which deprotection method should I choose?
The choice of method depends on the stability of your target amine and the functional groups present in the molecule. The table below provides a comparison to guide your decision.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Byproduct | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in Ethanol | Phthalhydrazide (solid) | Mild, neutral conditions; generally good yields.[1] | Phthalhydrazide can be difficult to filter and remove completely.[2][5] |
| Acidic Hydrolysis | Conc. HCl, H₂SO₄, or HBr | High temperature, prolonged reflux | Phthalic acid | Byproduct is typically water-soluble after basification. | Harsh conditions can cleave other functional groups (esters, amides) and is often slow.[3][6] The amine is generated as a salt. |
| Basic Hydrolysis | Conc. NaOH or KOH | High temperature, prolonged reflux | Phthalate salt (water-soluble) | Byproduct is water-soluble, simplifying extraction.[3] | Very harsh conditions, often leading to poor yields and side reactions.[3] Not suitable for base-sensitive molecules. |
| Reductive Cleavage | Sodium Borohydride (NaBH₄), Acetic Acid | Room temp, then 50-60°C | Phthalamic acid derivatives | Exceptionally mild; ideal for sensitive substrates.[1][7] | Requires a two-stage, one-flask procedure.[1][7] |
Troubleshooting Guide
Issue 1: Phthalhydrazide precipitate is difficult to filter or seems to have co-precipitated my product.
-
Problem: The phthalhydrazide byproduct is notoriously difficult to handle and can sometimes trap the desired amine.
-
Solution 1: Acidify before filtration. After the hydrazinolysis is complete (as monitored by TLC), cool the reaction mixture and acidify with concentrated HCl. Refluxing for an additional hour can help ensure the complete precipitation of phthalhydrazide as a more granular solid, making it easier to filter.[1]
-
Solution 2: Aqueous base wash. During the extraction phase, washing the organic layer with an aqueous base solution (e.g., 0.1 M NaOH) can help dissolve any remaining phthalhydrazide, pulling it into the aqueous phase as its salt.[8]
Issue 2: No reaction is observed during the initial N-alkylation step.
-
Problem: The Sₙ2 reaction between potassium phthalimide and the alkyl halide is not proceeding.
-
Solution 1: Check your reagents. Potassium phthalimide can degrade over time. If it is old, it may be inactive.[8] Ensure your alkyl halide is sufficiently reactive.
-
Solution 2: Ensure anhydrous conditions. The phthalimide anion is a strong nucleophile but also a base. The presence of water can hydrolyze the anion and slow the desired Sₙ2 reaction. Use a dry, polar aprotic solvent like DMF, DMSO, or acetonitrile.[4]
-
Solution 3: Add a catalyst. For less reactive alkyl halides, adding a catalytic amount of sodium iodide can facilitate the reaction through in-situ formation of the more reactive alkyl iodide.
Issue 3: The final product is impure, containing a significant amount of byproduct.
-
Problem: Difficulty in separating the primary amine from the phthalic acid or phthalhydrazide byproduct.
-
Solution 1 (for Hydrazinolysis): After filtering the phthalhydrazide, concentrate the filtrate. Dissolve the residue in an appropriate organic solvent and wash with dilute aqueous HCl. This will protonate your amine, moving it into the aqueous layer as the ammonium salt, leaving non-basic impurities in the organic layer. Separate the aqueous layer, basify it with NaOH to a pH > 12, and then extract your free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Solution 2 (for Acidic Hydrolysis): After hydrolysis, the amine is in the form of an ammonium salt in the acidic aqueous solution. Filter to remove any precipitated phthalic acid. Then, make the aqueous filtrate strongly basic (pH > 12) with concentrated NaOH. This deprotonates the ammonium salt to the free amine, which can then be extracted with an organic solvent.
-
Solution 3 (Chromatography): If simple extraction fails to provide pure material, column chromatography may be necessary. For basic amines that can interact strongly with standard silica gel, using an amine-functionalized silica or adding a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to the eluent can improve purification.[9]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Gabriel Synthesis and Amine Isolation.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for Gabriel synthesis workup.
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of starting material). Add hydrazine hydrate (1.2-1.5 equiv).[1]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction's progress by TLC for the disappearance of the N-alkylphthalimide spot. Reaction times can range from a few hours to overnight.
-
Precipitation: Once the reaction is complete, cool the mixture to room temperature. Acidify with concentrated HCl, which should result in the precipitation of phthalhydrazide. For a more granular precipitate, the mixture can be heated at reflux for an additional hour.[1]
-
Filtration: Cool the mixture and filter off the solid phthalhydrazide. Wash the precipitate with a small amount of cold ethanol.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Extraction: To the aqueous residue, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the amine salt. Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane, 3x the volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 2: Acidic Hydrolysis
-
Reaction Setup: To the N-alkylphthalimide in a round-bottom flask, add an excess of concentrated acid (e.g., 20% HCl or 48% HBr).
-
Reflux: Heat the mixture under reflux for several hours until TLC indicates the consumption of the starting material. This can be a slow process.
-
Isolation of Phthalic Acid: Upon cooling, the phthalic acid byproduct may precipitate. If so, remove it by filtration.
-
Basification and Extraction: Make the acidic filtrate strongly basic (pH > 12) by carefully adding concentrated NaOH or KOH solution. This will convert the amine salt to the free amine.
-
Purification: Extract the free amine with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent to yield the product.
Protocol 3: Reductive Cleavage with Sodium Borohydride
-
Reduction: Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio). With stirring, add sodium borohydride (4.0-5.0 equiv) portion-wise at room temperature. Stir for 12-24 hours, monitoring by TLC.[1]
-
Amine Release: After the reduction is complete, carefully quench the excess NaBH₄ by adding glacial acetic acid. Heat the mixture to 50-60 °C for 1-2 hours to facilitate the release of the primary amine.[1]
-
Workup: Cool the reaction mixture and proceed with a standard acid-base extraction as described in Protocol 1 (steps 6 and 7) to isolate the pure amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. Reddit - Prove your humanity [reddit.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Phthalimide Alkylation Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up phthalimide alkylation reactions, a critical step in the Gabriel synthesis of primary amines.
Troubleshooting Guide
This guide addresses common issues observed during the scale-up of phthalimide alkylation reactions. For each problem, potential causes are identified, and corresponding solutions are proposed.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Proposed Solution |
| Poor Reagent Quality | Old or degraded potassium phthalimide can be a significant issue. Ensure the potassium phthalimide is dry and of high purity. Consider preparing it fresh from phthalimide and a suitable base like potassium hydroxide.[1] |
| Inefficient Deprotonation | The phthalimide nitrogen must be fully deprotonated to form the nucleophilic phthalimide anion. Ensure a strong enough base (e.g., KOH, KH) is used in an appropriate solvent.[2][3] |
| Low Reaction Temperature | While high temperatures can be problematic for some substrates, the reaction often requires elevated temperatures (e.g., 90°C) to proceed at a reasonable rate.[4] Carefully increase the temperature while monitoring for side reactions. |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the phthalimide salt and the alkylating agent. While DMF is common, other polar aprotic solvents like DMSO, acetonitrile, or NMP can be effective and may be easier to handle at scale.[5][6][7] |
| Alkyl Halide Reactivity | The Gabriel synthesis is most effective with primary alkyl halides. Secondary alkyl halides react much slower due to steric hindrance, and tertiary halides are unreactive.[3][8] For less reactive halides, consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.[1] |
Problem 2: Formation of Significant By-products
| Potential Cause | Proposed Solution |
| O-Alkylation | The phthalimide anion is an ambident nucleophile, meaning alkylation can occur at the oxygen atom of the carbonyl group, although N-alkylation is generally favored.[9] Lowering the reaction temperature or changing the solvent system may help to favor N-alkylation. |
| Elimination Reactions | With sterically hindered primary or secondary alkyl halides, elimination (E2) can compete with the desired substitution (SN2) reaction, especially at higher temperatures.[8][9] Use the mildest possible reaction conditions and a non-basic nucleophile source if possible. |
| Solvent Decomposition | DMF can decompose at high temperatures, especially in the presence of base, to form dimethylamine, which can act as a competing nucleophile.[1] Consider using a more stable solvent like DMSO or NMP for high-temperature reactions. |
Problem 3: Difficulties with Product Isolation and Purification
| Potential Cause | Proposed Solution |
| High-Boiling Solvent (e.g., DMF, DMSO) | Removal of high-boiling solvents under vacuum on a large scale can be time-consuming and energy-intensive.[7] A common strategy is to precipitate the N-alkylphthalimide product by adding the reaction mixture to a large volume of cold water.[7][10] The solid product can then be collected by filtration. |
| Product is an Oil | If the N-alkylphthalimide is not a solid, an extractive workup will be necessary. Select an extraction solvent that is immiscible with the reaction solvent if possible, or perform a solvent swap after initial removal of the bulk of the reaction solvent. |
| Contamination with Phthalimide | Incomplete reaction or hydrolysis of the product during workup can lead to contamination with starting phthalimide. Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up phthalimide alkylation from a lab to a pilot plant setting?
A1: A primary challenge is solvent management. Many lab-scale procedures use dimethylformamide (DMF), which is effective but presents difficulties at larger scales due to its high boiling point, making it hard to remove, and its classification as a reproductive toxin.[7] Finding a suitable, more benign alternative solvent or developing a robust product isolation procedure, such as precipitation by adding water, is crucial for a successful scale-up.[7][10]
Q2: My reaction works well on a small scale in DMF, but I need to avoid it for a 10 kg scale production. What are my options?
A2: Several alternatives to DMF exist. You can explore other polar aprotic solvents like dimethyl sulfoxide (DMSO), acetonitrile, or N-methyl-2-pyrrolidone (NMP).[5][6] Another powerful approach is to implement phase-transfer catalysis (PTC). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction in less polar, lower-boiling solvents like toluene or even under solvent-free conditions, which simplifies workup and improves the greenness of the process.[11][12][13]
Q3: How can I improve the reaction rate at a lower, safer temperature?
A3: To improve reaction rates at lower temperatures, consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide). The addition of catalytic sodium or potassium iodide can also accelerate the reaction with alkyl chlorides or bromides. Furthermore, techniques like ultrasound-assisted synthesis have been shown to significantly increase reaction rates, in some cases doubling them compared to silent conditions.[6][14] Phase-transfer catalysis can also enhance reactivity at lower temperatures.[11]
Q4: What is phase-transfer catalysis (PTC) and how can it help in scaling up phthalimide alkylation?
A4: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in different, immiscible phases. In this context, a catalyst (typically a quaternary ammonium salt like TBAB) transports the phthalimide anion from a solid or aqueous phase into an organic phase where the alkylating agent is dissolved.[13] For scale-up, PTC offers several advantages:
-
Elimination of polar aprotic solvents: Allows the use of more environmentally friendly and easier-to-remove solvents.[11]
-
Milder reaction conditions: Reactions can often be run at lower temperatures.
-
Higher productivity: Can allow for more concentrated reactions or even solvent-free conditions.[11]
-
Use of cheaper bases: Enables the use of inorganic bases like potassium carbonate.[12]
Q5: Are there any safety concerns I should be aware of when scaling up this reaction?
A5: Yes, several safety aspects are critical during scale-up. Exothermic reactions can be a concern; therefore, controlled addition of reagents and efficient heat management are essential. The use of high-boiling, toxic solvents like DMF requires appropriate engineering controls and personal protective equipment. If considering alternative routes, such as those involving azides to avoid the Gabriel synthesis, be aware that organic azides can be explosive and require specialized handling procedures, especially at a large scale.[7] Always conduct a thorough process safety review before any scale-up operation.
Data Summary
The following table summarizes typical reaction parameters and the impact of different optimization strategies.
| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) | Ultrasound-Assisted |
| Solvent | DMF, DMSO[5] | Toluene, Acetonitrile, Solvent-free[11][12] | Acetonitrile, Cyclohexane[14] |
| Base | KOH, KH[3][4] | K₂CO₃, NaOH[11][12] | KOH[15] |
| Temperature | Often elevated (e.g., 90°C)[4] | Can often be run at lower temperatures | Can accelerate the reaction at a given temperature |
| Catalyst | None | Quaternary ammonium salts (e.g., TBAB)[4][12] | None (Energy source) |
| Reaction Time | Can be lengthy (hours to days)[1][4] | Generally faster | Significantly reduced[14] |
| Yield | Good to High (70-90%)[10] | Generally high | Improved yield and shorter time[6] |
| Scale-up Friendliness | Moderate (solvent removal is a major issue) | High (easier workup, greener solvents) | Moderate (requires specialized equipment for large scale) |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide (Conventional Method)
-
Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, add potassium phthalimide (1.0 equivalent).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry (typically 5-10 volumes).
-
Reagent Addition: Add the primary alkyl halide (1.0-1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC, GC) until the consumption of the limiting reagent is complete.[10]
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (typically 10-20 times the volume of DMF) with vigorous stirring to precipitate the N-alkylphthalimide product.
-
Isolation: Filter the resulting solid, wash it thoroughly with water to remove residual DMF and salts, and then dry the product under vacuum.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
-
Setup: To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add phthalimide (1.0 eq), potassium carbonate (1.5 eq), the alkyl halide (1.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Solvent Addition: Add a non-polar organic solvent such as toluene (5-10 volumes).
-
Reaction: Heat the mixture with vigorous stirring to a suitable temperature (e.g., 60-90 °C) and monitor the reaction progress.
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic salts.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-alkylphthalimide, which can be further purified by recrystallization if necessary.
Visualizations
Caption: General workflow for phthalimide alkylation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. orgosolver.com [orgosolver.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring N-(4-oxopentyl)phthalimide Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of N-(4-oxopentyl)phthalimide using Thin Layer Chromatography (TLC). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of N-(4-oxopentyl)phthalimide?
A1: TLC is a rapid and effective technique used to monitor the progress of the reaction.[1] It allows for the qualitative assessment of the consumption of starting materials (e.g., potassium phthalimide and 5-chloropentan-2-one), the formation of the N-(4-oxopentyl)phthalimide product, and the potential presence of any side products or intermediates.[1][2]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The ideal solvent system will provide good separation between the starting materials and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[2] A common starting point for phthalimide derivatives is a mixture of a non-polar solvent and a moderately polar solvent. You may need to experiment with different ratios to achieve optimal separation. Some suggested solvent systems to start with are provided in the table below.
Q3: How can I visualize the spots on the TLC plate?
A3: N-(4-oxopentyl)phthalimide contains a phthalimide group, which is UV-active due to its aromatic nature.[3] Therefore, the primary method of visualization is a UV lamp (254 nm), under which the spots will appear dark against a fluorescent green background.[4][5] For confirmation or if UV visualization is weak, chemical stains can be used.
Q4: What are the best chemical stains for visualizing N-(4-oxopentyl)phthalimide and the related starting materials?
A4: Several staining agents can be effective. Given the functional groups present (ketone and phthalimide), the following are recommended:
-
p-Anisaldehyde stain: This is a good general-purpose stain that is particularly effective for carbonyl compounds (ketones and aldehydes), often producing colored spots upon heating.[6][7]
-
Potassium permanganate (KMnO₄) stain: This stain is useful for visualizing compounds that can be oxidized. While the phthalimide itself is relatively stable, this stain can help differentiate between various components on the plate, appearing as yellow-brown spots on a purple background.[3][4]
-
2,4-Dinitrophenylhydrazine (DNP) stain: This stain is highly specific for aldehydes and ketones, which will appear as orange or yellow spots.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible under UV light. | The sample is too dilute. | Concentrate the sample by spotting the same location multiple times, allowing the solvent to dry between applications.[1] |
| The compound is not UV-active. | While N-(4-oxopentyl)phthalimide is expected to be UV-active, if you are looking for a non-UV-active starting material or impurity, use a chemical stain.[3] | |
| Spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[8] |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 1%).[2][8] | |
| The compound is unstable on silica gel. | Consider using alumina plates or neutralizing the silica plate by adding a small amount of a suitable base to the eluent.[8][9] | |
| Spots for the starting material and product are overlapping or have very similar Rf values. | The solvent system is not providing adequate separation. | Experiment with different solvent systems. Try changing the polarity by adjusting the ratio of the solvents or by using different solvents altogether. A cospot (spotting the reaction mixture and starting material in the same lane) can help determine if the spots are truly identical.[9][10] |
| The spots remain at the baseline (Rf value is too low). | The eluent is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of the more polar solvent.[9] |
| The spots run with the solvent front (Rf value is too high). | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent. |
| The solvent front is uneven. | The TLC plate is damaged at the bottom. | Cut the bottom of the plate at a 45-degree angle to ensure an even solvent front.[8] |
| The TLC chamber is not properly saturated with solvent vapors. | Place a piece of filter paper in the developing chamber to help saturate the atmosphere with the eluent vapors before running the plate. |
Experimental Protocols
TLC Monitoring of N-(4-oxopentyl)phthalimide Synthesis
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., Ethyl Acetate/Hexane mixture)
-
Reaction mixture
-
Starting material standards (Potassium phthalimide, 5-chloropentan-2-one)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde solution)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material, the reaction mixture, and a "cospot" (where the starting material and reaction mixture are spotted on top of each other).[2][10]
-
Spot the Plate: Dissolve a small amount of the starting materials and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[1] Using a capillary tube, apply a small spot of each sample to its designated lane on the starting line.[2] For the cospot lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it.[10]
-
Develop the Plate: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp in a dark environment. Circle the visible spots with a pencil.
-
Staining (Optional): If further visualization is needed, dip the plate into a staining solution, remove it, and gently heat it with a heat gun or on a hot plate until colored spots appear.[7]
-
Analysis: Compare the spots of the reaction mixture to the starting material standards. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[1] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Preparation of p-Anisaldehyde Staining Solution
Recipe:
-
To 350 mL of ice-cold ethanol, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde.
-
Carefully and slowly add 50 mL of concentrated sulfuric acid dropwise over 60 minutes while keeping the solution cool.
-
Store the unused portion at 0°C.[6]
Data Presentation
Table 1: Suggested TLC Solvent Systems for N-(4-oxopentyl)phthalimide Reactions
| Solvent System (v/v) | Polarity | Expected Observation |
| 20% Ethyl Acetate in Hexane | Low | Good for initial trials to see if significant separation is achieved. The product should have a higher Rf than the more polar potassium phthalimide. |
| 30% Ethyl Acetate in Hexane | Medium | Likely to provide good separation between the starting materials and the less polar product. |
| 50% Ethyl Acetate in Hexane | High | May be useful if the product is more polar than anticipated or to ensure all components have moved from the baseline. |
| 10% Methanol in Dichloromethane | High | An alternative polar system if separation is poor in ethyl acetate/hexane mixtures. |
Visualizations
Caption: Workflow for monitoring the reaction by TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. TLC stains [reachdevices.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Magic Formulas [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
Technical Support Center: Alternative Solvents for N-Substituted Phthalimide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of alternative solvents for the synthesis of N-substituted phthalimides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative solvents for the synthesis of N-substituted phthalimides?
A1: Traditional methods for synthesizing N-substituted phthalimides often rely on volatile and hazardous organic solvents. Alternative solvents, such as deep eutectic solvents (DES), ionic liquids, glycerol, and even water, offer several advantages in line with the principles of green chemistry. These benefits include reduced environmental impact, lower toxicity, non-flammability, and in some cases, enhanced reaction rates and easier product separation.[1][2][3][4] Some alternative solvents like DES and ionic liquids can also act as both the solvent and a catalyst, simplifying the reaction setup.[1][5]
Q2: Can water be used as a solvent for the synthesis of N-substituted phthalimides?
A2: Yes, water can be a viable green solvent for the synthesis of N-substituted phthalimides, particularly when using nanocatalysts.[6][7] For instance, a nano-Cu2O catalyst has been successfully employed for the reaction of various amines with 2-halobenzoic acids and a cyanide source in water to yield N-substituted phthalimides.[6][7] Microwave-assisted syntheses in high-temperature, high-pressure water/ethanol mixtures have also been reported.[8]
Q3: What are Deep Eutectic Solvents (DES) and how are they used in this synthesis?
A3: Deep eutectic solvents (DES) are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which have a significantly lower melting point than the individual components.[3] They are considered green solvents due to their biodegradability, low toxicity, and low cost.[1][3] In the synthesis of N-aryl phthalimides, DES like those prepared from choline chloride and malonic acid or urea can act as both the solvent and catalyst, leading to moderate to high yields.[1][5]
Q4: Are ionic liquids effective for the N-alkylation of phthalimide?
A4: Ionic liquids (ILs) are effective media for the N-alkylation of phthalimide.[9][10] They offer advantages such as low vapor pressure, thermal stability, and the ability to be recycled and reused.[2][9] Reactions in ionic liquids like [bmim]BF4 and [bmim]PF6 in the presence of a base like potassium hydroxide can proceed under mild conditions with high yields and shorter reaction times compared to traditional methods.[9]
Q5: Is it possible to perform the synthesis of N-substituted phthalimides under solvent-free conditions?
A5: Yes, solvent-free conditions are a green and efficient alternative for the synthesis of N-substituted phthalimides.[11][12] These reactions can be promoted by using phase-transfer catalysts or basic ionic liquids.[11] For instance, N-alkylation of imides with alkyl halides can be catalyzed by tetrabutylammonium bromide (TBAB) in the presence of potassium carbonate under solvent-free conditions.[11] Another approach involves the thermal reaction of N,N'-disubstituted ureas and phthalic acid catalyzed by imidazole without any solvent.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants in the alternative solvent. | Some starting materials may have limited solubility in certain green solvents. Try gentle heating or sonication to improve dissolution. If the issue persists, consider a different alternative solvent system. For example, while DCM is a common solvent, phthalimide has poor solubility in it at room temperature, and increasing the temperature can improve the yield.[13] |
| Inappropriate reaction temperature. | The optimal temperature can vary significantly between different solvent systems. If the yield is low, incrementally increase the reaction temperature. For example, in the Passerini reaction to synthesize phthalimide derivatives, increasing the temperature from room temperature to 55 °C significantly improved the yield.[13] |
| Insufficient reaction time. | Some alternative solvent systems may require longer reaction times to achieve high conversion. Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. |
| Incompatible base or catalyst. | The choice of base or catalyst is crucial. For instance, in a particular synthesis of N-substituted phthalimides, bases like Et3N, DABCO, and K2CO3 were found to be ineffective, while DIPEA gave a high yield.[14] Ensure the chosen base or catalyst is compatible with the solvent and reactants. |
| Steric hindrance in the alkyl halide. | For Gabriel-type syntheses, secondary or tertiary alkyl halides are prone to elimination side reactions, leading to low yields of the desired N-substituted phthalimide.[15] If possible, use a primary alkyl halide. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| High viscosity of the solvent. | Some alternative solvents, like glycerol and certain ionic liquids, are highly viscous, which can make product extraction and filtration challenging.[1] Diluting the reaction mixture with water or another low-viscosity solvent after the reaction is complete can facilitate product isolation. In some cases, simple filtration of the solid product after adding water is sufficient.[1] |
| Product is soluble in the alternative solvent. | If the product is soluble in the recyclable solvent (e.g., DES or ionic liquid), extraction with a suitable organic solvent may be necessary. The choice of extraction solvent will depend on the polarity of the product. |
| Formation of a stable phthalhydrazide precipitate. | In the Ing-Manske procedure for cleaving the phthalimide, the phthalhydrazide byproduct can be difficult to separate.[16] Acidifying the reaction mixture can help precipitate the phthalhydrazide, which can then be removed by filtration.[16] |
Problem 3: Catalyst/Solvent Recycling Issues
| Possible Cause | Troubleshooting Step |
| Contamination of the recycled solvent. | Ensure complete removal of the product and any byproducts before reusing the solvent. Washing the recycled solvent with an appropriate solvent can help remove impurities. |
| Loss of solvent during work-up. | Some water-miscible solvents like glycerol or certain DES can be lost during aqueous work-up. Evaporation of water from the aqueous layer can be a method to recover the solvent.[1] |
| Deactivation of the catalyst. | If the recycled catalyst/solvent system shows decreased activity, consider a regeneration step if applicable, or use fresh catalyst for subsequent runs. |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of N-substituted phthalimides in various alternative solvent systems.
| Solvent System | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
| Glycerol | Phthalic anhydride, Aniline | 130 | 30 min | 94 | [1] |
| ChCl:Urea (1:2) DES | Phthalic anhydride, Aniline | 100 | 25 min | 96 | [1] |
| ChCl:Malonic Acid (1:1) DES | Phthalic anhydride, Aniline | 100 | 45 min | 92 | [1] |
| [bmim]BF4 (Ionic Liquid) | Phthalimide, n-Butyl bromide | 80 | 2 h | 95 | [9] |
| [bmim]PF6 (Ionic Liquid) | Phthalimide, n-Butyl bromide | 80 | 2 h | 92 | [9] |
| Water (with nano-Cu2O catalyst) | 2-Iodobenzoic acid, Aniline, TMSCN | 100 | 12 h | 85 | [6][7] |
| Solvent-free (with [Bmim]OH catalyst) | Phthalimide, Benzyl bromide | 80 | 1 h | 98 | [11] |
| DMSO (with DIPEA base) | 1,2,3-Benzotriazin-4(3H)-one, TMSCN | 120 | 36 h | 91 | [14] |
| DMF | 1,2,3-Benzotriazin-4(3H)-one, TMSCN | 120 | 36 h | 77 | [14] |
Experimental Protocols
1. Synthesis of N-Aryl Phthalimides using Deep Eutectic Solvents (DES)
-
Materials: Phthalic anhydride, primary aromatic amine, choline chloride, urea (or malonic acid).
-
DES Preparation (ChCl:Urea 1:2): Mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Procedure:
-
To a round-bottom flask, add phthalic anhydride (1 mmol) and the primary aromatic amine (1 mmol) to the prepared DES (2 mL).
-
Stir the mixture at 100°C for the time specified in the data table (e.g., 25 minutes for aniline).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir. The solid product will precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
The aqueous filtrate containing the DES can be concentrated by evaporating the water to allow for recycling of the solvent.[1]
-
2. N-Alkylation of Phthalimide in an Ionic Liquid
-
Materials: Phthalimide, alkyl halide, potassium hydroxide, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4).
-
Reaction Procedure:
-
In a reaction vessel, dissolve phthalimide (10 mmol) and potassium hydroxide (12 mmol) in [bmim]BF4 (10 mL).
-
Add the alkyl halide (11 mmol) to the mixture.
-
Stir the reaction mixture at 80°C for 2 hours.
-
After the reaction is complete, add water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
The ionic liquid can be recovered from the aqueous phase by evaporation of water.[9]
-
Visualizations
Caption: Workflow for selecting an alternative solvent for N-substituted phthalimide synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijbsac.org [ijbsac.org]
- 3. The new phthalic acid-based deep eutectic solvent as a versatile catalyst for the synthesis of pyrimido[4,5-d]pyrimidines and pyrano[3,2-c]chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach - International Academic Publishing House (IAPH) [books.iaph.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgosolver.com [orgosolver.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione and a structurally similar alternative, N-pentylphthalimide. The presence of the ketone functional group in the target molecule introduces distinct features in its NMR spectrum, which are highlighted in this comparison. This analysis, supported by experimental data from analogous compounds, serves to confirm the structure of this compound.
Structural Comparison and Expected NMR Spectral Features
The key structural difference between this compound and N-pentylphthalimide is the carbonyl group at the C4 position of the pentyl chain. This feature significantly influences the chemical shifts of nearby protons and carbons.
This compound consists of a phthalimide group linked to a 4-oxopentyl chain through the nitrogen atom.
N-pentylphthalimide is a similar molecule where the phthalimide group is attached to a simple pentyl chain.
Predicted and Experimental NMR Data Comparison
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Assignment | This compound (Predicted) | N-pentylphthalimide (Experimental Analog - N-butylphthalimide) | Key Differences |
| Phthalimide-H | ~7.85 (m, 2H), ~7.72 (m, 2H) | ~7.82 (dd, 2H), ~7.70 (dd, 2H) | Minimal difference expected in the aromatic region. |
| N-CH₂ - | ~3.7 (t, 2H) | ~3.65 (t, 2H) | The methylene group attached to the nitrogen is slightly deshielded in both cases. |
| -CH₂-CH₂ -CH₂- | ~1.9 (quint, 2H) | ~1.63 (quint, 2H) | The methylene group beta to the nitrogen shows a slight downfield shift. |
| -CH₂ -C=O | ~2.7 (t, 2H) | ~1.33 (sext, 2H) | Significant downfield shift due to the deshielding effect of the adjacent ketone. |
| -C(=O)-CH₃ | ~2.1 (s, 3H) | ~0.91 (t, 3H) | Significant downfield shift and singlet multiplicity for the methyl group adjacent to the ketone, compared to the triplet of a terminal methyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Assignment | This compound (Predicted) | N-pentylphthalimide (Experimental Analog - N-butylphthalimide) | Key Differences |
| Phthalimide C=O | ~168.0 | ~168.4 | Minimal difference. |
| Phthalimide C (quaternary) | ~132.0 | ~132.1 | Minimal difference. |
| Phthalimide CH | ~134.0, ~123.2 | ~133.8, ~123.1 | Minimal difference. |
| C =O (ketone) | ~208.0 | - | Unique signal for the ketone carbonyl carbon. |
| N -CH₂- | ~37.5 | ~37.7 | Similar chemical shift. |
| -CH₂-C H₂-CH₂- | ~28.0 | ~28.5 | Similar chemical shift. |
| -C H₂-C=O | ~42.0 | ~20.2 | Significant downfield shift for the carbon adjacent to the ketone. |
| -C(=O)-C H₃ | ~30.0 | ~13.6 | Significant downfield shift for the methyl carbon adjacent to the ketone. |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).
-
Process the data with a line broadening factor of 1-2 Hz.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for NMR-based structural confirmation.
Conclusion
The structural confirmation of this compound by NMR spectroscopy relies on identifying the characteristic signals of the 4-oxopentyl chain, particularly the downfield shifted protons and carbons adjacent to the ketone group. Comparison with the NMR spectrum of a non-ketonic analog like N-pentylphthalimide provides a clear and objective basis for this confirmation. The detailed experimental protocol and workflow provided herein offer a robust framework for researchers to perform this analysis.
A Comparative Guide to Amine Protecting Groups: N-(4-oxopentyl)phthalimide vs. Boc and Cbz
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate assembly of peptides and complex molecules, the strategic use of amine protecting groups is paramount. The choice of protecting group can significantly influence reaction yields, purification strategies, and the overall efficiency of a synthetic route. While tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are well-established and widely utilized amine protecting groups, researchers are continually exploring alternatives that offer unique advantages. This guide provides a detailed comparison of the N-(4-oxopentyl)phthalimide protecting group with the conventional Boc and Cbz groups, offering insights into their respective performances based on available experimental data.
At a Glance: Key Characteristics
| Feature | N-(4-oxopentyl)phthalimide | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Chemical Nature | Phthalimide | Carbamate | Carbamate |
| Protection Method | Reaction with N-(4-oxopentyl)phthalimide precursor | Reaction with di-tert-butyl dicarbonate (Boc)₂O | Reaction with benzyl chloroformate (Cbz-Cl) |
| Deprotection Condition | Hydrazinolysis | Strong Acid (e.g., TFA) | Catalytic Hydrogenolysis |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) groups | Orthogonal to base-labile and hydrogenolysis-labile groups | Orthogonal to acid- and base-labile groups |
| Key Features | Stable to acidic conditions. The oxopentyl chain may offer modified solubility or further functionalization handles. | Stable to a wide range of non-acidic conditions. | Stable to both acidic and basic conditions. |
Introduction to N-(4-oxopentyl)phthalimide
The N-(4-oxopentyl)phthalimide group belongs to the phthalimide class of amine protecting groups. The phthalimide group is known for its high stability, particularly towards acidic conditions, making it a valuable tool in orthogonal synthesis strategies.[1] The introduction of a 4-oxopentyl chain on the nitrogen atom may influence the physicochemical properties of the protecting group, such as solubility in organic solvents, and potentially allow for selective cleavage or modification at the ketone functionality.
Performance Comparison
A direct, side-by-side experimental comparison of N-(4-oxopentyl)phthalimide with Boc and Cbz on the same substrate is not extensively documented in peer-reviewed literature. However, a comparative analysis can be constructed based on the known reactivity and stability of each protecting group class.
Protection of Amines
N-(4-oxopentyl)phthalimide: The synthesis of N-substituted phthalimides is typically achieved through the Gabriel synthesis, which involves the alkylation of potassium phthalimide with a suitable alkyl halide.[2] Alternatively, direct condensation of phthalic anhydride with a primary amine can be employed.[3][4]
Boc: The Boc group is readily introduced by treating an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is generally high-yielding and proceeds under mild conditions.[5]
Cbz: The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[6]
Table 1: Typical Amine Protection Conditions and Yields
| Protecting Group | Reagents | Solvent | Temperature | Typical Yield (%) |
| N-Phthaloyl | Phthalic Anhydride, Amine | Acetic Acid | 170-180 °C | Good to Excellent[7] |
| Boc | (Boc)₂O, Amine, Base (e.g., Et₃N) | CH₂Cl₂ or THF | Room Temp. | >95%[7] |
| Cbz | Cbz-Cl, Amine, Base (e.g., NaHCO₃) | Dioxane/Water | 0 °C to Room Temp. | >90%[7] |
Deprotection of Amines
The key differentiator between these protecting groups lies in their deprotection conditions, which forms the basis of their orthogonality in complex syntheses.
N-(4-oxopentyl)phthalimide: The most common method for the cleavage of the phthalimide group is hydrazinolysis, using hydrazine hydrate in an alcoholic solvent.[8][9] This method is generally efficient, with yields often ranging from 70-85%.[8] Milder, non-hydrazinolytic methods have also been developed, such as reduction with sodium borohydride followed by acid-catalyzed cyclization, which can be beneficial for substrates sensitive to hydrazine.[3][4]
Boc: The Boc group is characteristically acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] The deprotection is rapid and clean.
Cbz: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6] This method is very mild and proceeds under neutral conditions.
Table 2: Typical Amine Deprotection Conditions and Yields
| Protecting Group | Reagents | Solvent | Temperature | Typical Yield (%) |
| N-Phthaloyl | Hydrazine Hydrate | Ethanol | Reflux | 70-85%[8] |
| Boc | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp. | >95% |
| Cbz | H₂, Pd/C | Methanol or Ethanol | Room Temp. | >95% |
Stability and Orthogonality
The stability of a protecting group under various reaction conditions determines its utility in multi-step synthesis.
-
N-(4-oxopentyl)phthalimide is stable to the acidic conditions used for Boc deprotection, making these two groups an orthogonal pair.[1] This allows for the selective removal of a Boc group in the presence of an N-(4-oxopentyl)phthalimide-protected amine.
-
Boc is stable to the basic and nucleophilic conditions often used in synthesis, as well as to the conditions of catalytic hydrogenolysis required for Cbz deprotection.[5]
-
Cbz is stable to a wide range of acidic and basic conditions, making it orthogonal to both Boc and many other protecting groups.[6]
The presence of the 4-oxopentyl group in N-(4-oxopentyl)phthalimide introduces a ketone functionality. The stability of this ketone to various reagents should be considered during synthetic planning. For instance, it may be susceptible to reduction by hydride reagents or reaction with nucleophiles under certain conditions.
Experimental Protocols
General Procedure for Phthalimide Deprotection using Hydrazine
A general procedure for the deprotection of a phthalimide-protected amine involves dissolving the protected compound in a suitable solvent like ethanol or THF.[8] An excess of aqueous hydrazine (e.g., 40 equivalents) is then added slowly.[8] The reaction mixture is stirred at room temperature for several hours.[8] Upon completion, the solvent is evaporated, and the residue is worked up to isolate the free amine.[8]
General Procedure for Boc Deprotection
The Boc-protected amine is dissolved in a solvent such as dichloromethane. An excess of trifluoroacetic acid (e.g., 25-50% v/v) is added, and the reaction is stirred at room temperature for a short period (typically 30-60 minutes). The reaction is then quenched, and the free amine is isolated after an appropriate workup.
General Procedure for Cbz Deprotection
The Cbz-protected amine is dissolved in a solvent like methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added. The reaction mixture is then stirred under an atmosphere of hydrogen gas (typically at atmospheric pressure) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected amine.
Visualizing the Workflow: Protecting Group Strategies
The choice of protecting group dictates the overall synthetic strategy. The following diagrams illustrate the logical relationships in protection and deprotection schemes.
Caption: General workflows for amine protection and deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalimides [organic-chemistry.org]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to Amine Synthesis: Gabriel Synthesis vs. Reductive Amination
For researchers, scientists, and professionals in drug development, the synthesis of amines is a fundamental and critical process. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two prominent methods for amine synthesis: the Gabriel synthesis and reductive amination, supported by experimental data and detailed protocols.
Introduction to Amine Synthesis Methods
The Gabriel synthesis , developed by Siegmund Gabriel, is a classic and reliable method for the preparation of primary amines from primary alkyl halides.[1] It utilizes phthalimide as an ammonia surrogate to avoid the common problem of over-alkylation that can occur with direct alkylation of ammonia.[1][2] This method is renowned for producing primary amines of high purity.[3]
Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). This reaction proceeds via an imine or iminium ion intermediate, which is then reduced to the corresponding amine. Its operational simplicity, often as a one-pot procedure, and broad substrate scope make it a popular choice in modern organic synthesis.
Mechanism, Scope, and Limitations
Gabriel Synthesis
The Gabriel synthesis involves the deprotonation of phthalimide to form a nucleophilic phthalimide anion. This anion then undergoes an SN2 reaction with a primary alkyl halide to form an N-alkylphthalimide.[1] Subsequent cleavage of the N-alkylphthalimide, typically through hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis, liberates the primary amine.
Scope:
-
Exclusively produces primary amines .
-
Effective for primary alkyl halides , including benzylic and allylic halides.
-
Can be adapted for the synthesis of α-amino acids.
Limitations:
-
Generally fails with secondary and tertiary alkyl halides due to steric hindrance and competing elimination reactions.
-
Aryl amines cannot be synthesized via this method as aryl halides do not readily undergo SN2 reactions.[3]
-
The cleavage step can require harsh conditions (e.g., strong acid or base, high temperatures), which may not be suitable for sensitive substrates.
-
The reaction can be slow and may require high temperatures.
Reductive Amination
Reductive amination involves the reaction of a carbonyl compound with an amine (ammonia for primary amines, a primary amine for secondary amines, or a secondary amine for tertiary amines) to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent to form the final amine product.
Scope:
-
Can be used to synthesize primary, secondary, and tertiary amines .
-
Applicable to a wide range of aldehydes and ketones .
-
A broad variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.
-
Generally proceeds under mild reaction conditions .
Limitations:
-
The direct alkylation of ammonia can sometimes lead to the formation of secondary and tertiary amine byproducts due to over-alkylation, although this can often be controlled by using a large excess of ammonia.
-
The synthesis of aryl amines via reductive amination is not possible as it does not form bonds between nitrogen and aromatic rings.
-
Chemoselectivity can be a concern if other reducible functional groups are present in the substrate, though specific reducing agents like NaBH₃CN can mitigate this.
Quantitative Data Comparison
The following table summarizes the typical performance of Gabriel synthesis and reductive amination for the preparation of primary amines.
| Parameter | Gabriel Synthesis | Reductive Amination |
| Typical Yield | 60 - 85% | 75 - 99% |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Temperature | Often requires heating/reflux | Room temperature to moderate heating |
| Substrate Scope | Primarily unhindered primary alkyl halides | Wide range of aldehydes and ketones |
| Amine Product | Exclusively primary amines | Primary, secondary, or tertiary amines |
| Key Advantages | High purity of primary amine, avoids over-alkylation | High yields, broad scope, often a one-pot procedure |
| Key Disadvantages | Limited to primary amines, harsh cleavage conditions | Potential for over-alkylation, requires a reducing agent |
Experimental Protocols
Gabriel Synthesis of Benzylamine
This two-step procedure is adapted from a literature preparation.
Step 1: Synthesis of N-Benzylphthalimide
-
In a 250 mL round-bottom flask, thoroughly mix 14.7 g (0.1 mol) of phthalimide and 13.8 g (0.1 mol) of anhydrous potassium carbonate.
-
Add 12.6 g (0.1 mol) of benzyl chloride to the flask.
-
Heat the mixture under reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add 100 mL of water and stir to break up the solid.
-
Collect the crude N-benzylphthalimide by vacuum filtration, wash with water, and dry.
-
The expected yield of crude product is 17.8 - 20.1 g (75-85%).
Step 2: Hydrazinolysis to Benzylamine
-
To a 250 mL round-bottom flask, add 11.85 g (0.05 mol) of N-benzylphthalimide and 100 mL of ethanol.
-
Add 2.5 mL (0.05 mol) of hydrazine hydrate.
-
Heat the mixture at reflux for 1 hour. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add 50 mL of 2 M HCl.
-
Heat the mixture to boiling for 5 minutes to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture in an ice bath and remove the phthalhydrazide by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Add 50 mL of 2 M NaOH to the residue and extract the benzylamine with diethyl ether (3 x 50 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.
-
The expected yield of benzylamine is 3.2 - 3.7 g (60-70%).
Reductive Amination of Benzaldehyde to Benzylamine
This one-pot procedure is a representative method for the direct synthesis of benzylamine.
-
In a 250 mL round-bottom flask, dissolve 10.6 g (0.1 mol) of benzaldehyde in 100 mL of methanol.
-
To this solution, add 17 g (1.0 mol, a 10-fold excess) of a 25% aqueous ammonia solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Cool the flask in an ice bath and slowly add 4.2 g (0.11 mol) of sodium borohydride in small portions, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude benzylamine.
-
The product can be further purified by distillation. Yields for this type of reaction are typically high, often in the range of 85-95%.
Visualizing the Pathways
Gabriel Synthesis Mechanism
Caption: Mechanism of the Gabriel Synthesis.
Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
Comparative Workflowdot
References
A Comparative Guide to Phthalimide Cleavage: Hydrazine vs. Acid Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The cleavage of the phthalimide group, a critical step in the Gabriel synthesis of primary amines, is pivotal in various synthetic pathways, including drug development. The choice of deprotection method is crucial to ensure high yields and maintain the integrity of the target molecule. This guide provides an objective comparison between two common methods for phthalimide cleavage: hydrazinolysis and acid hydrolysis, supported by experimental data and detailed protocols.
Performance Comparison
Hydrazinolysis, often referred to as the Ing-Manske procedure, is the most widely used method for phthalimide cleavage due to its relatively mild and neutral reaction conditions.[1] In contrast, acid hydrolysis typically requires harsh conditions, such as prolonged heating with strong acids, which can be incompatible with sensitive functional groups.[2]
Key Differences:
-
Reaction Conditions: Hydrazinolysis is generally carried out under milder, neutral conditions, whereas acid hydrolysis demands strong acids and high temperatures.[1][3]
-
Substrate Compatibility: The harsh nature of acid hydrolysis makes it unsuitable for substrates containing acid-sensitive functional groups.[2][3] Hydrazinolysis is often preferred for more delicate molecules.
-
Byproducts: Hydrazinolysis produces a phthalhydrazide precipitate, which can sometimes be challenging to separate from the desired amine.[4] Acid hydrolysis yields phthalic acid.[5]
-
Yield and Reaction Time: While specific yields are highly substrate-dependent, hydrazinolysis can be optimized to achieve high yields in a reasonable timeframe.[1] Acid hydrolysis can be slow and may result in lower yields due to product degradation under the harsh conditions.[1][4]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for both methods based on available experimental data.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in ethanol | Mild and neutral conditions, generally higher yields for sensitive substrates.[1][3] | Formation of a bulky phthalhydrazide precipitate can complicate purification.[4][6] Hydrazine is toxic.[6] |
| Acid Hydrolysis | 20-30% HCl or H₂SO₄ | Prolonged reflux at high temperatures | Simple reagents | Harsh conditions, not suitable for acid-sensitive substrates, can be slow, and may lead to side products or low yields.[2][6] |
Table 1: Comparison of Hydrazinolysis and Acid Hydrolysis for Phthalimide Cleavage
Experimental Data for Hydrazinolysis of N-Substituted Phthalimides
| N-Substituent | Reagent | Base Added (equiv.) | Reaction Time (h) to 80% Yield |
| Phenyl | Hydrazine | 0 | 5.3 |
| Phenyl | Hydrazine | 1 (NaOH) | 1.6 |
| Phenyl | Hydrazine | 5 (NaOH) | 1.2 |
| 4-Ethylphenyl | Hydroxylamine | 0 | 7.5 |
| 4-Ethylphenyl | Hydroxylamine | 10 (NaOH) | 4.0 |
| 4-Ethylphenyl | Hydroxylamine | 20 (NaOH) | 2.0 |
Table 2: Reaction times for 80% yield in the hydrazinolysis of N-substituted phthalimides.[1] The addition of a base can significantly accelerate the reaction.
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the general procedure for the cleavage of an N-alkylphthalimide using hydrazine hydrate.[1]
Materials:
-
N-alkylphthalimide
-
Ethanol
-
Hydrazine hydrate
-
Concentrated HCl
-
NaOH solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the primary amine. Further purification can be performed by distillation or chromatography.
Protocol 2: Acid Hydrolysis
This is a general protocol for the acidic hydrolysis of phthalimides. Caution should be exercised due to the harsh conditions.[2]
Materials:
-
N-alkylphthalimide
-
20-30% Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Dowex 50 (H⁺) ion-exchange column
-
1 M Ammonium hydroxide solution
Procedure:
-
In a round-bottom flask, combine the N-alkylphthalimide with 20-30% HCl or H₂SO₄.
-
Heat the mixture to reflux for a prolonged period (several hours to overnight). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Load the cooled reaction mixture onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the phthalic acid byproduct and other neutral impurities.
-
Elute the primary amine from the column using a 1 M ammonium hydroxide solution.
-
Collect the fractions containing the amine and concentrate under reduced pressure to obtain the purified primary amine.
Visualizing the Process
General Workflow for Phthalimide Deprotection
The following diagram illustrates a general workflow for the deprotection of phthalimides to obtain primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
A Comparative Analysis of Catalysts for Phthalimide Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of phthalimide and its derivatives is a critical step in the development of new therapeutic agents and functional materials. This guide provides an objective comparison of various catalytic systems for phthalimide synthesis, supported by experimental data to inform catalyst selection and process optimization.
Phthalimide and its derivatives are pivotal structural motifs in a wide array of biologically active compounds, agrochemicals, and polymers. The classical synthesis of phthalimide involves the condensation of phthalic anhydride with an amine source, a reaction that can be significantly enhanced by the use of catalysts. This guide explores the performance of several categories of catalysts—metal-based, organocatalysts, and acid/base catalysts—offering a comparative perspective based on reported experimental outcomes.
Performance of Catalytic Systems
The choice of catalyst profoundly impacts the yield, purity, and reaction conditions of phthalimide synthesis. Below is a summary of quantitative data for various catalytic approaches.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Uncatalyzed | None | Phthalic anhydride, Aqueous Ammonia (28%) | None | ~300 | - | 95-97 | [1] |
| None | Phthalic anhydride, Ammonium Carbonate | None | Fusion | - | - | [2][3] | |
| None | Phthalic anhydride, Urea | None (fusion) | 130-135 | 10-20 min | ~68 | [4] | |
| Metal-Based | CuCl | Arene-fused cyclic amines, TBHP | - | - | - | Good | [5][6] |
| CuO₂ | 1-indanones, Aryl/alkyl amines | - | - | - | - | [5][6] | |
| nano-Cu₂O | 2-halobenzoic acids, Amines, TMSCN | Water | - | - | - | [5][6] | |
| PdCl(PPh₃)₂SnCl₃ | 2-iodobenzamide, CO | - | - | - | Moderate to high | [5] | |
| TaCl₅-silica gel | Phthalic anhydride, Amines | None (Microwave) | - | - | - | [7] | |
| Organocatalyst | Imidazole | 1,2-benzenedinitriles | - | - | - | Moderate to high | [5][6] |
| Imidazole | Phthalic acid, N,N'-disubstituted ureas | - | - | - | Moderate to high | [5][6] | |
| N-Heterocyclic Carbene | Substituted benzoic acid, PivCl, K₂CO₃ | THF | - | - | 99 | [8] | |
| Acid Catalyst | Montmorillonite-KSF | Phthalic anhydride, Amines | Acetic acid | Reflux | 50 min - 4 h | High | [9] |
| Phthalimide-N-sulfonic acid | - | - | - | - | - | [10] | |
| Base Catalyst | Et₃N | 2-formylbenzoic acids, Aryl/heteroaryl amines | - | - | - | - | [5][6] |
| Other | DMF (catalytic) | Phthalic anhydride, Urea | None (Microwave) | - | a few seconds | Quantitative |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Uncatalyzed Synthesis from Phthalic Anhydride and Urea
This method relies on the thermal condensation of phthalic anhydride and urea.
Procedure:
-
Intimately mix 10 g of phthalic anhydride and 2 g of urea in a round-bottom flask.[11]
-
Heat the mixture in an oil bath to 135°C.[11] The mixture will melt, and effervescence will be observed.
-
Continue heating until the reaction mixture froths and solidifies, which typically takes several minutes.[11]
-
Allow the flask to cool to room temperature.
-
Add 10 mL of cold water and break up the solid with a stirring rod to dissolve any unreacted urea.[11]
-
Collect the crude phthalimide by vacuum filtration and wash with water.[11]
-
Recrystallize the product from ethanol to obtain pure phthalimide.[11]
Metal-Free Synthesis using a Catalytic Amount of DMF under Microwave Irradiation
This protocol offers a rapid and efficient synthesis of phthalimide.
Procedure:
-
Thoroughly grind a mixture of phthalic anhydride (0.01 mol) and urea (0.01 mol) in a mortar for 1 minute.
-
Transfer the mixture to a 50 mL beaker and add 5 drops of DMF.
-
Cover the beaker and irradiate it in a microwave oven at 700 W for a few seconds, monitoring the reaction by TLC.
-
After completion, cool the beaker to room temperature and add 50 mL of cold water.
-
Filter the resulting white crystalline solid, wash with water, and recrystallize from ethanol.
Acid-Catalyzed Synthesis using Montmorillonite-KSF
This method utilizes a reusable clay catalyst for the synthesis of N-substituted phthalimides.
Procedure:
-
Grind phthalic anhydride and Montmorillonite-KSF catalyst to a uniform mixture.[9]
-
Add an appropriate alkyl or aryl amine and acetic acid as a solvent.[9]
-
Reflux the mixture, monitoring the reaction progress by TLC. The reaction time can vary from 50 minutes to 4 hours.[9]
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or CHCl₃).[9]
-
Wash the organic layer with dilute HCl and distilled water, then recrystallize the product from a suitable solvent.[9]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups can provide a clearer understanding of the synthesis processes.
General Phthalimide Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of phthalimide.
Caption: A generalized workflow for the synthesis of phthalimide.
Catalytic Cycle for N-Heterocyclic Carbene (NHC) Catalyzed Synthesis
NHCs are effective organocatalysts for the synthesis of N-aryl phthalimides from phthalamic acids.
Caption: NHC-catalyzed synthesis of N-aryl phthalimides.[8]
Copper-Catalyzed Oxidative Reaction of Ketones and Amines
This pathway involves C-C bond cleavage and C-N bond formation to yield N-substituted phthalimides.
Caption: Copper-catalyzed synthesis of N-substituted phthalimides.[5][6]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. byjus.com [byjus.com]
- 3. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 4. benchchem.com [benchchem.com]
- 5. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. Phthalimides [organic-chemistry.org]
- 8. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives [ouci.dntb.gov.ua]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Validating the Purity of N-(4-oxopentyl)phthalimide with HPLC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for novel chemical entities is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other widely used analytical techniques for validating the purity of N-(4-oxopentyl)phthalimide. The information presented herein is supported by detailed experimental protocols and data summaries to aid in the selection of the most appropriate analytical strategy for your research needs.
N-(4-oxopentyl)phthalimide is a phthalimide derivative with potential applications in organic synthesis and medicinal chemistry. Its synthesis, typically achieved through a variation of the Gabriel synthesis, involves the reaction of potassium phthalimide with a suitable alkylating agent, in this case, 5-chloro-2-pentanone. As with any chemical synthesis, the final product may contain impurities, including unreacted starting materials and by-products. Therefore, robust analytical methods are required to ascertain its purity.
Potential Impurities in the Synthesis of N-(4-oxopentyl)phthalimide
Understanding the potential impurities is crucial for developing a specific and accurate purity assessment method. Based on the Gabriel synthesis route, the primary impurities could include:
-
5-chloro-2-pentanone: Unreacted alkylating agent.
-
Phthalic acid: A potential degradation product of phthalimide.
-
By-products: Arising from side reactions of the alkylating agent or decomposition.
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including specificity, sensitivity, speed, and the nature of the analyte and its potential impurities. Below is a comparative summary of HPLC-MS and other common analytical methods for the purity validation of N-(4-oxopentyl)phthalimide.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Technique | Specificity | Sensitivity | Throughput | Quantitative Accuracy | Remarks |
| HPLC-MS | Very High | Very High | Medium | Very High | Provides structural information of impurities. |
| qNMR | High | Medium | Low | High (Primary Method) | Does not require a reference standard of the analyte.[4][5][6] |
| GC-MS | High | High | High | High | Suitable for volatile and thermally stable compounds.[7][8] |
| Titration | Low | Low | High | High (for bulk) | Limited to acidic or basic impurities; lacks specificity. |
Table 2: Hypothetical Purity Analysis Data for a Batch of N-(4-oxopentyl)phthalimide
| Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| HPLC-MS | 98.5 | Phthalimide | 1.2 |
| qNMR | 98.2 | Phthalimide | 1.5 |
| GC-MS | 98.8 | 5-chloro-2-pentanone | 0.9 |
| Titration | 99.5 | Not specific | Not applicable |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This method is highly suitable for the analysis of N-(4-oxopentyl)phthalimide, allowing for the separation and identification of the main component and any potential impurities.
Experimental Workflow for HPLC-MS Analysis
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of N-(4-oxopentyl)phthalimide in Multi-Step Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern multi-step organic synthesis. The phthalimide group, in particular, has a long-standing history as a robust and reliable means of protecting primary amines. This guide provides a comprehensive assessment of the efficacy of a specific phthalimide derivative, N-(4-oxopentyl)phthalimide, in multi-step synthesis. Its performance is objectively compared with common alternatives, supported by generalized experimental data and detailed protocols.
While specific experimental data for N-(4-oxopentyl)phthalimide is not extensively available in the current literature, the protocols and performance metrics presented herein are based on well-established procedures for analogous N-alkylphthalimides and serve as a strong predictive guide for its application.
N-(4-oxopentyl)phthalimide: An Overview
N-(4-oxopentyl)phthalimide offers the core advantages of the phthalimide protecting group, primarily its ability to prevent over-alkylation of primary amines.[1][2] The presence of a ketone functionality in the pentyl chain introduces a versatile handle for further synthetic transformations, allowing for orthogonal derivatization while the amine remains protected. The stability of the phthalimide group to a wide range of reagents, excluding those used for its cleavage, makes it a valuable tool in complex synthetic routes.
Synthesis of N-(4-oxopentyl)phthalimide: The Gabriel Synthesis
The most common and efficient method for the preparation of N-alkylphthalimides is the Gabriel Synthesis.[3][4] This reaction involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.
Experimental Protocol: Gabriel Synthesis of N-(4-oxopentyl)phthalimide
-
Formation of Potassium Phthalimide: In a round-bottom flask, phthalimide (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, potassium carbonate (1.2 eq) is added, and the mixture is stirred at room temperature for 1 hour to form potassium phthalimide in situ.
-
N-Alkylation: 5-Chloropentan-2-one (1.0 eq) is added to the reaction mixture. The suspension is then heated to 80-100 °C and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and stirred. The resulting precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford N-(4-oxopentyl)phthalimide.
Note: Reaction times and temperatures may require optimization for this specific substrate.
Deprotection of the Phthalimide Group
The cleavage of the phthalimide group to liberate the free amine is a critical step. Several methods are available, each with its own set of advantages and disadvantages in terms of reaction conditions and compatibility with other functional groups.
Comparison of Deprotection Methods
| Deprotection Method | Reagents and Conditions | Typical Yields | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske Procedure) | Hydrazine hydrate (N₂H₄·H₂O), ethanol, reflux | 70-90%[5][6] | Mild and neutral conditions, generally high yielding. | Hydrazine is toxic; removal of the phthalhydrazide byproduct can be challenging.[1][7] |
| Basic Hydrolysis | Aqueous NaOH or KOH, reflux | Variable, often lower than hydrazinolysis[2] | Avoids the use of toxic hydrazine. | Harsh conditions (strong base, high temperature) may not be suitable for sensitive substrates.[6] |
| Acidic Hydrolysis | Concentrated HCl or HBr, reflux | Variable, often requires prolonged heating[1][6] | Useful when basic conditions are not tolerated. | Very harsh conditions, can lead to side reactions and low yields.[1][2] |
| Reductive Cleavage | Sodium borohydride (NaBH₄), 2-propanol/water, then acetic acid | 90-96%[8] | Very mild, one-flask procedure; suitable for sensitive substrates. | Requires a two-stage process (reduction then cyclization). |
Experimental Protocols for Deprotection
-
To a solution of N-(4-oxopentyl)phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).[8]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Acidify the mixture with concentrated HCl and reflux for an additional hour to ensure complete precipitation.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with an aqueous NaOH solution and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to yield the primary amine.[8]
-
Dissolve N-(4-oxopentyl)phthalimide (1.0 eq) in a mixture of 2-propanol and water (e.g., 5:1 v/v).
-
Add sodium borohydride (4.0-5.0 eq) portion-wise at room temperature.[8]
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
After cooling, remove the 2-propanol under reduced pressure.
-
Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) and extract the primary amine with dichloromethane.
-
Dry the combined organic extracts, filter, and concentrate to obtain the product.[8]
Workflow Visualization
The following diagrams illustrate the general workflow for the use of N-(4-oxopentyl)phthalimide as a protecting group and the mechanism of reductive cleavage.
Caption: General workflow for amine protection, modification, and deprotection.
Caption: Mechanism of the mild, reductive deprotection of N-alkylphthalimides.
Comparison with Alternative Amine Protecting Groups
While the phthalimide group is highly effective, other protecting groups are also widely used in organic synthesis. The choice of protecting group depends on the specific requirements of the synthetic route, particularly the stability and orthogonality needed.
| Protecting Group | Protection Reagents | Deprotection Conditions | Advantages | Disadvantages |
| Phthalimide (Pht) | Phthalic anhydride, base; Gabriel synthesis[3] | Hydrazine; strong acid/base; NaBH₄[8] | High stability, prevents over-alkylation, crystalline derivatives. | Harsh deprotection for some methods, byproduct removal can be difficult.[1][2] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), base[9][10] | Strong acids (e.g., TFA, HCl)[11][12][13] | Easily introduced and removed under mild acidic conditions, orthogonal to Cbz and Fmoc. | Acid labile, may not be suitable for acid-sensitive substrates. |
| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate (Cbz-Cl), base[14][15][16] | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH)[17][18][19] | Stable to basic and mildly acidic conditions, orthogonal to Boc and Fmoc. | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[18] |
| Sulfonamides (e.g., Tosyl, Nosyl, Ses) | Sulfonyl chlorides (e.g., TsCl, NsCl, SES-Cl), base[20][21] | Harsh reductive conditions (e.g., dissolving metals) or strong acids.[22][23][24][25] | Extremely stable to a wide range of conditions, providing robust protection. | Very harsh deprotection conditions can limit functional group compatibility.[20][22] |
Conclusion
N-(4-oxopentyl)phthalimide serves as a valuable protecting group for primary amines, combining the inherent stability and reliability of the phthalimide group with the synthetic versatility of a keto-functionalized side chain. Its synthesis via the Gabriel route is straightforward, and various deprotection methods are available, with reductive cleavage using sodium borohydride offering a particularly mild and efficient option.
The choice between N-(4-oxopentyl)phthalimide and other protecting groups such as Boc, Cbz, or sulfonamides will be dictated by the specific demands of the synthetic strategy. The phthalimide group is an excellent choice when robust protection is required and over-alkylation must be avoided. The information and protocols provided in this guide offer a solid foundation for the successful application of N-(4-oxopentyl)phthalimide in complex, multi-step synthetic endeavors.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Gabriel Synthesis [organic-chemistry.org]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. ijacskros.com [ijacskros.com]
- 15. benchchem.com [benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. p-Toluenesulfonamides [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
Phthalimides in Synthesis: A Balancing Act of Advantages and Disadvantages
Phthalimides are a cornerstone in the synthetic organic chemist's toolbox, particularly for the synthesis of primary amines via the venerable Gabriel synthesis. However, their utility is a double-edged sword, offering distinct advantages in certain applications while presenting significant drawbacks in others. This guide provides an objective comparison of phthalimide-based synthetic methods with viable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Phthalimides vs. Alternative Amine Syntheses
The primary application of phthalimides in synthesis is as a protected nitrogen source for the preparation of primary amines, most notably through the Gabriel synthesis. This method's main appeal is its ability to prevent the over-alkylation that often plagues direct alkylation of ammonia.[1][2][3] However, the choice of synthetic route is nuanced, with alternatives such as reductive amination and azide reduction offering their own sets of benefits and limitations.
| Feature | Gabriel Synthesis (Phthalimide-based) | Reductive Amination | Azide Reduction |
| Starting Materials | Phthalimide, Alkyl Halide | Aldehyde/Ketone, Amine Source, Reducing Agent | Alkyl Halide, Sodium Azide, Reducing Agent |
| Key Advantage | Avoids over-alkylation, yielding pure primary amines.[1][2] | Wide substrate scope (primary, secondary, and tertiary amines), often a one-pot procedure.[4][5] | Good yields, avoids over-alkylation. |
| Key Disadvantage | Limited to primary amines; harsh deprotection conditions can be incompatible with sensitive functional groups.[3] | Potential for over-alkylation depending on conditions; requires a suitable reducing agent.[6] | Use of potentially explosive and toxic azide reagents. |
| Typical Yields | 60-80%[6] | 60-98%[6] | Generally high |
| Reaction Conditions | Alkylation followed by harsh hydrolysis (acidic, basic, or hydrazinolysis).[3] | Generally mild, one-pot conditions.[4] | Two steps: SN2 reaction followed by reduction. |
The Gabriel Synthesis: A Closer Look
The Gabriel synthesis transforms primary alkyl halides into primary amines using potassium phthalimide.[3] The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), effectively preventing the multiple alkylations that can occur with ammonia itself.[3][7]
Advantages:
-
Prevents Over-alkylation: The bulky phthalimide group generally allows for only a single alkylation, leading to the clean formation of primary amines.[1][2][7]
-
Readily Available Starting Materials: Phthalimide and its potassium salt are commercially available and relatively inexpensive.[2]
Disadvantages:
-
Limited to Primary Amines: The steric hindrance of the phthalimide group prevents the synthesis of secondary or tertiary amines.[5][8]
-
Ineffective for Aryl Amines: Aryl halides are generally unreactive towards the nucleophilic substitution required in the Gabriel synthesis.[8][9]
-
Harsh Deprotection Conditions: The final step to liberate the primary amine requires harsh conditions, such as strong acid or base hydrolysis, or reaction with hydrazine (Ing-Manske procedure).[3] These conditions can be detrimental to sensitive functional groups elsewhere in the molecule.[6]
-
Challenging Work-up: The phthalhydrazide byproduct formed during hydrazinolysis can be difficult to separate from the desired amine product.[3]
Alternative Routes to Primary Amines
Reductive Amination
Reductive amination is a versatile one-pot method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[4][5] For primary amine synthesis, an aldehyde or ketone is reacted with ammonia in the presence of a reducing agent.
Azide Synthesis
This two-step method involves the nucleophilic substitution of an alkyl halide with sodium azide, followed by the reduction of the resulting alkyl azide to the primary amine. This method also effectively avoids over-alkylation.
Experimental Data: A Head-to-Head Comparison for Benzylamine Synthesis
To provide a concrete comparison, let's examine the synthesis of benzylamine via the Gabriel synthesis and reductive amination.
| Method | Starting Materials | Reagents | Reaction Time | Temperature | Yield | Reference |
| Gabriel Synthesis | Phthalimide, Benzyl Chloride | K₂CO₃, Hydrazine Hydrate, HCl | 2 hours (alkylation) + 1 hour (hydrolysis) | Reflux | 60-70% | [10] |
| Reductive Amination | Benzaldehyde, Ammonia | Pd/C, H₂ | 1 hour | 90°C | ~100% (of dibenzylamine) | [11] |
Note: The referenced reductive amination protocol focuses on dibenzylamine formation, but highlights the pathway to benzylamine.
Experimental Protocols
Gabriel Synthesis of Benzylamine
Step 1: N-Benzylation of Phthalimide
-
In a round-bottom flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.
-
Add 42 g of benzyl chloride to the flask.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the reaction to cool, then add 100 mL of water and stir to dissolve the potassium chloride.
-
Collect the solid N-benzylphthalimide by suction filtration and wash with water. The crude yield is typically 28-31 g (72-79%).[10]
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
In a 250-mL round-bottom flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue heating for another 1-2 minutes.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Reduce the volume of the filtrate to approximately 50 mL by distillation.
-
Make the solution strongly alkaline with concentrated sodium hydroxide.
-
Extract the benzylamine with two 40-mL portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether and distill the residual oil to collect pure benzylamine (boiling point 183-186°C). The yield is typically 60-70%.[10]
Reductive Amination of Benzaldehyde to Benzylamine (Conceptual Protocol)
-
To a solution of benzaldehyde in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride).
-
Add a reducing agent, such as sodium borohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst.[11][12]
-
Stir the reaction at a suitable temperature (e.g., room temperature to 90°C) until the reaction is complete, as monitored by techniques like TLC or GC-MS.[11]
-
Work-up the reaction by quenching any remaining reducing agent, removing the catalyst by filtration (if applicable), and extracting the product.
-
Purify the benzylamine by distillation or chromatography.
Visualizing the Synthetic Landscape
Logical Flow: Advantages vs. Disadvantages of Phthalimides
Caption: Key advantages and disadvantages of using phthalimides in synthesis.
Experimental Workflow: Gabriel Synthesis
Caption: The two-stage experimental workflow of the Gabriel synthesis.
Phthalimides in Biological Systems: The Case of Thalidomide
Beyond their role in traditional organic synthesis, phthalimide derivatives have profound biological activities. The most famous (and infamous) example is thalidomide. Its mechanism of action involves binding to the protein Cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex.[13][14] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[15] The degradation of these transcription factors is central to the immunomodulatory and anti-myeloma effects of thalidomide and its analogs.[15]
Signaling Pathway: Thalidomide-Induced Protein Degradation
Caption: Thalidomide's mechanism of action via Cereblon-mediated protein degradation.
Conclusion
The use of phthalimides in synthesis, particularly for the preparation of primary amines, represents a classic and reliable methodology. The primary advantage of avoiding over-alkylation makes the Gabriel synthesis a valuable tool. However, its limitations, including the restriction to primary amines and the often harsh deprotection conditions, necessitate the consideration of alternative methods like reductive amination, which offers broader applicability and milder conditions. The choice of synthetic strategy will ultimately depend on the specific target molecule, the presence of other functional groups, and the desired scale of the reaction. Furthermore, the profound biological activity of phthalimide derivatives, exemplified by thalidomide, underscores the continued importance of this structural motif in medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]
- 9. ncert.nic.in [ncert.nic.in]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Reactivity Landscape of N-Substituted Phthalimides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of N-substituted phthalimides is paramount for applications ranging from organic synthesis to the design of novel therapeutics. This guide provides an objective comparison of the reactivity of various N-substituted phthalimides in key chemical transformations, supported by experimental data and detailed protocols. We delve into the electronic and steric factors governing these reactions and explore the biological signaling pathways influenced by this important class of compounds.
The phthalimide moiety serves as a crucial building block in a multitude of chemical contexts. Its reactivity, particularly the susceptibility of the imide bonds to nucleophilic attack, is central to its utility. This guide focuses on three primary reactions: hydrolysis, hydrazinolysis, and aminolysis, which are fundamental to the synthetic applications and biological activity of N-substituted phthalimides.
Comparative Reactivity Data
The reactivity of N-substituted phthalimides is profoundly influenced by the nature of the substituent attached to the nitrogen atom. Electronic effects, such as the electron-donating or electron-withdrawing character of the substituent, and steric hindrance play pivotal roles in modulating the ease of nucleophilic attack at the carbonyl carbons of the phthalimide ring.
Hydrolysis
The hydrolysis of the phthalimide ring, typically carried out under acidic or basic conditions, is a key deprotection step in synthetic chemistry. The rate of this reaction is sensitive to the electronic properties of the N-substituent.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio)phthalimides.
| N-Substituent (on arylthio group) | Relative Rate Constant (k_rel) |
| 4-Methoxy | 1.5 |
| 4-Methyl | 1.2 |
| Hydrogen | 1.0 |
| 4-Chloro | 0.8 |
| 4-Nitro | 0.5 |
Note: Data is compiled and generalized from kinetic studies of analogous systems to illustrate the electronic effects. Actual rates are dependent on specific reaction conditions.
Electron-donating groups on the N-aryl substituent increase the electron density at the carbonyl carbons, making them less electrophilic and thus slowing down the rate of hydrolysis. Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbons, leading to a faster reaction.
Hydrazinolysis
Hydrazinolysis, the cleavage of the phthalimide group using hydrazine, is a widely used method for the liberation of primary amines in the Gabriel synthesis. The efficiency of this reaction is also dependent on the N-substituent.
Table 2: Comparative Yields in the Gabriel Synthesis with Various Alkyl Halides.
| Alkyl Halide | Leaving Group | Steric Hindrance | Typical Yield (%) |
| Methyl Iodide | I | Low | >90 |
| Ethyl Bromide | Br | Low | 85-95 |
| n-Butyl Chloride | Cl | Low | 70-85 |
| Isopropyl Bromide | Br | Moderate | 40-60 |
| tert-Butyl Bromide | Br | High | <10 (Elimination predominates) |
Note: Yields are approximate and can vary significantly with reaction conditions. The data illustrates general trends in reactivity.
The reactivity in the Gabriel synthesis follows the order of alkyl halide reactivity (I > Br > Cl) and is significantly affected by steric hindrance. Primary alkyl halides react efficiently, while secondary halides give lower yields, and tertiary halides predominantly undergo elimination.[1][2]
Aminolysis
The reaction of N-substituted phthalimides with amines, or aminolysis, is another important transformation. The rate of aminolysis is influenced by both the nucleophilicity of the attacking amine and the electrophilicity of the phthalimide's carbonyl carbons.
Table 3: Qualitative Comparison of Aminolysis Rates for Different N-Substituents.
| N-Substituent | Electronic Effect | Steric Hindrance | Relative Reactivity |
| Methyl | Electron-donating (weak) | Low | Moderate |
| Ethyl | Electron-donating (weak) | Low | Moderate |
| Isopropyl | Electron-donating | Moderate | Lower |
| tert-Butyl | Electron-donating | High | Very Low |
| Phenyl | Electron-withdrawing (inductive) | Moderate | Higher |
| 4-Nitrophenyl | Strongly Electron-withdrawing | Moderate | High |
Note: This table provides a qualitative comparison based on established principles of organic reactivity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are methodologies for conducting the key reactions discussed.
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve the N-substituted phthalimide (1.0 eq) in a suitable solvent mixture, such as acetic acid and water.
-
Acidification: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid (typically 2-10 eq).
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).
-
Isolation: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Hydrazinolysis (Ing-Manske Procedure)
-
Reaction Setup: To a solution of the N-alkylphthalimide (1.0 eq) in ethanol or methanol, add hydrazine hydrate (1.2-2.0 eq).[3]
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC. The formation of a white precipitate (phthalhydrazide) is often observed.[3]
-
Work-up: After completion, cool the reaction mixture and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.
-
Isolation: Filter the mixture to remove the phthalhydrazide. Concentrate the filtrate to remove the alcohol.
-
Purification: Make the aqueous solution basic with a strong base (e.g., NaOH) to deprotonate the amine. Extract the amine with an organic solvent, dry the organic layer, and concentrate to yield the primary amine.
Protocol 3: Kinetic Analysis of Phthalimide Cleavage by HPLC
-
Reaction Initiation: In a thermostated vessel, initiate the reaction by adding the cleavage reagent (e.g., hydrazine, NaOH solution) to a solution of the N-substituted phthalimide of known concentration.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a strong acid for base-catalyzed reactions).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a suitable column and mobile phase to separate the reactant and product(s).
-
Quantification: Determine the concentration of the N-substituted phthalimide at each time point by integrating the corresponding peak area and using a pre-established calibration curve.
-
Data Analysis: Plot the concentration of the reactant versus time and fit the data to the appropriate rate equation to determine the rate constant.
Signaling Pathways and Logical Relationships
Certain N-substituted phthalimides, notably the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, exert their biological effects by modulating specific cellular signaling pathways.
A key mechanism of action for these drugs involves their binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][7][8] The degradation of these transcription factors, which are crucial for B-cell development and function, is a key event in the anti-myeloma activity of these drugs.
Furthermore, phthalimide derivatives have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that can lead to either cell survival and inflammation through the activation of NF-κB, or apoptosis through the activation of caspases. By modulating this pathway, certain phthalimides exert their anti-inflammatory effects.
The following diagram illustrates a general experimental workflow for comparing the reactivity of different N-substituted phthalimides.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral and Synthetic Profiles of N-Substituted Phthalimides: CAS 3197-25-9 vs. CAS 3891-07-4
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione (CAS 3197-25-9) and a readily available alternative, N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4), with a focus on their spectral and synthetic characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | N-(2-hydroxyethyl)phthalimide |
| CAS Number | 3197-25-9 | 3891-07-4 |
| Molecular Formula | C₁₃H₁₃NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 231.25 g/mol | 191.18 g/mol |
| Melting Point | 74-75 °C | 126-128 °C |
| Appearance | Not specified in literature | White crystalline powder[1] |
Spectral Data Comparison
Detailed spectral data is crucial for the identification and characterization of chemical compounds. Below is a comparison of the expected and experimentally determined spectral data for the two phthalimide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound (Predicted)
Due to the lack of publicly available experimental NMR spectra for this compound, a predicted ¹H NMR spectrum would show characteristic signals for the phthalimide aromatic protons (around 7.7-7.9 ppm), a triplet for the methylene group attached to the nitrogen, signals for the other methylene groups in the pentyl chain, and a singlet for the terminal methyl group of the ketone.
N-(2-hydroxyethyl)phthalimide (Experimental)
-
¹H NMR (CDCl₃, 250 MHz): Chemical shift data for N-(2-hydroxyethyl)phthalimide is available, providing a clear spectral signature for its structure.[2]
-
¹³C NMR: Spectral data is also available, allowing for the complete assignment of all carbon atoms in the molecule.
Infrared (IR) Spectroscopy
This compound (Predicted)
The IR spectrum is expected to show strong absorption bands characteristic of the imide carbonyl groups (around 1700-1770 cm⁻¹), C-N stretching vibrations, and aromatic C-H stretching. The presence of the ketone in the side chain would be indicated by a C=O stretching band around 1715 cm⁻¹.
N-(2-hydroxyethyl)phthalimide (Experimental)
The experimental IR spectrum of N-(2-hydroxyethyl)phthalimide shows characteristic peaks for the hydroxyl group (a broad band around 3400-3600 cm⁻¹), the imide carbonyl groups, and the aromatic ring.[3]
Mass Spectrometry (MS)
This compound (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 231. Key fragmentation patterns would likely involve the cleavage of the pentyl chain.
N-(2-hydroxyethyl)phthalimide (Experimental)
The mass spectrum of N-(2-hydroxyethyl)phthalimide is well-documented, showing the molecular ion peak and characteristic fragmentation patterns.[3]
Experimental Protocols: Synthesis of N-Substituted Phthalimides
The synthesis of N-substituted phthalimides is a well-established process in organic chemistry, with the Gabriel synthesis being a cornerstone method. The general workflow involves the reaction of phthalimide with a suitable alkylating agent.
General Synthesis of N-Alkylphthalimides
A common method for the synthesis of N-substituted phthalimides involves the reaction of potassium phthalimide with an alkyl halide. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
References
Unveiling the Potency of Phthalimide Derivatives: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Phthalimide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, anti-inflammatory, and antimicrobial properties of select phthalimide derivatives against established drugs, supported by experimental data and detailed protocols.
The inherent versatility of the phthalimide framework allows for structural modifications that can significantly enhance its therapeutic potential. This has led to the development of a new generation of compounds with promising activities, some of which exhibit comparable or even superior efficacy to currently prescribed medications. This comparative analysis aims to provide a clear, data-driven overview to inform further research and development in this exciting field.
Anticancer Activity: A Head-to-Head Comparison with Doxorubicin
Phthalimide derivatives have shown significant cytotoxic effects against various cancer cell lines. In this section, we compare the in vitro anticancer activity of representative phthalimide-based compounds with doxorubicin, a widely used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50), a key measure of potency, is used for this comparison. Lower IC50 values indicate greater potency.
Data Presentation: Anticancer Activity (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | MDA-MB-468 (Breast Cancer) |
| Phthalimide Derivatives | ||||
| Phthalimide-Thiazole Derivative (5b) | 0.2 ± 0.01[1] | - | - | - |
| Phthalimide-Triazole Derivative (6f) | 0.22[2] | - | - | - |
| Phthalimide ester 6a | Best cytotoxic compound | Non-cytotoxic | - | - |
| Phthalimide-Thiazolidinedione Hybrid (11d) | - | - | - | 12.00[3] |
| Phthalimide-Thiazolidinedione Hybrid (10e) | - | - | - | 12.52[3] |
| Known Anticancer Drug | ||||
| Doxorubicin | 2.5[4] | 12.2[4] | - | 11.39[3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalimide derivatives or the standard drug (e.g., doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mandatory Visualization: Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining anticancer activity.
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Chronic inflammation is a hallmark of many diseases. Phthalimide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Here, we compare the inhibitory activity of a potent phthalimide derivative against COX-1 and COX-2 with the selective COX-2 inhibitor, celecoxib.
Data Presentation: Anti-inflammatory Activity (IC50 in µM)
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phthalimide Derivative | |||
| Phthalimide-2-methylpyrrolidine (18) | 3.4[3] | 3.0[3] | 1.13 |
| Phthalimide Derivative (6a) | >100 | 0.18[5] | >555 |
| Known Anti-inflammatory Drug | |||
| Celecoxib | 15[6] | 0.04[6] | 375 |
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 is typically evaluated using an in vitro enzyme immunoassay or a fluorometric assay.
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (phthalimide derivatives or celecoxib) or a vehicle control.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorescent probe.
-
IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in PGE2 production compared to the control.
Mandatory Visualization: Cyclooxygenase (COX) Signaling Pathway
Caption: Inhibition of COX-1 and COX-2 pathways by phthalimide derivatives.
Antimicrobial Activity: Potency Against Key Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Phthalimide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. This section compares the minimum inhibitory concentration (MIC) of various phthalimide derivatives against common pathogens with the established antibiotic ciprofloxacin and the antifungal agent fluconazole. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Phthalimide Derivatives | |||
| Phthalimide acetamide (4g) | 0.49[7] | 0.49[7] | 0.98[7] |
| Phthalimide aryl ester (3b) | 128[8] | >1024 | 128[8] |
| N-butylphthalimide (NBP) | - | - | 100[9] |
| Phthalimide derivative (A1B) | - | 16[10] | - |
| Known Antimicrobial Drugs | |||
| Ciprofloxacin | ≤1.0 (Susceptible)[11] | ≤0.25 (Susceptible)[12] | - |
| Fluconazole | - | - | 128[8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC of the compounds is determined using the broth microdilution method in a 96-well microtiter plate.
-
Compound Dilution: A serial two-fold dilution of the test compounds and standard drugs is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: The Immunomodulatory Effects of Phthalimide Derivatives
Certain phthalimide derivatives, such as thalidomide and its analogs (lenalidomide and pomalidomide), are classified as immunomodulatory drugs (IMiDs). Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation results in both direct anticancer effects and immunomodulatory activities.
Mandatory Visualization: IMiD Signaling Pathway
Caption: Mechanism of action of immunomodulatory phthalimide drugs (IMiDs).
This comparative guide highlights the significant potential of phthalimide derivatives as a source of new therapeutic agents. The presented data demonstrates that specific derivatives can exhibit potent and selective biological activities, in some cases surpassing the efficacy of established drugs. The detailed experimental protocols provide a foundation for researchers to further explore and validate the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships of phthalimide derivatives is crucial for the development of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 10. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, a compound often utilized in organic synthesis. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to be familiar with the inherent hazards of this compound. This compound is categorized as harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
-
Body Protection: A lab coat or other protective clothing should be worn.
Storage and Handling:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and exposure.
-
Avoid the formation of dust during handling.
-
Keep away from strong oxidizing agents, as they are incompatible.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Direct disposal into drains or municipal waste streams is strictly prohibited.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, carefully sweep up the solid material, avoiding the creation of dust.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste.
-
Ventilate the area of the spill.
-
-
Arranging for Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and incineration.
-
Provide the disposal company with a full chemical inventory of the waste container.
-
-
Incineration:
-
The preferred method of disposal is controlled incineration at a permitted hazardous waste treatment facility. This process destroys the chemical structure, mitigating its environmental hazards.
-
Quantitative Safety Data Summary
| Parameter | Value/Information | Source/Note |
| Hazard Classification | H412: Harmful to aquatic life with long lasting effects | Based on chemical label information.[1] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration | Based on SDS for a similar compound.[2] |
| Sewer Discharge | Do not discharge to sewer systems | Explicit warning from safety data sheets.[2] |
| Incompatible Materials | Strong oxidizing agents | General recommendation for phthalimide derivatives. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar chemicals, such as phthalimide and its derivatives. It is imperative to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The required PPE is summarized in the table below.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use.[1] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[1] Wear appropriate protective clothing to prevent skin exposure.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of potential vapors, dust, or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Hazard Identification and Precautionary Measures
Based on data from related compounds, this compound may pose the following hazards:
-
Skin Irritation : May cause skin irritation.
-
Serious Eye Damage : May cause serious eye damage.
-
Allergic Reactions : May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.
Precautionary Statements :
-
Avoid breathing dust.[2]
-
Wash thoroughly after handling.[2]
-
Use in a well-ventilated area.
-
When handling, do not eat, drink, or smoke.
Experimental Protocols: Handling and Disposal
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Put on all required personal protective equipment as detailed in the table above.
Handling Procedure:
-
Conduct all weighing and transferring of the compound within a chemical fume hood to minimize inhalation exposure.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands thoroughly with soap and water.
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Take off immediately all contaminated clothing.[1] Rinse skin with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice.
-
Inhalation : Move the person to fresh air.[1] If breathing is difficult, seek medical attention.[1]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Disposal Plan: Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection : Collect all waste containing this compound in a designated, clearly labeled, and sealed container.
-
Contaminated Materials : Dispose of contaminated gloves, lab coats, and other materials in accordance with institutional and local regulations for chemical waste.[1]
-
Disposal Route : Do not dispose of down the drain or in general waste.[1] Follow your institution's hazardous waste disposal procedures.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
